m-PEG36-amine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPPTSWMCRRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H149NO36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG36-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of methoxy-polyethylene glycol (36)-amine (m-PEG36-amine), a long-chain, discrete PEG (dPEG®) reagent. It details its use in bioconjugation, nanoparticle functionalization, and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The guide includes structured data, detailed experimental protocols, and workflow visualizations to support researchers in leveraging this versatile molecule.
Core Chemical Properties of this compound
This compound is a hydrophilic, monodisperse PEG linker featuring a terminal methoxy group and a reactive primary amine. The discrete and well-defined length of the 36-unit PEG chain ensures batch-to-batch consistency and precise control over the linker length in bioconjugates, which is crucial for optimizing the efficacy and pharmacokinetic properties of modified molecules.
The primary amine group serves as a versatile reactive handle for conjugation. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1] It can also be coupled to carboxyl groups using carbodiimide chemistry or react with aldehydes and ketones via reductive amination.[1]
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | C73H149NO36 | [2][3] |
| Molecular Weight | ~1617 g/mol | [2] |
| CAS Number | 32130-27-1 | |
| Purity | Typically ≥92-96% | |
| Appearance | Varies (e.g., liquid, low-melting solid) | - |
| Solubility | Water-soluble, soluble in various organic solvents (e.g., DMF, DMSO, CH2Cl2) | |
| Reactive Group | Primary Amine (-NH2) | |
| Storage Conditions | Typically -20°C, keep dry and protected from light |
Key Applications and Experimental Protocols
The unique properties of this compound make it a valuable tool in drug delivery, bioconjugation, and materials science. Its long, hydrophilic chain can enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prevent non-specific protein binding to surfaces.
Experimental Protocol 1: General Procedure for Coupling this compound to a Carboxylated Surface (e.g., Protein, Nanoparticle) using EDC/NHS Chemistry
This two-step protocol is a widely used method for forming a stable amide bond between the amine group of this compound and a carboxyl group on a target molecule or surface.
Materials:
-
Carboxyl-containing molecule (Protein #1 or carboxylated nanoparticle)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Preparation: Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use.
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule (Protein #1) in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A typical molar ratio is a 2 to 5-fold molar excess of EDC and Sulfo-NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable amine-reactive Sulfo-NHS ester.
-
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking if the target amine-molecule also contains carboxyl groups, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Immediately add the this compound solution (dissolved in Coupling Buffer) to the activated molecule solution. A 10 to 50-fold molar excess of the PEG-amine reagent is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters and stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Experimental Protocol 2: Reaction of this compound with an NHS Ester-Activated Molecule
This protocol is a straightforward method for conjugating this compound to a molecule that has been pre-activated with an N-hydroxysuccinimide ester.
Materials:
-
NHS ester-activated molecule
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS, borate buffer, or carbonate buffer, pH 7.2-8.5. Do not use Tris or glycine buffers.
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Preparation: Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous organic solvent (e.g., DMSO) before diluting into the Reaction Buffer. Dissolve the this compound in the Reaction Buffer.
-
Conjugation: Add the this compound solution to the NHS-ester solution. A 1:1 to 2:1 molar ratio of amine to NHS ester is a common starting point. The optimal ratio should be determined empirically.
-
Incubation: Stir the reaction mixture for 3 to 24 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Quenching: Add the Quenching Solution to consume any unreacted NHS esters.
-
Purification: Purify the final conjugate using standard methods such as column chromatography, HPLC, or dialysis to remove unreacted starting materials.
Visualizing Workflows with Graphviz
The following diagrams illustrate common experimental workflows and logical relationships involving this compound.
Caption: Workflow for EDC/NHS-mediated coupling of this compound to a protein.
Caption: Workflow for surface functionalization of nanoparticles with this compound.
Caption: Logical relationship of this compound as a linker in PROTAC synthesis.
References
An In-Depth Technical Guide to m-PEG36-amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (36)-amine (m-PEG36-amine), a long-chain, discrete PEGylation reagent. We will delve into its chemical structure and molecular properties, and explore its significant applications in the fields of bioconjugation, drug delivery, and nanotechnology. This document will further detail experimental protocols for its use and the analytical methods for the characterization of its conjugates.
Core Properties of this compound
This compound is a hydrophilic linker composed of a methoxy-terminated polyethylene glycol chain with 36 ethylene glycol units and a terminal primary amine. This structure imparts desirable physicochemical properties for a range of biomedical applications. The long, flexible PEG chain enhances the solubility and stability of conjugated molecules, while the terminal amine group provides a reactive handle for covalent attachment to various functional groups.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C73H149NO36 |
| Molecular Weight | Approximately 1617 g/mol [1] |
| CAS Number | 32130-27-1 |
| Purity | Typically >95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
Key Applications of this compound
The unique properties of this compound make it a valuable tool in several areas of biomedical research and development.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, solubility, and pharmacokinetic profile of the conjugate.[2] The hydrophilic PEG chain of this compound can help to mitigate the aggregation often caused by hydrophobic drug payloads, leading to improved stability and a higher drug-to-antibody ratio (DAR).[3] The primary amine can be used to react with activated esters on a drug or a bifunctional linker to form a stable amide bond. The use of PEG linkers in ADCs has been shown to enhance their therapeutic index by improving their pharmacokinetic properties and reducing immunogenicity.[4]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex.[5] The flexible and hydrophilic nature of the this compound linker can provide the optimal length and spatial orientation to facilitate this interaction. The use of PEG linkers in PROTACs can also improve their solubility and cell permeability, which are often challenges in PROTAC design.
Nanoparticle Surface Modification
The surface functionalization of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their in vivo performance. The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption (the "protein corona"), thereby preventing recognition and clearance by the reticuloendothelial system (RES). This leads to a longer circulation half-life and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This compound can be conjugated to the surface of nanoparticles through its primary amine, for example, by reacting with carboxyl groups on the nanoparticle surface.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
General Protocol for Antibody Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a drug or linker containing an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an antibody.
Materials:
-
This compound
-
NHS ester-functionalized molecule (e.g., drug, linker)
-
Antibody
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of this compound-Linker/Drug Conjugate:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Add a 1.1 to 1.5 molar excess of this compound to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the this compound-linker/drug conjugate by reverse-phase HPLC.
-
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation to Antibody:
-
Activate the carboxyl groups on the this compound-linker/drug conjugate using a carbodiimide coupling agent (e.g., EDC) and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add the activated this compound-linker/drug to the antibody solution at a desired molar ratio (e.g., 5-20 fold molar excess).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the antibody-PEG conjugate using an SEC column to remove excess reagents.
-
Protocol for Surface Functionalization of Carboxylated Nanoparticles
This protocol outlines the covalent attachment of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Centrifugation tubes and centrifuge
Procedure:
-
Nanoparticle Activation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Centrifuge the nanoparticles and discard the supernatant to remove excess EDC and NHS.
-
-
Conjugation of this compound:
-
Resuspend the activated nanoparticles in the Coupling Buffer.
-
Immediately add a solution of this compound in Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to the nanoparticle suspension and incubate for 30 minutes.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles by resuspending them in PBS and centrifuging. Repeat this washing step three times.
-
Resuspend the final PEGylated nanoparticles in the desired storage buffer.
-
Characterization of this compound Conjugates
Thorough characterization of the resulting bioconjugates is essential to ensure their quality and functionality.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the covalent attachment of this compound and to determine the drug-to-antibody ratio (DAR) for ADCs. |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and to detect the presence of aggregates. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate and quantify different species in the reaction mixture and to assess the purity of the final product. |
| UV-Vis Spectroscopy | To determine the concentration of the antibody and the conjugated drug. |
| Dynamic Light Scattering (DLS) | For nanoparticle conjugates, to measure the hydrodynamic diameter and size distribution. |
| Zeta Potential Measurement | For nanoparticle conjugates, to determine the surface charge. |
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of an antibody-drug conjugate using a PEG linker like this compound.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action of a PROTAC, where a linker such as this compound is critical for bringing the target protein and the E3 ligase into proximity.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to m-PEG36-amine (CAS Number: 32130-27-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG36-amine, with the Chemical Abstracts Service (CAS) number 32130-27-1, is a high-purity, monodisperse polyethylene glycol (PEG) derivative that is instrumental in modern biopharmaceutical research and development. This linear methoxy PEG reagent is terminated with a reactive primary amine group, making it a versatile tool for a wide array of bioconjugation applications. Its 36-unit ethylene glycol chain imparts significant hydrophilicity to conjugated molecules, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and relevant analytical techniques for the characterization of its conjugates.
Chemical and Physical Properties
This compound is a well-defined compound with consistent purity and molecular weight, which are critical for reproducible bioconjugation and the development of therapeutic agents. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 32130-27-1 | [1][2][3][4][5] |
| Molecular Formula | C73H149NO36 | |
| Molecular Weight | Approximately 1617 g/mol | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >92% | |
| Solubility | Soluble in water and many organic solvents | |
| Storage Conditions | -20°C, protected from moisture |
Key Applications and Experimental Protocols
The primary utility of this compound lies in its reactive amine group, which readily participates in covalent bond formation with various functional groups. This makes it a valuable linker in several cutting-edge research areas.
Bioconjugation to Proteins and Peptides
This compound is frequently used to PEGylate proteins and peptides. The amine group reacts efficiently with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This process can enhance the therapeutic properties of proteins by increasing their hydrodynamic volume and shielding them from proteolytic degradation and the host immune system.
This protocol outlines a general procedure for conjugating this compound to a protein containing accessible lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
NHS ester crosslinker (e.g., NHS-PEG4-maleimide if further conjugation is desired, or a simple NHS ester of a molecule to be conjugated)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the desired reaction.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of, for example, 10 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry to determine the degree of PEGylation.
Linker for PROTACs
In the field of targeted protein degradation, this compound serves as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The length and composition of the PEG linker are critical for the efficacy of the PROTAC.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC where this compound is used as the linker.
Surface Modification of Nanoparticles
The hydrophilic nature of the PEG chain in this compound makes it an excellent candidate for modifying the surface of nanoparticles. This "PEGylation" of nanoparticles can create a "stealth" coating that reduces clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.
The following protocol is based on a method for modifying silver nanoparticles (AgNPs).
Materials:
-
Silver nanoparticles (AgNPs)
-
Tris-HCl buffer (pH 8.5)
-
Dopamine
-
This compound (referred to as PEG in the original study with CAS 32130-27-1)
Procedure:
-
Dopamine Coating: Disperse 100 mg of AgNPs in 100 mL of Tris-HCl buffer (pH 8.5).
-
Add 25 mg of dopamine to the AgNP dispersion.
-
Incubate the mixture for 2 hours with ultrasonication in a water bath. This step coats the AgNPs with a layer of polydopamine.
-
Purification: Remove excess dopamine by centrifugation.
-
PEGylation: Resuspend the dopamine-coated AgNPs in a suitable buffer.
-
Add this compound to the nanoparticle suspension. The primary amine of the PEG will react with the catechol groups of the polydopamine layer.
-
Incubate the reaction mixture for a defined period (e.g., overnight at room temperature) with gentle mixing.
-
Final Purification: Purify the PEGylated AgNPs by repeated centrifugation and resuspension in the desired buffer to remove any unreacted this compound.
-
Characterization: Characterize the size and surface properties of the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Analytical Characterization of this compound Conjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality and reproducibility.
| Analytical Technique | Purpose | Key Observations |
| SDS-PAGE | To confirm covalent attachment of PEG to proteins. | A shift to a higher apparent molecular weight and potentially broader bands for the PEGylated protein compared to the unmodified protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact mass of the conjugate and the degree of PEGylation. | A series of peaks corresponding to the protein conjugated with one, two, or more PEG chains. |
| NMR Spectroscopy | To confirm the structure of the PEG linker and its attachment to the molecule of interest. | Characteristic peaks of the ethylene glycol repeating units of the PEG chain. |
| HPLC (Size-Exclusion or Reverse-Phase) | To purify the conjugate and assess its homogeneity. | A shift in retention time for the PEGylated product compared to the starting materials. |
| Dynamic Light Scattering (DLS) | For nanoparticle conjugates, to measure the hydrodynamic diameter. | An increase in the hydrodynamic diameter after PEGylation, indicating the presence of the PEG layer. |
Signaling Pathways and Logical Relationships
The application of this compound in PROTACs directly interfaces with the ubiquitin-proteasome system, a fundamental pathway for protein degradation in eukaryotic cells.
Conclusion
This compound (CAS: 32130-27-1) is a highly valuable and versatile reagent for researchers in drug development and the broader life sciences. Its well-defined structure and reactive amine functionality, combined with the beneficial properties of the PEG chain, make it an ideal choice for the synthesis of advanced bioconjugates, including PEGylated proteins, PROTACs, and functionalized nanoparticles. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the successful application of this compound in innovative research endeavors.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG36-amine in Common Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of methoxy-poly(ethylene glycol)-amine with 36 PEG units (m-PEG36-amine), a critical parameter for its application in bioconjugation, drug delivery, and proteomics. Understanding its behavior in aqueous buffers is paramount for successful experimental design and the formulation of stable, effective bioconjugates. While specific quantitative solubility data for this compound across a range of buffers is not extensively published, this guide synthesizes general principles of PEG and amine chemistry, outlines robust experimental protocols for determining solubility, and provides an informed perspective on its expected behavior in commonly used buffer systems.
General Solubility Profile of this compound
Poly(ethylene glycol) (PEG) chains are renowned for their hydrophilicity and ability to confer water solubility to conjugated molecules. The presence of 36 repeating ethylene glycol units in this compound ensures it is readily soluble in water and a variety of aqueous buffers.[1][2][3] The terminal amine group, while reactive, also contributes to its overall polarity and aqueous solubility.
However, the solubility of this compound is not absolute and can be influenced by several factors, including the pH of the buffer, its ionic strength, and the specific buffer components. These factors can affect the protonation state of the terminal amine and the hydration shell of the PEG chain.
Factors Influencing the Aqueous Solubility of this compound
Effect of pH
The terminal primary amine group of this compound has a pKa value typically in the range of 8.0 to 9.0. The pH of the aqueous buffer will dictate the protonation state of this amine group, which in turn influences the molecule's overall charge and solubility.
-
Acidic to Neutral pH (pH < pKa): At pH values below its pKa, the amine group will be predominantly protonated (-NH3+). This positive charge enhances electrostatic interactions with water molecules, generally leading to high aqueous solubility.
-
Alkaline pH (pH > pKa): At pH values above its pKa, the amine group will be primarily in its neutral, unprotonated state (-NH2). While the PEG chain still ensures good water solubility, the loss of the positive charge may slightly decrease its solubility compared to the protonated form.
Effect of Buffer Type and Ionic Strength
The composition and ionic strength of the buffer can also impact the solubility of this compound.
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used isotonic buffer. The presence of salts like sodium chloride can influence the hydration of the PEG chain. At high salt concentrations, a "salting-out" effect can occur, where water molecules are drawn to the salt ions, reducing their availability to hydrate the PEG chain and potentially decreasing solubility. However, for a molecule as hydrophilic as this compound, this effect is generally observed at very high salt concentrations.[4]
-
TRIS Buffer: Tris (tris(hydroxymethyl)aminomethane) is a primary amine-based buffer. It is important to note that the primary amine in TRIS can potentially interact with or compete in reactions intended for the amine group of this compound, a crucial consideration during bioconjugation experiments.[5] From a solubility standpoint, TRIS is a polar molecule and is not expected to negatively impact the solubility of this compound under typical working concentrations.
-
MES Buffer: MES (2-(N-morpholino)ethanesulfonic acid) is a "Good's" buffer with a pKa of 6.15, making it suitable for buffering in the pH range of 5.5 to 6.7. As a zwitterionic buffer at neutral pH, it is not expected to significantly interact with the PEG-amine. Instructions for use of similar PEG reagents suggest that non-amine containing buffers like MES are suitable for reactions involving PEG-amines.
Quantitative Solubility Data
To obtain precise quantitative data for specific applications, it is essential to perform experimental solubility assessments. The following sections provide detailed protocols for this purpose.
Table 1: Expected Solubility Behavior of this compound in Common Aqueous Buffers
| Buffer System | Typical pH Range | Expected Solubility | Potential Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | High ionic strength may have a minor effect at very high concentrations. |
| TRIS Buffer | 7.0 - 9.0 | High | The primary amine in TRIS may interfere with downstream reactions of the PEG-amine. |
| MES Buffer | 5.5 - 6.7 | High | Generally considered a non-interfering buffer for PEG-amine applications. |
Experimental Protocols for Determining Solubility
Two common methods for determining the solubility of small molecules are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is useful for rapid screening and provides an estimate of solubility when a compound is introduced into a buffer from a stock solution (typically in DMSO).
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mg/mL.
-
Preparation of Buffer Solutions: Prepare the desired aqueous buffers (e.g., PBS, TRIS, MES) at the target pH and concentration.
-
Assay Plate Preparation: In a 96-well microplate, add a small volume of the this compound DMSO stock solution to each well.
-
Addition of Buffer: Add the respective aqueous buffer to each well to achieve a range of final this compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation: Determine the solubility by detecting the point at which precipitation occurs. This can be done using several methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.
-
UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove any precipitate, measure the absorbance of the supernatant at a suitable wavelength to determine the concentration of the dissolved compound.
-
LC-MS: For more accurate quantification, analyze the supernatant by liquid chromatography-mass spectrometry.
-
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing the different aqueous buffers (PBS, TRIS, MES).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a suitable analytical method such as:
-
UV/Vis Spectroscopy: If this compound has a chromophore or can be derivatized to produce one.
-
LC-MS: A highly sensitive and specific method for quantification.
-
NMR Spectroscopy: Can be used for quantification if an internal standard is included.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Influence of pH on this compound's terminal amine group.
References
An In-depth Technical Guide to the Reactivity of m-PEG36-amine with Primary Amines for Researchers, Scientists, and Drug Development Professionals
Introduction: The covalent modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern drug development. By attaching PEG chains, the pharmacokinetic and pharmacodynamic properties of drugs can be significantly enhanced, leading to improved solubility, extended circulatory half-life, reduced immunogenicity, and better overall therapeutic efficacy. This guide focuses on the reactivity of a specific, long-chain amino-PEG derivative, m-PEG36-amine, with primary amines, a common and crucial reaction in the bioconjugation of proteins, peptides, and other amine-containing molecules. Understanding the nuances of this reaction is paramount for the successful design and synthesis of next-generation PEGylated therapeutics.
Core Concepts in this compound Reactivity
The reactivity of this compound with primary amines is fundamentally a nucleophilic substitution reaction. The terminal primary amine of the this compound acts as a nucleophile, attacking an electrophilic center on a target molecule. In the context of bioconjugation, primary amines on therapeutic molecules (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group of proteins) are typically reacted with an activated form of a PEGylating agent. However, for the purpose of this guide, we will focus on the reactivity of the amine group on this compound itself with various electrophilic functional groups that can be introduced onto a primary amine-containing molecule. The most common approach involves the reaction of the PEG-amine with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[1][2][3]
Factors Influencing Reactivity
Several key factors govern the efficiency and specificity of the reaction between this compound and primary amines:
-
pH: The pH of the reaction medium is critical. The primary amine of this compound must be in its deprotonated, nucleophilic state to react. Therefore, reactions are typically carried out at a pH above the pKa of the amine (pKa is typically around 9-10). For reactions with NHS esters, a pH range of 7.0 to 9.0 is generally optimal to balance the reactivity of the amine and the stability of the NHS ester, which can hydrolyze at higher pH.[4]
-
Stoichiometry: The molar ratio of the this compound to the primary amine-containing molecule will influence the extent of the reaction and the product distribution. An excess of the PEG reagent can drive the reaction to completion but may necessitate more rigorous purification to remove unreacted PEG.[5]
-
Solvent: The choice of solvent is important to ensure the solubility of both reactants and to facilitate the reaction. Aqueous buffers are commonly used for bioconjugation reactions. Organic co-solvents like DMSO or DMF may be used to dissolve hydrophobic reactants before their addition to the aqueous reaction mixture.
-
Temperature and Reaction Time: These parameters are often optimized to achieve the desired level of conjugation without causing degradation of the reactants. Reactions are typically performed at room temperature for a few hours or at 4°C overnight.
-
Nucleophilicity of the Target Amine: The inherent reactivity of the primary amine on the target molecule also plays a role. Steric hindrance around the amine group can reduce its accessibility and reactivity.
Quantitative Data on PEGylation Reactions
| Parameter | Typical Value/Range | Conditions | Reference(s) |
| Reaction pH | 7.0 - 9.0 | Phosphate, borate, or bicarbonate buffer | |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Varies depending on protein and desired degree of PEGylation | |
| Reaction Time | 30 minutes - 24 hours | Room temperature or 4°C | |
| Typical Yield of Mono-PEGylated Protein | 30 - 60% | Optimized conditions | |
| Hydrolysis Half-life of NHS Ester | ~10 minutes at pH 8.6, 4°C | Aqueous buffer |
Note: The optimal conditions and resulting yields are highly dependent on the specific protein or molecule being PEGylated.
Experimental Protocols
Protocol 1: General Procedure for Reacting this compound with an NHS-activated Molecule
This protocol describes a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Equilibrate this compound and the NHS-activated molecule to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the NHS-activated molecule in the Reaction Buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add a 1.1 to 2-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography).
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of PEGylation.
-
Protocol 2: Quantification of Primary Amines Before and After Reaction
This protocol uses the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay to determine the extent of primary amine modification.
Materials:
-
Sample with primary amines (before and after reaction with an electrophile)
-
TNBS solution (e.g., 0.1% in water)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
SDS solution (10%)
-
HCl (1 M)
-
Spectrophotometer
Procedure:
-
Prepare Samples and Standards:
-
Prepare a standard curve using a known concentration of a primary amine-containing molecule (e.g., glycine).
-
Dilute the pre- and post-reaction samples to a suitable concentration in the Reaction Buffer.
-
-
TNBS Reaction:
-
To 1 mL of each standard and sample solution, add 0.5 mL of the TNBS solution.
-
Incubate at 37°C for 2 hours in the dark.
-
-
Stop Reaction:
-
Add 0.5 mL of the SDS solution and 0.25 mL of 1 M HCl to each tube to stop the reaction.
-
-
Measure Absorbance:
-
Measure the absorbance of each sample and standard at 335 nm.
-
-
Calculate Degree of Modification:
-
Use the standard curve to determine the concentration of primary amines in the pre- and post-reaction samples.
-
The degree of modification can be calculated as: % Modification = (1 - (Amine concentration_post-reaction / Amine concentration_pre-reaction)) * 100
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of PEGylated Interferon (PEG-IFN)
PEGylated interferons are used in the treatment of hepatitis C and some cancers. They act by stimulating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral and antiproliferative effects.
References
m-PEG36-amine as a Linker: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge between a targeting moiety and a payload, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the therapeutic agent. Among the diverse array of linkers, polyethylene glycol (PEG) derivatives have emerged as a cornerstone technology. This technical guide provides an in-depth exploration of a specific, discrete PEG linker, m-PEG36-amine, detailing its mechanism of action, applications, and the practical considerations for its use in bioconjugation.
Core Concepts: The Role of the PEG Linker
Polyethylene glycol is a polymer renowned for its hydrophilicity, biocompatibility, and lack of immunogenicity. When employed as a linker, a PEG chain, such as the 36-unit chain in this compound, imparts several beneficial properties to the conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs or biomolecules, which is crucial for formulation and in vivo delivery.
-
Increased Stability: The PEG linker can sterically hinder the approach of proteolytic enzymes, thereby protecting protein-based therapeutics from degradation.
-
Reduced Immunogenicity: By masking potential epitopes on the surface of a therapeutic protein, PEGylation can reduce its recognition by the immune system, leading to a lower incidence of immune responses.
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream and sustained therapeutic effect.
This compound: A Discrete and Versatile Linker
This compound is a monodisperse PEG linker, meaning it has a precisely defined length of 36 ethylene glycol units. This uniformity is a significant advantage over traditional, polydisperse PEG mixtures, as it ensures homogeneity in the final conjugate, leading to more predictable and reproducible pharmacological properties.
The key to the functionality of this compound lies in its terminal functional groups: a methoxy group ("m") at one end, which renders that terminus inert, and a primary amine group (-NH2) at the other. This amine group is a versatile nucleophile that can readily participate in a variety of conjugation reactions.
Mechanism of Action: The Chemistry of Conjugation
The primary mechanism of action of this compound as a linker involves the formation of a stable covalent bond with a target molecule. The terminal amine group is most commonly reacted with electrophilic functional groups, such as:
-
Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): This is one of the most common and efficient methods for conjugating to proteins. The amine group of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group. This reaction is typically carried out at a slightly basic pH (7.2-8.5).
-
Aldehydes and Ketones: The amine can react with carbonyl compounds to form a Schiff base (an imine), which can be subsequently reduced to a stable secondary amine through reductive amination.
-
Isothiocyanates and Isocyanates: These functional groups react with the amine to form stable thiourea and urea linkages, respectively.
Data Presentation: Quantitative Insights into PEG Linker Performance
While specific quantitative data for the this compound linker is not extensively available in publicly accessible literature, the following tables present representative data for similar PEG linkers, illustrating their impact on key performance parameters. This data is intended to provide a quantitative context for the benefits of PEGylation.
Table 1: Representative Serum Stability of Amide Linker-Payloads
| Linker Construct | % Drug Release in Human Serum (24h) | % Drug Release in Mouse Serum (24h) |
| Unsubstituted Linker | 0 | 100 |
| m-Amide Linker | 0 | 50 |
| m-Amide + Glutamic Acid Linker | 0 | 31 |
| m-Amide + Glutamic Acid + MA-PABC | 0 | 7 |
This data, adapted from a study on linker-payload stability, demonstrates how modifications to the linker structure can significantly enhance stability in serum, a critical factor for in vivo efficacy.[1]
Table 2: Representative Yields for the Synthesis of Amine-Terminated PEGs
| Polymer | Reaction Time (h) | Isolated Yield (%) |
| PEG1.5k | 72 | 99 |
| PEG4k | 72 | 98 |
| PEG10k | 72 | 97 |
| PEG20k | 72 | 95 |
| PEG35k | 150 | 82 |
This table showcases the high efficiency of the chemical reactions used to introduce a terminal amine group to PEG chains of various lengths.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar amine-reactive PEG linkers.
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Protein
Materials:
-
This compound
-
NHS ester-activated protein
-
Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Protein Preparation: Dissolve the NHS ester-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The reaction mixture should be gently agitated at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by either size exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by a protein concentration assay (e.g., BCA) to determine the final concentration. Mass spectrometry can be used to confirm the degree of PEGylation.
Protocol 2: Purification and Characterization of the Conjugate
A. Purification by Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column (with a fractionation range appropriate for the size of the conjugate) with the desired storage buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the storage buffer, collecting fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The conjugate will typically elute in the earlier fractions, well-separated from the smaller, unreacted this compound.
-
Pool the fractions containing the purified conjugate.
B. Characterization by SDS-PAGE:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the unconjugated protein and the PEGylated product.
-
Load the unconjugated protein, the reaction mixture, and the purified conjugate in separate lanes.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). The PEGylated protein will show a band with a higher apparent molecular weight compared to the unconjugated protein.
Mandatory Visualizations
Caption: Experimental workflow for the conjugation of this compound to an NHS-activated protein.
Caption: Generalized mechanism of action for an ADC utilizing a PEG linker.
Caption: Logical relationship between the properties of this compound and its benefits in bioconjugates.
Conclusion
This compound stands out as a valuable tool in the bioconjugation toolbox for researchers and drug developers. Its well-defined structure, coupled with the versatile reactivity of its terminal amine group, allows for the creation of homogenous and effective therapeutic conjugates. The inherent properties of the PEG chain contribute significantly to improving the overall pharmacological profile of the conjugated molecule. By understanding the mechanism of action and employing robust experimental protocols, scientists can leverage this compound to advance the development of next-generation targeted therapies.
References
An In-Depth Technical Guide to m-PEG36-amine in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-amine with 36 ethylene glycol units (m-PEG36-amine) is a discrete, high-purity polyethylene glycol (PEG) derivative that has become an indispensable tool in modern biotechnology and drug development. Its defined chain length, hydrophilicity, and reactive primary amine group make it a versatile linker and surface modification agent. This guide provides a comprehensive technical overview of the core applications of this compound, including detailed methodologies, quantitative data, and visual representations of key processes.
The primary amine functionality of this compound allows for its covalent attachment to a variety of biomolecules and surfaces through reactions with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), aldehydes, and ketones.[1][2] This process, known as PEGylation, imparts several beneficial properties to the conjugated entity, including increased hydrophilicity, improved stability, reduced immunogenicity, and altered pharmacokinetic profiles.[3]
Core Applications of this compound
The unique properties of this compound have led to its widespread use in several key areas of biotechnology:
-
Bioconjugation for Therapeutics: It serves as a flexible linker in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]
-
Surface Modification of Nanoparticles and Biomaterials: It is used to create a hydrophilic and biocompatible "stealth" layer on nanoparticles and other material surfaces, which helps to prevent protein adsorption and reduce clearance by the immune system.
-
Formation of Hydrogels: As a component in hydrogel synthesis, it contributes to the biocompatibility and controlled release characteristics of these materials.
-
Drug Delivery: By increasing the hydrodynamic radius and solubility of small molecule drugs and biologics, it can extend their circulation half-life and improve their therapeutic efficacy.
Data Presentation: Comparative Analysis of PEG Linkers in ADCs
The length of the PEG linker in an antibody-drug conjugate (ADC) is a critical parameter that influences its physicochemical and pharmacological properties. While specific data for this compound is often part of proprietary drug development, the following tables summarize general trends and comparative data from studies on ADCs with varying PEG linker lengths. This information provides a valuable framework for understanding the impact of a long-chain linker like m-PEG36.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Plasma Half-life (hours) | In Vivo Efficacy | Reference |
| PEG2 | Higher | Shorter | Moderate | |
| PEG4 | Moderate | Intermediate | Good | |
| PEG8 | Lower | Longer | High | |
| PEG12 | Low | Long | High | |
| PEG24 | Low | Very Long | Very High |
Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker-Payload Characteristics | PEG Spacer Length | Average DAR | Aggregation Level | Reference |
| Non-cleavable, Maleimide | PEG2 | ~4 | Low | |
| Non-cleavable, Maleimide | PEG4 | ~4 | Low | |
| Cleavable (Val-Cit), Maleimide | PEG2 | 3.9 | Low | |
| Cleavable (Val-Cit), Maleimide | PEG8 | 2.4 | Low | |
| Cleavable (Val-Ala), Hydrophobic | PEG12 | 3.0 | Reduced |
Experimental Protocols
The following are detailed methodologies for key applications of this compound. These protocols are based on established procedures and may require optimization for specific applications.
Protocol 1: General Procedure for Protein Bioconjugation using this compound and an NHS Ester
This protocol describes the conjugation of this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest
-
This compound
-
NHS ester crosslinker (e.g., Sulfo-SMCC)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Activation: Add the NHS ester crosslinker to the protein solution at a 10-20 fold molar excess. Incubate at room temperature for 30-60 minutes.
-
Buffer Exchange: Remove excess, unreacted NHS ester using a desalting column or dialysis, exchanging the buffer to PBS at pH 7.2.
-
Conjugation Reaction: Immediately add this compound to the activated protein solution at a 10-50 fold molar excess.
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any remaining active NHS esters. Incubate for 15 minutes.
-
Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted this compound and other byproducts.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
This protocol outlines the functionalization of citrate-stabilized gold nanoparticles with a thiol-derivatized this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Washing Buffer: 2 mM HEPES, pH 7.5
-
Centrifuge
Procedure:
-
Thiolation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of SPDP in the reaction buffer.
-
React for 1 hour at room temperature to form m-PEG36-S-S-pyridyl.
-
Add TCEP to a final concentration of 5 mM to reduce the disulfide bond and expose the thiol group. Incubate for 30 minutes.
-
-
Nanoparticle Functionalization:
-
Add the thiolated this compound solution to the AuNP suspension at a high molar excess.
-
Gently mix and incubate overnight at room temperature with protection from light.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unreacted PEG.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps three times.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS) to confirm surface modification.
-
Quantify the PEG surface density using techniques like thermogravimetric analysis (TGA) or fluorescence-based assays if a fluorescently tagged PEG is used.
-
Protocol 3: Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for the final coupling step in the synthesis of a PROTAC, where a warhead-linker intermediate is conjugated to an E3 ligase ligand.
Materials:
-
Warhead-m-PEG36-COOH (pre-synthesized)
-
E3 ligase ligand with a free amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Activation of Carboxylic Acid: In a dry flask under a nitrogen atmosphere, dissolve the warhead-m-PEG36-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add the E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature overnight.
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC.
-
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in biotechnology.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.
Caption: Surface functionalization of nanoparticles with this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
References
- 1. Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-PEG36-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG36-amine for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of this ternary complex.
Among the various types of linkers, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the tunable nature of their length.[1] This guide focuses on the application of m-PEG36-amine, a long-chain PEG linker, in the synthesis of PROTACs. While specific examples of PROTACs incorporating an this compound linker are not extensively detailed in publicly available literature, this guide will provide a comprehensive overview of its properties, general synthesis strategies, and the critical role of long-chain PEG linkers in PROTAC development, supported by data from analogous PROTACs with varying PEG linker lengths.
Properties of this compound
This compound is a monodisperse PEG linker containing 36 ethylene glycol units, terminating in a methoxy group at one end and an amine group at the other. This structure imparts key properties that are highly advantageous for PROTAC design. The long, flexible PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic properties.[1][2] The terminal primary amine group provides a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C73H149NO36 |
| Molecular Weight | ~1617 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Reactive Group | Primary Amine (-NH2) |
The Role of Long-Chain PEG Linkers in PROTAC Design
The length and composition of the linker are paramount in PROTAC design, as they dictate the spatial orientation of the two ligands and, consequently, the efficiency of ternary complex formation.[3]
Impact on Ternary Complex Formation
A linker that is too short may lead to steric hindrance, preventing the productive assembly of the POI and E3 ligase. Conversely, an excessively long and flexible linker might result in a high entropic penalty for adopting the required conformation for efficient ubiquitination. While the optimal linker length is target-dependent and often determined empirically, studies have shown that longer PEG linkers can be beneficial, particularly for targets with deep binding pockets or for optimizing the geometry of the ternary complex.[3]
Influence on Physicochemical Properties
The incorporation of a long, hydrophilic PEG chain like this compound can significantly improve the solubility and reduce the aggregation of often lipophilic PROTAC molecules. This can lead to enhanced cell permeability and improved oral absorption.
The general mechanism of PROTAC action is depicted in the signaling pathway below:
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a modular approach, where the POI ligand, the E3 ligase ligand, and the PEG linker are synthesized or acquired separately and then coupled together. The following are generalized protocols for common coupling reactions.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the POI or E3 ligase ligand) with this compound.
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,1-Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the PEGylated ligand.
The resulting PEGylated ligand can then be further functionalized and coupled to the second ligand to complete the PROTAC synthesis.
The general workflow for this synthesis is illustrated below:
Caption: Workflow for synthesizing a PROTAC using amide bond formation.
Quantitative Data on PROTACs with Varying PEG Linker Lengths
Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Target Protein | E3 Ligase | Linker (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 4 PEG units (~12 atoms) | 15 | >95 | |
| BRD4 | CRBN | 4 PEG units (~12 atoms) | 8.3 | >90 | |
| BTK | CRBN | 2 PEG units | >1000 | <20 | |
| BTK | CRBN | 4 PEG units | 120 | ~80 | |
| BTK | CRBN | 8 PEG units | 30 | >90 | |
| TBK1 | VHL | < 12 atoms | No degradation | N/A | |
| TBK1 | VHL | 21 atoms | 3 | 96 | |
| TBK1 | VHL | 29 atoms | 292 | 76 |
DC50: half-maximal degradation concentration; Dmax: maximum degradation.
As the data indicates, there is no universally optimal linker length. The ideal length is dependent on the specific POI and E3 ligase pair. For some targets like BTK, a longer PEG linker (8 units) resulted in significantly higher potency and efficacy compared to shorter linkers. For TBK1, a linker length of at least 12 atoms was required to observe any degradation, with optimal activity seen with a 21-atom linker. These findings underscore the necessity of synthesizing and evaluating a series of PROTACs with varying linker lengths to identify the optimal construct for a given target. The use of a very long linker like this compound could be particularly advantageous for targets that require a greater separation between the binding pockets of the POI and the E3 ligase to form a productive ternary complex.
Conclusion
This compound is a valuable tool for the synthesis of PROTACs, offering a long, hydrophilic, and flexible linker with a reactive amine handle. The incorporation of such a linker can significantly enhance the physicochemical properties of the resulting PROTAC, potentially leading to improved efficacy and druggability. While the optimal linker length must be empirically determined for each specific PROTAC system, the general synthetic protocols and the comparative data presented in this guide provide a solid foundation for the rational design and development of novel protein degraders. The exploration of long-chain PEG linkers, such as this compound, will undoubtedly continue to be a key area of research in the expanding field of targeted protein degradation.
References
The Strategic Imperative of PEG Linkers in Advancing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] Central to the design and performance of an ADC is the linker, a component that has evolved significantly to optimize the therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered substantial attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[2][3] This technical guide provides a comprehensive overview of the role of PEG linkers in ADC development, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
The Multifaceted Role of PEG Linkers in ADC Design
PEG linkers are hydrophilic, flexible, and biocompatible spacers that offer several advantages in ADC design.[4] Their incorporation can profoundly influence an ADC's solubility, stability, pharmacokinetics, and ultimately, its anti-tumor activity and safety profile.[5]
Key Advantages of PEG Linkers:
-
Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, resulting in rapid clearance from circulation and potential immunogenicity. The hydrophilic nature of PEG linkers counteracts this hydrophobicity, improving the solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life. This extended circulation time allows for greater accumulation of the ADC within the tumor tissue, potentially leading to improved efficacy.
-
Reduced Immunogenicity: The flexible PEG chains can create a "shield" around the payload and parts of the antibody, potentially masking immunogenic epitopes and reducing the risk of an anti-drug antibody (ADA) response.
-
Increased Drug Loading: By mitigating the challenges associated with hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (higher DAR), which can enhance the potency of the ADC.
Quantitative Impact of PEG Linkers on ADC Properties
The length and architecture of the PEG linker are critical parameters that must be optimized for each specific ADC. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker characteristics on key performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Linker Length | ADC Clearance (mL/day/kg) | Plasma Half-life (t1/2) | Reference |
| No PEG | High | Short | |
| PEG2 | Moderate | Intermediate | |
| PEG4 | Moderate | Intermediate | |
| PEG8 | Low | Long | |
| PEG12 | Low | Long | |
| PEG24 | Low | Long |
Table 2: Impact of PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | |
| Pendant (P-(PEG12)2) | Low |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | PEG2 | ~10 | |
| Karpas-299 | PEG4 | ~10 | |
| Karpas-299 | PEG8 | ~10 | |
| Karpas-299 | PEG12 | ~10 | |
| HER2-high (SK-BR-3) | Tra-Pt-PEG-CPT | 327-fold increase vs. HER2-low | |
| EGFR-high (MDA-MB-468) | Ctx-Pt-PEG-CPT | 118-fold increase vs. EGFR-low |
Key Experimental Protocols for Characterizing PEGylated ADCs
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different PEG linkers.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC that directly impacts its efficacy and safety.
Protocol: DAR Determination by UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC)
-
UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients.
-
The molar ratio of the payload to the antibody provides the average DAR.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column to separate the different drug-loaded species of the ADC based on their hydrophobicity.
-
The retention time on the HIC column correlates with the number of conjugated drug molecules.
-
Integrate the peak areas for each species to determine the distribution of different DARs and calculate the average DAR.
-
Assessment of ADC Stability
ADC stability is crucial for ensuring its therapeutic efficacy and minimizing off-target toxicity.
Protocol: Stability Assessment by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Incubate the ADC samples under various stress conditions (e.g., elevated temperature, different pH values) for different time points.
-
SEC Analysis:
-
Inject the stressed ADC samples onto a size exclusion chromatography (SEC) column.
-
The SEC separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (aggregates) and fragments.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Quantify the percentage of monomer, aggregate, and fragment in each sample by integrating the respective peak areas.
-
Compare the stability of different ADCs by analyzing the rate of aggregation and fragmentation over time.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72-96 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.
-
In Vivo Efficacy Study
Animal models are used to evaluate the anti-tumor activity of the ADC in a living system.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and control antibody to the respective treatment groups via an appropriate route (e.g., intravenous injection).
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Visualizing Key Processes in ADC Development and Action
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Experimental Workflow: ADC Development and Characterization
Caption: General workflow for the development of a PEGylated ADC.
Conclusion
The rational design of the linker is a cornerstone of developing safe and effective Antibody-Drug Conjugates. PEG linkers have emerged as a powerful tool for modulating the properties of ADCs, offering a means to improve solubility, enhance stability, and prolong circulation half-life. However, the impact of PEGylation is highly context-dependent, and the optimal linker length and architecture must be empirically determined for each antibody-payload combination. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of PEGylated ADCs, enabling researchers to make data-driven decisions in the pursuit of next-generation cancer therapeutics. By carefully considering the interplay between the antibody, linker, and payload, the full potential of ADCs as a transformative class of anti-cancer agents can be realized.
References
An In-Depth Technical Guide to Nanoparticle Surface Modification with m-PEG36-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEGylation in Nanomedicine
The surface modification of nanoparticles is a critical determinant of their biological fate and therapeutic efficacy. Unmodified nanoparticles are often rapidly recognized by the mononuclear phagocyte system (MPS), leading to their clearance from circulation before they can reach their target site. Poly(ethylene glycol), or PEG, has become the industry standard for surface modification to overcome this challenge. "PEGylation" creates a hydrophilic, neutral, and sterically hindering layer on the nanoparticle surface. This "stealth" coating effectively reduces protein adsorption (opsonization), minimizes aggregation, and prolongs systemic circulation time.[1][2]
Among the various PEG derivatives, methoxy-PEG-amine (m-PEG-amine) linkers are particularly versatile. These molecules feature a methoxy group at one terminus, which renders it inert, and a reactive amine group at the other for covalent conjugation to the nanoparticle surface. This guide focuses specifically on m-PEG36-amine , a long-chain PEG linker (Molecular Weight ≈ 1.6 kDa) that offers a substantial hydrophilic shield for a variety of nanoparticle cores. Its terminal primary amine group allows for robust and stable amide bond formation with nanoparticles possessing surface carboxyl groups, a common feature of biodegradable polymers like PLGA and functionalized inorganic nanoparticles.[3][4]
Core Principles of this compound Surface Modification
The primary strategy for attaching this compound to a nanoparticle is the "grafting to" approach, where the pre-formed nanoparticle is incubated with the PEG linker. The most common and robust method for this involves carbodiimide chemistry to form a stable amide bond between the PEG's terminal amine and the nanoparticle's surface carboxyl groups.
The key reaction involves two steps:
-
Activation of Carboxyl Groups: Surface carboxyl groups (-COOH) on the nanoparticle are activated using a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS-ester intermediate.[5]
-
Amine Coupling: The NHS-ester readily reacts with the primary amine (-NH2) of this compound, forming a stable amide linkage and releasing the NHS leaving group. This reaction is most efficient at a slightly basic pH (7.2-8.0).
The long, flexible chain of the conjugated m-PEG36 creates a dense "brush" conformation on the nanoparticle surface. This steric barrier is responsible for the desirable "stealth" characteristics that enhance in vivo performance.
Experimental Protocols
General Protocol for Covalent Conjugation of this compound to Carboxylated Nanoparticles
This protocol outlines a standard two-step procedure using EDC/NHS chemistry.
Materials Required:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA, carboxylated iron oxide, or gold nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: 20 mM HEPES or 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris or 1 M hydroxylamine, pH 8.5
-
Purified water (Milli-Q or equivalent)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing PEG stock solution
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
PEG Stock Solution: Prepare a stock solution of this compound in DMF or DMSO. This is recommended as this compound can be a low-melting solid and difficult to weigh accurately.
-
Activation of Carboxyl Groups:
-
Freshly prepare solutions of EDC and NHS in Activation Buffer.
-
Add EDC to the nanoparticle suspension to a final concentration of ~2 mM.
-
Immediately add NHS to a final concentration of ~5 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Purification (Optional but Recommended): To remove excess EDC and NHS, centrifuge the activated nanoparticles (conditions will vary based on nanoparticle type, e.g., 12,000 x g for 20 min). Carefully discard the supernatant and resuspend the nanoparticle pellet in Coupling Buffer.
-
Conjugation Reaction:
-
Immediately add the this compound stock solution to the suspension of activated (or activated and purified) nanoparticles. The molar ratio of PEG to nanoparticle surface groups should be optimized, but a 10-50 fold molar excess of PEG is a common starting point.
-
Adjust the pH to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes to deactivate any remaining NHS-esters.
-
Final Purification: Purify the PEGylated nanoparticles from excess PEG and reaction byproducts. This is typically achieved through repeated cycles of centrifugation and resuspension in purified water or an appropriate buffer. Dialysis against purified water can also be used for smaller nanoparticles.
-
Storage: Resuspend the final PEGylated nanoparticle pellet in a suitable buffer (e.g., PBS) and store at 4°C.
Characterization Methodologies
3.2.1 Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after PEGylation.
-
Methodology: Dilute a small aliquot of the nanoparticle suspension in purified water or 10 mM NaCl solution. Analyze using a DLS instrument (e.g., Zetasizer Nano ZS).
-
Expected Outcome: A successful PEGylation will result in an increase in the hydrodynamic diameter due to the PEG layer. The zeta potential is expected to shift towards neutral (closer to zero) as the negatively charged carboxyl groups are shielded by the neutral PEG chains. For instance, PLGA nanoparticles may shift from ~-26 mV to ~-3 to -9 mV after PEGylation.
3.2.2 Fourier Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the formation of the amide bond between the nanoparticle and this compound.
-
Methodology: Lyophilize a sample of the PEGylated nanoparticles. Prepare a KBr pellet or use an ATR-FTIR accessory. Acquire the spectrum.
-
Expected Outcome: The disappearance of the carboxylic acid C=O stretching peak (~1700 cm⁻¹) and the appearance of a new amide I bond peak (~1640-1650 cm⁻¹) and an amide II peak (~1540 cm⁻¹) confirms successful conjugation. Intense characteristic peaks for PEG (e.g., C-O-C ether stretch around 1100 cm⁻¹) will also be prominent.
3.2.3 Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.
-
Methodology: Place a known mass of lyophilized nanoparticles into a TGA crucible. Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to ~600-800°C.
-
Expected Outcome: The TGA curve will show a weight loss corresponding to the thermal decomposition of the PEG chains. By comparing the weight loss in this region to the final residual mass (the inorganic core), the grafting density of the PEG can be calculated.
Quantitative Data on the Effects of PEGylation
The following tables summarize representative quantitative data on how surface modification with a long-chain m-PEG-amine (~2 kDa, a proxy for this compound) impacts nanoparticle properties.
Table 1: Impact on Physicochemical Properties
| Nanoparticle Core | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference(s) |
|---|---|---|---|---|---|
| PLGA | 165 | 180 - 200 | -26.2 | -9.3 to -2.8 | |
| Iron Oxide | 10 | 13.5 | +35 (amine-functionalized) | +15 to +20 | |
| Gold (AuNP) | 10 | 15 - 18 | -30 (citrate-capped) | -8 to -12 |
| Chitosan | 112 | 150 - 170 | +35.0 | +7.4 to +15.0 | |
Table 2: Impact on In Vitro Performance
| Nanoparticle Type | Cell Line | Effect on Cellular Uptake | Effect on Drug Release | Reference(s) |
|---|---|---|---|---|
| PLGA-PEG | 4T1 Breast Cancer | Uptake is dependent on PEG density; can be reduced compared to unmodified PLGA. | Slower, more sustained release profile. Initial burst release is reduced. | |
| Chitosan-PEG | J774A.1 Macrophages | Uptake significantly decreased with longer PEG chains, facilitating immune evasion. | Faster initial release with higher PEG density, followed by sustained release. | |
| Gold NP-PEG | RAW 264.7 Macrophages | Uptake by macrophages is significantly reduced, especially with longer PEG chains. | N/A (typically used for imaging/theranostics) |
| Lipid Nanoparticles | Caco-2 | PEG modification significantly attenuated cellular association. | N/A | |
Table 3: Impact on In Vivo Biodistribution
| Nanoparticle Type | Animal Model | Circulation Half-Life | Liver Accumulation (% ID/g) | Spleen Accumulation (% ID/g) | Tumor Accumulation (% ID/g) | Reference(s) |
|---|---|---|---|---|---|---|
| Gold NP-PEG (4nm) | Mice (4T1 Xenograft) | Significantly increased vs. non-PEGylated | High (~20-30%) | High (~40-60%) | ~2-4% | |
| Chitosan-PEG (2kDa) | Rats | Increased from <2h to >10h | Decreased | Decreased | N/A |
| LCP-PEG (2kDa) | Mice (H460 Xenograft) | ~18 hours | ~15% | ~5% | ~6% | |
Visualizations of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface modification.
Mechanism of Enhanced Circulation and Tumor Targeting
Caption: PEGylation enhances circulation and enables passive tumor targeting.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PEGylation for Enhanced Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification can dramatically improve the therapeutic efficacy of proteins by enhancing their stability, solubility, and in vivo circulation time, while concurrently reducing their immunogenicity and susceptibility to proteolytic degradation. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation for protein stability, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Core Principles of PEGylation for Protein Stability
PEGylation enhances protein stability through several key mechanisms. The attached PEG chains create a hydrophilic shield around the protein, which increases its hydrodynamic radius. This "stealth" effect has profound consequences on the protein's physicochemical and pharmacokinetic properties.[1][2]
Key Benefits of PEGylation:
-
Increased Thermal and Chemical Stability: The PEG shell can protect the protein from denaturation caused by heat and chemical stressors.[3][4][5]
-
Enhanced Proteolytic Resistance: The steric hindrance provided by the PEG chains physically blocks the approach of proteolytic enzymes, thereby slowing down degradation.
-
Reduced Aggregation: By masking hydrophobic patches on the protein surface and preventing protein-protein interactions, PEGylation significantly reduces the propensity for aggregation.
-
Improved Solubility: PEG is a highly soluble polymer, and its conjugation can increase the solubility of proteins that are otherwise difficult to formulate.
-
Prolonged Plasma Half-Life: The increased size of the PEGylated protein reduces its renal clearance rate, leading to a longer circulation time in the body.
-
Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, leading to a diminished immune response.
Quantitative Impact of PEGylation on Protein Stability
The extent to which PEGylation enhances protein stability is quantifiable and depends on factors such as the size and structure of the PEG, the degree of PEGylation, and the site of attachment.
Effect of PEGylation on In Vivo Half-Life
One of the most significant advantages of PEGylation is the extension of a protein's plasma half-life. This allows for less frequent dosing, which can improve patient compliance and reduce side effects.
| Protein | PEG Size (kDa) | Type of PEGylation | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Interferon α-2a | 20 | Site-specific (His-tag) | 1.2 h | 13.3 h | ~11x | |
| Interferon α-2a | 2 x 20 | Site-specific (His-tag, di-PEGylated) | 1.2 h | 25.4 h | ~21x | |
| Interferon α-2a | 40 | Site-specific (His-tag) | 1.2 h | 34.1 h | ~28x | |
| Interferon α-2a | 60 | Site-specific (His-tag) | 1.2 h | 49.3 h | ~41x | |
| Interferon β-1b | 40 (branched) | Site-specific (N-terminus) | - | Significantly prolonged | ||
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | Random (Lysine) | 1.1 h | 28 h | ~25x | |
| Human Growth Hormone (hGH) | 20 | Site-specific (N-terminus) | - | 4.5-fold increase | ||
| Human Growth Hormone (hGH) | 20 | Site-specific (Enzymatic, Gln141) | - | 4.5-fold increase |
Effect of PEGylation on Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm indicates enhanced thermal stability.
| Protein | PEG Size (kDa) | Degree of PEGylation | Tm of Native Protein (°C) | Tm of PEGylated Protein (°C) | ΔTm (°C) | Reference |
| Lysozyme | 2 | Mono-PEGylated | 75.5 | 76.2 | +0.7 | |
| Lysozyme | 5 | Mono-PEGylated | 75.5 | 77.1 | +1.6 | |
| Lysozyme | 10 | Mono-PEGylated | 75.5 | 78.5 | +3.0 | |
| Lysozyme | 5 | Di-PEGylated | 75.5 | 77.8 | +2.3 | |
| Lysozyme | 10 | Di-PEGylated | 75.5 | 79.2 | +3.7 |
Strategies in Protein PEGylation
The approach to PEGylating a protein can be broadly categorized as either random or site-specific. The choice of strategy has significant implications for the homogeneity, activity, and stability of the final product.
Random PEGylation
First-generation PEGylation techniques typically involve the reaction of an activated PEG with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. This approach is straightforward but often results in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to difficulties in characterization and a potential loss of biological activity if PEGylation occurs at or near the active site.
Site-Specific PEGylation
To overcome the limitations of random PEGylation, second-generation, site-specific techniques have been developed. These methods aim to attach a single PEG chain at a predetermined location on the protein, resulting in a homogeneous product with preserved biological activity.
Common site-specific PEGylation strategies include:
-
Cysteine PEGylation: An unpaired cysteine residue, either naturally occurring or introduced via site-directed mutagenesis, can be selectively targeted with thiol-reactive PEGs (e.g., PEG-maleimide).
-
N-terminal PEGylation: Under specific reaction conditions (e.g., lower pH), the N-terminal α-amino group can be preferentially targeted over the ε-amino groups of lysines.
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically attach PEG to a particular glutamine residue.
-
Unnatural Amino Acids: The incorporation of unnatural amino acids with unique reactive groups allows for bioorthogonal conjugation reactions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the PEGylation workflow, from the conjugation reaction to the characterization of the final product.
General Workflow for Protein PEGylation and Characterization
Protocol for Amine-Reactive PEGylation of Lysozyme
This protocol describes the random PEGylation of lysozyme using an amine-reactive PEG, such as mPEG-Succinimidyl Propionate (mPEG-SPA).
Materials:
-
Lysozyme from chicken egg white
-
mPEG-SPA (e.g., 5 kDa)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Sodium cyanoborohydride (optional, for reductive amination with PEG-aldehyde)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in 100 mM sodium phosphate buffer (pH 7.5) to a final concentration of 2-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve mPEG-SPA in the reaction buffer to the desired concentration. A molar excess of PEG to protein (e.g., 5:1 to 20:1) is typically used.
-
Conjugation Reaction: Add the mPEG-SPA solution to the lysozyme solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted mPEG-SPA.
-
Purification: Remove unreacted PEG and purify the PEGylated lysozyme using ion-exchange or size-exclusion chromatography (see Protocol 4.3).
-
Characterization: Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight of the PEGylated species.
Purification of Mono-PEGylated Proteins by Cation Exchange Chromatography
This protocol is suitable for separating mono-PEGylated proteins from the unreacted native protein and multi-PEGylated species, especially when PEGylation shields the protein's positive charges.
Materials:
-
PEGylation reaction mixture
-
Cation exchange column (e.g., SP Sepharose)
-
Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Sample Preparation: Dialyze or desalt the quenched PEGylation reaction mixture into the Equilibration Buffer.
-
Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes of Equilibration Buffer until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with Equilibration Buffer to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). The elution order is typically multi-PEGylated, followed by mono-PEGylated, and finally the native protein, as the shielding of positive charges by PEG reduces the protein's affinity for the cation exchange resin.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE or SEC to identify those containing the desired mono-PEGylated protein.
Characterization of PEGylated Proteins
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the native and PEGylated proteins.
-
Mix protein samples with SDS-PAGE loading buffer and heat if necessary (note: some PEGylated proteins may not require boiling).
-
Load the samples and a molecular weight marker onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Visualize the bands. PEGylated proteins will migrate slower than the native protein, appearing as higher molecular weight bands. The bands of PEGylated proteins may appear diffuse or smeared due to the heterogeneity of the PEG polymer.
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the purified PEGylated protein or the reaction mixture.
-
Monitor the elution profile using a UV detector.
-
The PEGylated protein will elute earlier than the native protein due to its larger hydrodynamic radius. SEC can be used to separate and quantify the different species (native, mono-PEGylated, di-PEGylated, etc.).
Protocol for Proteolytic Stability Assay
This protocol uses trypsin to assess the increased resistance of a PEGylated protein to proteolysis compared to its native form.
Materials:
-
Native protein and PEGylated protein solutions (at the same molar concentration)
-
Trypsin solution (e.g., TPCK-treated trypsin)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1% trifluoroacetic acid or a protease inhibitor cocktail)
-
SDS-PAGE analysis reagents
Procedure:
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing either the native or the PEGylated protein in the reaction buffer.
-
Initiate Digestion: Add trypsin to each tube at a specific protease-to-protein ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reactions at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Quench Reaction: Immediately stop the proteolytic reaction in the aliquot by adding the quenching solution.
-
Analysis: Analyze the samples from each time point by SDS-PAGE.
-
Quantification: Densitometry can be used to quantify the amount of intact protein remaining at each time point. The PEGylated protein should show a slower rate of degradation (i.e., the intensity of the intact protein band will decrease more slowly over time) compared to the native protein.
Protocol for Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of the melting temperature (Tm).
Materials:
-
Native and PEGylated protein solutions (0.5-1 mg/mL)
-
Dialysis buffer (the same buffer used for the reference scan)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the native and PEGylated protein samples extensively against the same buffer to ensure a matched reference. The buffer should be degassed.
-
Instrument Setup: Start up the DSC instrument and set the experimental parameters (e.g., start temperature: 20°C, end temperature: 100°C, scan rate: 60°C/hour).
-
Loading: Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell.
-
Scanning: Perform the temperature scan.
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample-buffer scan to obtain the protein's heat capacity curve.
-
Normalize the data for protein concentration.
-
Fit the transition peak to a suitable model to determine the Tm and the calorimetric enthalpy (ΔH) of unfolding. An increase in Tm for the PEGylated protein compared to the native protein indicates enhanced thermal stability.
-
Conclusion
PEGylation is a powerful and clinically validated strategy for improving the stability and pharmacokinetic properties of therapeutic proteins. By understanding the fundamental principles, leveraging quantitative data, and employing robust experimental protocols, researchers can effectively harness this technology to develop more effective and patient-friendly biopharmaceuticals. The choice between random and site-specific PEGylation, along with the optimization of reaction and purification conditions, are critical considerations in achieving a final product with the desired stability and retained biological function.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation to Improve Protein Stability During Melt Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Biocompatibility of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEG Linkers and PEGylation
Polyethylene glycol (PEG) linkers are hydrophilic polymers widely utilized in drug development to enhance the therapeutic properties of molecules through a process called PEGylation.[1][2] This involves the covalent attachment of PEG chains to drugs, proteins, peptides, or nanoparticles.[2][3] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, stability, and circulation half-life, while reducing its immunogenicity and antigenicity.[1]
PEG is a polymer of repeating ethylene oxide units and is available in various molecular weights and structures, including linear and branched forms. Its biocompatibility, non-toxicity, and non-immunogenic nature have made it a valuable tool in the pharmaceutical industry, with numerous FDA-approved PEGylated drugs on the market.
Core Benefits of PEGylation
The conjugation of PEG linkers to therapeutic agents imparts several key advantages:
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of the molecule, which reduces its renal clearance and shields it from proteolytic degradation, thereby extending its presence in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, minimizing the host's immune response.
-
Enhanced Solubility and Stability: PEG's hydrophilic nature improves the solubility of hydrophobic drugs and protects them from enzymatic degradation.
-
Improved Pharmacokinetics: By extending the circulation time, PEGylation allows for less frequent dosing, which can improve patient compliance.
Safety and Biocompatibility Profile of PEG Linkers
While generally considered safe, the use of PEG linkers is not without potential challenges. A thorough understanding of their safety profile is crucial for the successful development of PEGylated therapeutics.
Immunogenicity and Anti-PEG Antibodies
A significant concern with PEGylated drugs is the potential for the induction of anti-PEG antibodies. These antibodies can be pre-existing in some individuals due to exposure to PEG in everyday products or can be induced by treatment with PEGylated therapeutics. The presence of anti-PEG antibodies, particularly of the IgM and IgG isotypes, can lead to:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated drug, leading to its rapid clearance from circulation, which can reduce the drug's efficacy.
-
Hypersensitivity Reactions: In some cases, anti-PEG antibodies can trigger hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.
The immunogenicity of PEG is influenced by several factors, including the molecular weight of the PEG, its architecture (linear vs. branched), the nature of the conjugated molecule, and the route and frequency of administration.
Toxicity Profile
PEG itself is considered to have low toxicity, with a high lethal dose (LD50) in animal models. The acceptable daily intake for PEG has been established by regulatory bodies like the World Health Organization. However, at very high parenteral doses, the primary target organ for toxicity is the kidney, as unchanged PEG is excreted via this route. Some studies have also reported cellular vacuolation in phagocytic cells following the administration of certain PEGylated products, though this is often not associated with functional deficits.
Quantitative Data on Safety and Biocompatibility
The following tables summarize key quantitative data related to the safety and biocompatibility of PEG linkers and PEGylated drugs.
Table 1: Pharmacokinetic Parameters of Selected FDA-Approved PEGylated Drugs
| Commercial Name | Parent Drug | PEG Size (Da) | Indication | Year of Approval |
| Adagen® | Pegademase (Adenosine deaminase) | 5000 | Severe Combined Immunodeficiency Disease (SCID) | 1990 |
| Oncaspar® | Pegaspargase (Asparaginase) | 5000 | Leukemia (ALL, CML) | 1994 |
| PEG-INTRON® | Peginterferon-α2b | 12000 | Hepatitis C | 2001 |
| Neulasta® | Pegfilgrastim | 20000 | Neutropenia | 2002 |
| Pegasys® | Peginterferon-α2a | 40000 | Hepatitis B & C | 2002 |
Source: Adapted from Creative PEGWorks.
Table 2: Incidence of Pre-existing Anti-PEG Antibodies in Healthy Individuals
| Study Year | Percentage of Individuals with Anti-PEG Antibodies | Antibody Isotypes Detected |
| 1984 | 0.2% (healthy donors), 3% (untreated allergy patients) | Mostly IgM |
| 2000s | ~27% (healthy blood donors) | 19% IgG only, 5% IgM only, 3% both |
| 2016 | 44.3% (healthy blood donors) | Not specified |
| Recent Studies | 65.3% - 97.5% (healthy individuals) | IgG and IgM |
Source: Adapted from various clinical reports.
Table 3: Toxicological Dose Descriptors for Polyethylene Glycols (PEGs)
| PEG Molecular Weight | Animal Model | Route of Administration | LD50 | NOAEL |
| Up to 2000 | Rat, Mouse, Guinea Pig, Rabbit | Oral | 14 - 50 g/kg | Not specified |
| > 2000 | Not specified | Oral | > 50 g/kg | Not specified |
| 200 & 400 | Rat | Inhalation (13-week) | Not applicable | 1000 mg/m³ |
| 400 | Rat | Oral (Chronic) | Not specified | < 2000 mg/kg/day (body weight gain diminished) |
Source: Adapted from ZORA and other toxicological reports.
Experimental Protocols
Detailed methodologies for key experiments are crucial for assessing the safety and biocompatibility of PEG linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the PEGylated nanoparticles or drug. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Read the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the circulation half-life of a PEGylated antibody.
Protocol:
-
Animal Model: Use female BALB/c mice, 5-6 weeks old.
-
Dosing: Inject the PEGylated antibody (e.g., fluorescently labeled) intravenously via the lateral tail vein at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding) at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours) post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification: Determine the concentration of the PEGylated antibody in the plasma samples using a suitable analytical method, such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software.
Signaling Pathways and Logical Relationships
Understanding the molecular interactions of PEGylated materials with the immune system is critical for designing safer and more effective therapeutics.
B-Cell Activation and Anti-PEG Antibody Production
Antigen binding to the B-cell receptor (BCR) initiates a signaling cascade leading to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells.
Caption: B-cell activation by a PEGylated antigen leading to anti-PEG antibody production.
Macrophage Uptake of Opsonized PEGylated Nanoparticles
Opsonized nanoparticles, coated with antibodies (IgG), can be recognized and phagocytosed by macrophages through Fc-gamma receptors (FcγRs).
Caption: Fcγ receptor-mediated phagocytosis of an opsonized PEGylated nanoparticle by a macrophage.
Logical Workflow for Biocompatible PEG Linker Design
The design of PEG linkers for optimal safety and biocompatibility involves a series of considerations.
References
Methodological & Application
Application Notes and Protocols for NHS Ester Reaction with m-PEG36-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the principles, optimization, and practical application of the reaction between N-Hydroxysuccinimide (NHS) esters and methoxy-poly(ethylene glycol)-amine with 36 PEG units (m-PEG36-amine). This bioconjugation technique, commonly known as PEGylation, is a cornerstone in drug development and biotechnology for enhancing the therapeutic properties of proteins, peptides, and other biomolecules.
Introduction to NHS Ester-Amine PEGylation
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule. The reaction between an NHS ester and a primary amine, such as the one on this compound, is one of the most common and robust methods for PEGylation.[1][2] This reaction forms a stable amide bond, effectively linking the PEG moiety to the target molecule.[3][4]
Key Advantages of PEGylation:
-
Improved Pharmacokinetics: Increases the hydrodynamic size of the molecule, reducing renal clearance and extending its circulation half-life.[2]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of proteins, decreasing the likelihood of an immune response.
-
Enhanced Stability: Protects the molecule from proteolytic degradation.
-
Increased Solubility: PEG is highly soluble in aqueous and organic solvents, which can improve the solubility of hydrophobic molecules.
The reaction proceeds via a nucleophilic attack of the primary amine on the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the NHS ester reaction with this compound is influenced by several factors. The following tables summarize key quantitative data to guide reaction optimization.
Table 1: Effect of pH on Reaction Kinetics
| pH | Half-life of NHS Ester Hydrolysis | Reaction Time for Amide Formation (t½) | Relative Yield of PEGylated Product |
| 7.0 | 4-5 hours (at 0°C) | Slower | Lower |
| 8.0 | ~30 minutes | 80 minutes | Moderate |
| 8.5 | ~15 minutes | 20 minutes | High |
| 9.0 | <10 minutes | 10 minutes | Highest, but hydrolysis is significant |
Note: Data is generalized from studies on NHS ester reactions with amines and may vary depending on the specific reactants and conditions.
Table 2: Recommended Molar Ratios for Protein PEGylation
| Target Molecule Concentration | Recommended Molar Excess of NHS-PEG | Expected Degree of Labeling (per antibody) |
| 1-10 mg/mL | 20-fold | 4-6 linkers |
| Dilute solutions (<1 mg/mL) | Higher excess may be required | Variable |
Note: The optimal molar ratio should be determined empirically for each specific application.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the PEGylation of a protein with this compound.
Protocol for PEGylation of a Protein with m-PEG36-NHS Ester
This protocol outlines the steps for conjugating an NHS ester-activated molecule to a protein containing primary amines (e.g., lysine residues or the N-terminus).
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)
-
m-PEG36-NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or desalting columns for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
m-PEG36-NHS Ester Preparation: Immediately before use, dissolve the m-PEG36-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Reaction Incubation: Add the desired molar excess of the dissolved m-PEG36-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching the Reaction: To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester.
-
Purification: Proceed immediately to the purification of the PEGylated protein to remove excess PEG reagent, hydrolyzed NHS ester, and unreacted protein.
Purification of PEGylated Protein
3.2.1. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger than their unmodified counterparts, will elute earlier from the column.
Materials:
-
SEC column with an appropriate molecular weight range
-
Equilibration and elution buffer (e.g., PBS)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
3.2.2. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The attachment of neutral PEG chains shields the charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation.
Materials:
-
Anion or cation exchange column
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength, e.g., binding buffer with 1 M NaCl)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the desalted reaction mixture onto the column.
-
Washing: Wash the column with the binding buffer to remove unbound material.
-
Elution: Apply a linear or step gradient of the elution buffer to elute the bound proteins. Typically, more highly PEGylated species elute at a lower salt concentration due to charge shielding.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE.
Characterization of PEGylated Protein
3.3.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a common technique to assess the extent of PEGylation. The addition of PEG chains increases the molecular weight of the protein, leading to a shift in its migration on the gel.
Procedure:
-
Sample Preparation: Mix the protein sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein bands.
-
Analysis: The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The extent of the shift is proportional to the number and size of the attached PEG chains. It is important to note that PEGylated proteins often migrate slower than expected based on their actual molecular weight.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry provides a precise determination of the molecular weight of the PEGylated protein, confirming the degree of PEGylation.
Visualizations
Caption: Reaction mechanism of NHS ester with this compound.
Caption: General experimental workflow for PEGylation.
References
Application Notes and Protocols for Bioconjugation Using Amine-Reactive PEGs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive PEGylation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2][3][4][5] By covalently attaching PEG chains, the hydrodynamic volume of the molecule is increased, which can lead to an extended circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility. Amine-reactive PEGs are a prominent class of reagents that specifically target primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.
This document provides detailed application notes and protocols for bioconjugation using various amine-reactive PEG reagents, with a focus on N-hydroxysuccinimidyl (NHS) esters, which are among the most common amine-reactive functional groups.
Principles of Amine-Reactive PEGylation
The most prevalent chemistry for amine-reactive PEGylation involves the use of PEG-NHS esters. The NHS ester group reacts with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PEG-NHS ester.
Types of Amine-Reactive PEGs
A variety of amine-reactive PEG reagents are commercially available, differing in their reactive group, PEG chain length, and structure (linear or branched).
| PEG Reagent Type | Reactive Group | Linkage Formed | Key Characteristics |
| PEG-NHS Ester | N-hydroxysuccinimide ester | Amide | Most common, high reactivity, forms stable bond. |
| PEG-Succinimidyl Carbonate (SC-PEG) | Succinimidyl carbonate | Carbamate (urethane) | Forms a stable carbamate linkage. |
| PEG-Succinimidyl Succinate (SS-PEG) | Succinimidyl succinate | Amide | Contains a cleavable ester linkage for potential prodrug applications. |
| PEG-p-Nitrophenyl Carbonate | p-Nitrophenyl carbonate | Carbamate (urethane) | Less reactive than NHS esters, allowing for more controlled conjugation. |
| Branched PEGs (e.g., Y-shaped) | Typically NHS ester | Amide | The bulky structure can offer increased steric hindrance, potentially leading to more selective PEGylation and improved pharmacokinetic profiles. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with PEG-NHS Ester
This protocol provides a general guideline for the conjugation of a PEG-NHS ester to a protein. The optimal conditions, such as the molar ratio of PEG to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers, perform a buffer exchange into the reaction buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be used without delay.
-
Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the PEG-NHS ester solution. A common starting point is a 5- to 20-fold molar excess of PEG over the protein. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary depending on the protein and the desired degree of PEGylation.
-
Quenching: (Optional) Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for an additional 30 minutes. This step consumes any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
-
Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Characterization of PEGylated Proteins
Confirmation of successful PEGylation and determination of the degree of modification are crucial steps.
1. SDS-PAGE Analysis:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
-
Procedure: Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein. The presence of multiple bands may indicate different degrees of PEGylation.
2. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains. Techniques like MALDI-TOF and ESI-MS are commonly used.
-
Procedure: Analyze the purified PEGylated protein using an appropriate mass spectrometry method. The mass difference between the native and PEGylated protein will correspond to the mass of the attached PEG moieties.
3. UV-Vis Spectroscopy:
-
Principle: The concentration of the protein in the conjugate can be determined by measuring its absorbance at 280 nm, provided the PEG does not absorb at this wavelength.
-
Procedure: Measure the A280 of the purified conjugate and calculate the protein concentration using its extinction coefficient.
4. High-Performance Liquid Chromatography (HPLC):
-
Principle: Techniques like size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the PEGylated conjugate and separate different PEGylated species. Ion-exchange HPLC is particularly useful for separating PEGylation site isomers.
| Characterization Technique | Information Obtained |
| SDS-PAGE | Apparent molecular weight increase, estimation of PEGylation degree. |
| Mass Spectrometry | Precise molecular weight, confirmation of PEGylation, number of attached PEGs. |
| UV-Vis Spectroscopy | Protein concentration. |
| HPLC (SEC, RP, IEX) | Purity, separation of isoforms, quantification. |
| NMR Spectroscopy | Detailed structural information and degree of PEGylation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inactive PEG-NHS ester (hydrolyzed)- Presence of primary amines in the buffer- Suboptimal pH- Insufficient molar excess of PEG | - Use fresh, anhydrous DMF/DMSO for PEG dissolution- Ensure the reaction buffer is amine-free- Optimize the reaction pH (7.2-8.5)- Increase the molar ratio of PEG to protein |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at reaction pH | - Keep the final organic solvent concentration below 10%- Screen for optimal buffer conditions for protein stability |
| Heterogeneous Product | - Multiple reactive amine sites on the protein | - Optimize reaction conditions (lower PEG:protein ratio, shorter reaction time) to favor mono-PEGylation- Use site-specific PEGylation techniques if homogeneity is critical- Employ high-resolution purification methods like IEX |
Logical Flow for Selecting an Amine-Reactive PEGylation Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG36-amine in Antibody-Drug Conjugate (ADC) Linker Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of m-PEG36-amine as a linker component in the development of Antibody-Drug Conjugates (ADCs). The information presented here is intended to assist in the rational design, synthesis, and evaluation of ADCs incorporating this long-chain polyethylene glycol (PEG) linker.
Introduction to this compound in ADC Linkers
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload and significantly influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[][2] PEGylation, the incorporation of PEG chains into the linker, is a widely adopted strategy to enhance the physicochemical and pharmacological properties of ADCs.[3]
This compound is a long-chain, amine-terminated PEG linker that offers several advantages in ADC development:
-
Enhanced Hydrophilicity: The extended PEG chain of this compound significantly increases the hydrophilicity of the ADC. This is particularly beneficial for hydrophobic payloads, as it can mitigate aggregation, improve solubility, and facilitate formulation.[4]
-
Improved Pharmacokinetics: The hydrophilic nature of the long PEG chain creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, leading to a longer plasma half-life and increased tumor accumulation.[3]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, potentially reducing the immunogenicity of the ADC.
-
Versatile Conjugation Chemistry: The terminal amine group of this compound provides a reactive handle for conjugation to the payload or antibody through various chemical strategies, most commonly via the formation of a stable amide bond.
While direct comparative quantitative data for this compound is limited in publicly available literature, the trends observed with other long-chain PEG linkers (e.g., PEG12, PEG24) provide valuable insights into its expected performance. Generally, increasing the PEG linker length is associated with improved pharmacokinetic profiles, which can translate to enhanced in vivo efficacy, although a potential trade-off with in vitro potency may be observed.
Data Presentation
The following tables summarize quantitative data from preclinical studies on ADCs with varying PEG linker lengths. This data can be used to infer the expected performance of ADCs incorporating an this compound linker.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Antibody-Target | Payload | Linker Chemistry | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-HER2 | DM1 | Non-cleavable (Pendant PEG12) | SK-BR-3 | ~20 | |
| Trastuzumab-HER2 | DM1 | Non-cleavable (Linear PEG24) | SK-BR-3 | ~30 | |
| Anti-CD30 | MMAE | Cleavable (vc) with PEG8 | Karpas-299 | ~10 | |
| Anti-CD30 | MMAE | Cleavable (vc) with PEG24 | Karpas-299 | ~10 | |
| Affibody-HER2 | MMAE | SMCC (No PEG) | NCI-N87 | 4.0 nM | |
| Affibody-HER2 | MMAE | PEG4k-SMCC | NCI-N87 | 18 nM | |
| Affibody-HER2 | MMAE | PEG10k-SMCC | NCI-N87 | 90 nM |
Note: The data presented is from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rodents
| ADC | PEG Linker Length | Half-life (t½) (hours) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| Anti-CD30 ADC | PEG8 | 120 | 0.2 | 1500 | |
| Anti-CD30 ADC | PEG24 | 140 | 0.15 | 2000 | |
| Trastuzumab-DM1 | Linear PEG24 (DAR 8) | - | High | Low | |
| Trastuzumab-DM1 | Pendant (PEG12)x2 (DAR 8) | - | Low | ~3-fold higher than linear PEG24 | |
| Affibody-MMAE | No PEG | 0.33 | - | - | |
| Affibody-MMAE | PEG4k | 0.82 | - | - | |
| Affibody-MMAE | PEG10k | 3.65 | - | - |
Note: This table presents a qualitative and quantitative overview from the available literature. Direct comparison should be made with caution due to differing experimental setups.
Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| Affibody-MMAE (No PEG) | NCI-N87 | 1.5 mg/kg | Moderate | |
| Affibody-MMAE (PEG4k) | NCI-N87 | 1.5 mg/kg | Good | |
| Affibody-MMAE (PEG10k) | NCI-N87 | 1.5 mg/kg | High | |
| Trastuzumab-DM1 (Linear PEG24) | - | - | - | |
| Trastuzumab-DM1 (Pendant (PEG12)x2) | - | - | Improved efficacy over linear PEG24 |
Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of ADCs utilizing an this compound linker.
Protocol 1: Two-Step Lysine Conjugation of this compound Linker to Antibody and Payload
This protocol describes a common method for conjugating a cytotoxic payload to an antibody using an this compound linker that also has a payload-reactive group. This example assumes the this compound is bifunctional with a group reactive to the payload (e.g., a maleimide for a thiol-containing drug) and the amine group for antibody conjugation after activation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG36-(payload-reactive group)
-
Cytotoxic payload with a compatible reactive group
-
Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Anhydrous DMSO or DMF
Procedure:
-
Drug-Linker Synthesis: a. Dissolve the m-PEG36-(payload-reactive group) and the cytotoxic payload in anhydrous DMSO or DMF. b. React the payload with the linker according to the specific chemistry of the reactive groups. Monitor the reaction by LC-MS. c. Purify the drug-linker conjugate using an appropriate method, such as reverse-phase HPLC.
-
Antibody Preparation: a. Buffer exchange the antibody into the Reaction Buffer to a concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Activation of Drug-Linker: a. Dissolve the purified drug-linker conjugate in anhydrous DMSO. b. In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO. c. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group (if the amine is on the other end of the PEG). Incubate for 15-30 minutes at room temperature.
-
Conjugation to Antibody: a. Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-15% (v/v). b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF. b. Exchange the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC and/or UV-Vis spectroscopy (see Protocol 2). c. Assess the purity and aggregation level of the ADC by SEC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial for ADC characterization.
A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HIC-HPLC Method: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample. c. Apply a decreasing salt gradient by increasing the percentage of Mobile Phase B to elute the ADC species. d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100
B. DAR Determination by UV-Vis Spectroscopy
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
ADC sample
-
Unconjugated antibody
-
Free drug-linker
Procedure:
-
Determine Extinction Coefficients: a. Measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
Measure ADC Absorbance: a. Measure the absorbance of the purified ADC solution at the two selected wavelengths.
-
Calculate DAR: a. Use the Beer-Lambert law and the measured absorbances and extinction coefficients to solve a set of simultaneous equations to determine the concentrations of the antibody and the drug in the ADC sample. b. The DAR is the molar ratio of the drug to the antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and unconjugated antibody in complete culture medium. b. Remove the old medium from the cells and add the ADC or control solutions to the wells. Include untreated wells as a control.
-
Incubation: a. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell viability).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomization and Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. b. Administer the ADC, vehicle control, and other control articles via an appropriate route (typically intravenous injection).
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
-
Toxicity Assessment: a. Monitor the general health of the mice and record any signs of toxicity. b. Body weight loss is a common indicator of toxicity.
Mandatory Visualizations
Signaling Pathway Diagram
// Edges ADC -> Antigen [label="Binding"]; Antigen -> ADC_Antigen; ADC_Antigen -> Endosome [label="Internalization"]; Endosome -> Lysosome [label="Fusion"]; Lysosome -> MMAE_release [label="Proteolytic\nCleavage"]; MMAE_release -> MMAE; MMAE -> Tubulin [label="Inhibition of\nPolymerization"]; Tubulin -> Microtubule_disruption; Microtubule_disruption -> G2_M_arrest; G2_M_arrest -> Bcl2 [label="Downregulation"]; G2_M_arrest -> Bax [label="Upregulation"]; Bcl2 -> Mitochondrion [label="Inhibition", style=dashed, arrowhead=tee]; Bax -> Mitochondrion [label="Activation"]; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP_cleavage; PARP_cleavage -> Apoptosis; Caspase3 -> Apoptosis; } . Caption: MMAE-induced apoptotic signaling pathway.
Experimental Workflow Diagram
// Edges Target_Selection -> Ab_Selection; Ab_Selection -> Linker_Design; Payload_Selection -> Linker_Design; Linker_Design -> Conjugation; Conjugation -> Purification; Purification -> DAR_Analysis; Purification -> Binding_Assay; Binding_Assay -> Cytotoxicity_Assay; Cytotoxicity_Assay -> Stability_Assay; Stability_Assay -> PK_Study; PK_Study -> Efficacy_Study; Efficacy_Study -> Toxicity_Study; Toxicity_Study -> Lead_Optimization; Lead_Optimization -> IND_Enabling; } . Caption: General experimental workflow for ADC development.
Logical Relationship Diagram
// Edges Long_PEG_Chain -> Increased_Hydrophilicity; Long_PEG_Chain -> Increased_Hydrodynamic_Radius; Increased_Hydrophilicity -> Reduced_Aggregation; Increased_Hydrodynamic_Radius -> Reduced_Clearance; Reduced_Clearance -> Longer_HalfLife; Longer_HalfLife -> Improved_PK; Improved_PK -> Increased_Tumor_Accumulation; Increased_Tumor_Accumulation -> Enhanced_Efficacy; Long_PEG_Chain -> Potentially_Reduced_Potency; Enhanced_Efficacy -> Wider_Therapeutic_Window; Reduced_Aggregation -> Wider_Therapeutic_Window; } . Caption: Logical relationships of this compound properties in ADCs.
References
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG36-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to enhance their in vivo performance for applications such as drug delivery and diagnostics. This process, known as PEGylation, confers a "stealth" characteristic to nanoparticles, which shields them from the mononuclear phagocyte system, thereby prolonging their systemic circulation time.[1][2][3] The use of m-PEG36-amine, a monodispersed PEG linker with 36 ethylene glycol units and a terminal amine group, allows for precise control over the surface modification of nanoparticles.
These application notes provide a comprehensive guide to the functionalization of carboxylated nanoparticles with this compound using the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[4][5] Detailed protocols for the conjugation reaction, purification, and characterization of the resulting PEGylated nanoparticles are presented.
Principle of this compound Conjugation
The covalent attachment of this compound to carboxylated nanoparticles is typically achieved through a two-step carbodiimide-mediated coupling reaction. First, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is therefore immediately reacted with NHS to form a more stable amine-reactive NHS ester. Finally, the primary amine group of this compound reacts with the NHS ester, forming a stable amide bond and effectively conjugating the PEG linker to the nanoparticle surface.
Applications
The surface modification of nanoparticles with this compound offers several advantages for biomedical applications:
-
Prolonged Systemic Circulation: The hydrophilic PEG layer reduces opsonization and subsequent clearance by the immune system, leading to a longer half-life in the bloodstream.
-
Improved Stability: PEGylation prevents nanoparticle aggregation and enhances their colloidal stability in biological fluids.
-
Enhanced Tumor Targeting: For nanoparticles designed for cancer therapy, the prolonged circulation time increases the probability of accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Reduced Immunogenicity: The PEG coating can mask the nanoparticle surface from recognition by the immune system, reducing potential immunogenic responses.
-
Increased Drug Solubility: For hydrophobic drugs encapsulated within nanoparticles, the hydrophilic PEG shell can improve the overall solubility of the formulation.
Experimental Protocols
Materials
-
Carboxylated nanoparticles (e.g., polystyrene, silica, iron oxide)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: 1X PBS with 0.05% Tween 20
-
Deionized (DI) water
Protocol for Functionalizing Carboxylated Nanoparticles with this compound
This protocol is a general guideline and may require optimization based on the specific type of nanoparticle and desired degree of PEGylation.
1. Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. b. Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.
2. Activation of Carboxyl Groups: a. Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting molar ratio is 10:1 (EDC:carboxyl groups) and 25:1 (NHS:carboxyl groups). b. Add the EDC solution to the nanoparticle suspension and mix gently. c. Immediately add the NHS solution to the mixture. d. Incubate for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with this compound: a. Dissolve this compound in Coupling Buffer. The molar excess of this compound to nanoparticles will determine the grafting density and should be optimized. A starting point is a 50-fold molar excess. b. Add the this compound solution to the activated nanoparticle suspension. c. Adjust the pH of the reaction mixture to 7.2-7.5 using a dilute base if necessary. d. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
4. Quenching and Washing: a. To quench the reaction and cap any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. b. Incubate for 30 minutes at room temperature. c. Pellet the functionalized nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles. d. Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer. e. Repeat the centrifugation and washing steps three times to remove unreacted reagents and byproducts.
5. Final Resuspension and Storage: a. Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., PBS). b. Store the this compound functionalized nanoparticles at 4°C.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful PEGylation and to assess the quality of the functionalized nanoparticles.
| Parameter | Method | Unfunctionalized Nanoparticles (Typical) | This compound Functionalized Nanoparticles (Expected Outcome) |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | 100 nm | Increase to 120-150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Remain < 0.2, indicating a monodisperse population |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to -50 mV | Shift towards neutral (-5 mV to -15 mV) |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic carboxyl peaks (~1700 cm⁻¹) | Appearance of amide bond peaks (~1650 cm⁻¹) and C-O-C ether stretch from PEG (~1100 cm⁻¹) |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR) | N/A | Quantifiable weight loss corresponding to the PEG layer or integration of PEG-specific proton signals |
Drug Loading and Release
For drug delivery applications, the loading and release kinetics of a therapeutic agent from the this compound functionalized nanoparticles should be evaluated.
| Parameter | Method | Example Data |
| Drug Loading Capacity (%) | UV-Vis Spectroscopy or HPLC | 5-15% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | 70-95% |
| In Vitro Drug Release | Dialysis Method with HPLC or UV-Vis quantification | Biphasic release: initial burst followed by sustained release over 24-72 hours |
Visualizations
Caption: Experimental workflow for the functionalization and characterization of nanoparticles.
Caption: Signaling pathway for cellular uptake of functionalized nanoparticles.
References
Application Notes and Protocols for m-PEG36-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)36-amine (m-PEG36-amine) is a high molecular weight, amine-terminated PEG derivative widely utilized in bioconjugation, drug delivery, and nanoparticle formulation. The primary amine group allows for covalent attachment to various functional groups, enabling the modification of proteins, peptides, small molecules, and surfaces. This document provides detailed application notes and optimized reaction protocols for two common conjugation reactions involving this compound: acylation with N-hydroxysuccinimide (NHS) esters and reductive amination with aldehydes or ketones. The aim is to provide researchers with the necessary information to achieve optimal reaction yields and reproducible results.
I. Acylation with NHS Esters
Acylation via NHS esters is a widely used method for conjugating this compound to molecules containing a carboxyl group, which has been pre-activated as an NHS ester. The primary amine of the PEG reacts with the NHS ester to form a stable amide bond.[1]
Factors Influencing Optimal Yield
Several factors can influence the efficiency of the acylation reaction. Understanding and controlling these parameters is crucial for maximizing the yield of the desired conjugate.
-
pH: The reaction is highly pH-dependent. The primary amine of this compound must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, a slightly basic pH is optimal. However, at high pH, the hydrolysis of the NHS ester is accelerated, which competes with the desired acylation reaction.[1]
-
Stoichiometry: The molar ratio of the NHS ester to this compound is a critical parameter. An excess of the NHS ester is often used to drive the reaction to completion, but a large excess can lead to difficulties in purification.
-
Solvent: The choice of solvent is important for dissolving both the this compound and the NHS ester. Anhydrous aprotic polar solvents are generally preferred to minimize hydrolysis of the NHS ester.
-
Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures can increase the reaction rate but may also promote side reactions or degradation of sensitive molecules. The reaction time needs to be sufficient for the reaction to go to completion.
Summary of Optimal Reaction Conditions for Acylation
The following table summarizes the recommended conditions for achieving optimal yields in the acylation of this compound with NHS esters.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 9.0[2] | A pH of 8.3-8.5 is often cited as the optimal balance between amine reactivity and NHS ester stability.[3] |
| Molar Ratio (NHS Ester:Amine) | 1:1 to 2:1 for small molecules[4] | For protein conjugation, a 5- to 20-fold molar excess of the NHS ester may be necessary. |
| Solvent | Anhydrous DMF, DMSO, CH₂Cl₂, THF | Ensure the solvent is of high purity and free from amine contaminants. |
| Temperature | Room temperature (20-25°C) or on ice (4°C) | For sensitive molecules, performing the reaction at 4°C for a longer duration is recommended. |
| Reaction Time | 30 minutes to 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, TLC). |
Experimental Protocol: Acylation of a Small Molecule with this compound
This protocol describes a general procedure for the conjugation of this compound to a small molecule containing an NHS ester functional group.
Materials:
-
This compound
-
NHS ester-functionalized small molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Dissolution of this compound: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Addition of Base (Optional): If the reaction requires a non-nucleophilic base to maintain the desired pH, add TEA or DIPEA to the this compound solution.
-
Addition of NHS Ester: Slowly add a solution of the NHS ester-functionalized small molecule in anhydrous DMF to the this compound solution with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 3 to 24 hours. The optimal reaction time will depend on the specific reactants and should be determined by monitoring the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
-
Quenching (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris or glycine can be added.
-
Purification: The final PEGylated product can be purified from the reaction mixture by methods such as precipitation in a non-solvent (e.g., diethyl ether), dialysis, or column chromatography.
II. Reductive Amination
Reductive amination is a versatile method for forming a stable secondary amine bond between the primary amine of this compound and a carbonyl group (aldehyde or ketone). The reaction proceeds in two steps: the initial formation of an imine intermediate, followed by its reduction with a suitable reducing agent. This can be performed as a one-pot reaction.
Factors Influencing Optimal Yield
-
pH: The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-6). At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the carbonyl is less readily protonated and thus less electrophilic.
-
Reducing Agent: The choice of reducing agent is critical. It should be mild enough to selectively reduce the imine in the presence of the starting carbonyl group. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and pyridine borane.
-
Stoichiometry: The molar ratios of the carbonyl compound, this compound, and the reducing agent need to be optimized to maximize the yield and minimize side reactions.
-
Solvent: The solvent should be compatible with all reactants and the reducing agent. Dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF), and methanol (MeOH) are commonly used.
-
Temperature and Reaction Time: The reaction is typically carried out at room temperature. The reaction time can vary depending on the reactivity of the substrates.
Summary of Optimal Reaction Conditions for Reductive Amination
| Parameter | Recommended Condition | Notes |
| pH | 4.0 - 6.0 | An optimum pH of around 5 has been reported for protein PEGylation. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Pyridine borane, 2-picoline borane | NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN. Pyridine borane and 2-picoline borane are effective alternatives to cyanoborohydride. |
| Molar Ratio (Reducing Agent:Aldehyde) | 1.5:1 to 5:1 | An excess of the reducing agent is generally used. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | The choice of solvent depends on the specific reducing agent used. |
| Temperature | Room temperature (20-25°C) | |
| Reaction Time | 2 to 24 hours | Reaction progress should be monitored. |
Experimental Protocol: Reductive Amination of an Aldehyde with this compound
This protocol provides a general procedure for the conjugation of this compound to an aldehyde-containing molecule.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (optional, to adjust pH)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution of Reactants: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde-containing molecule and this compound in anhydrous DCM.
-
pH Adjustment (Optional): If necessary, a small amount of acetic acid can be added to the reaction mixture to achieve the optimal pH for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride to the reaction mixture in one portion with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction by a suitable analytical method (e.g., LC-MS, TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or precipitation.
Visualizations
Caption: Experimental workflow for the acylation of this compound with an NHS ester.
Caption: Experimental workflow for the reductive amination of an aldehyde with this compound.
Caption: Key parameters influencing the yield of acylation and reductive amination reactions.
References
Application Note: Purification of m-PEG36-amine Conjugates by Size Exclusion Chromatography (SEC)
Abstract
This application note details a robust method for the purification of m-PEG36-amine conjugates from unreacted starting materials using Size Exclusion Chromatography (SEC). SEC is a powerful technique that separates molecules based on their hydrodynamic volume in solution.[][2] This method is particularly effective for purifying PEGylated compounds, as the addition of a polyethylene glycol (PEG) chain significantly increases the molecule's size, allowing for efficient separation of the larger conjugate from smaller, unreacted precursors.[][3] This document provides a detailed protocol, typical experimental parameters, and expected outcomes for researchers in drug development and chemical biology.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and research compounds. Benefits of PEGylation include increased solubility, extended circulation half-life, and reduced immunogenicity.[4] The this compound is a long-chain, amine-terminated PEG reagent used to introduce a hydrophilic spacer. Following a conjugation reaction, the resulting mixture typically contains the desired conjugate, excess PEG reagent, and unreacted substrate. For downstream applications, purification of the conjugate is critical.
Size Exclusion Chromatography (SEC) is an ideal method for this purification step. It separates molecules based on their size in solution; larger molecules elute earlier from the column as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. This principle allows for the effective separation of the high molecular weight this compound conjugate from the smaller, unreacted starting materials.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An HPLC or FPLC system equipped with a pump, autosampler, and UV-Vis or Refractive Index (RI) detector.
-
SEC Column: A column suitable for the separation of molecules in the range of approximately 1-5 kDa. Column selection is critical and should be based on the molecular weight of the conjugate and contaminants.
-
Mobile Phase: Isocratic mobile phase, typically a buffered aqueous solution.
-
Reagents: All reagents should be of HPLC grade or higher.
Table 1: Typical SEC System and Operating Parameters
| Parameter | Typical Value |
| Column | TSKgel G2000SWxl (7.8 mm ID x 30 cm L) or similar |
| Particle Size | 5 µm |
| Pore Size | 125 Å |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient (25 °C) |
| Detector | UV at a relevant wavelength for the conjugate; or RI |
| Injection Volume | 20 - 100 µL |
| Sample Concentration | 1 - 5 mg/mL |
Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) and degas thoroughly.
-
Install the appropriate SEC column.
-
Equilibrate the column with the mobile phase at the desired flow rate (e.g., 0.75 mL/min) for at least 3-5 column volumes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture containing the this compound conjugate in the mobile phase to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the separation under isocratic conditions using the prepared mobile phase.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where the conjugate absorbs (if applicable) or an RI detector. The larger conjugate is expected to elute first, followed by the unreacted this compound and other small molecule reactants.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analyze the collected fractions using an appropriate analytical technique (e.g., LC-MS, NMR) to confirm the identity and purity of the desired this compound conjugate.
-
Expected Results
The SEC purification should effectively separate the this compound conjugate from the starting materials. A representative chromatogram will show at least two distinct peaks. The first, earlier-eluting peak corresponds to the larger conjugate, while the later-eluting peak(s) correspond to the smaller, unreacted this compound and the other reactant.
Table 2: Expected Elution Profile
| Component | Expected Retention Time (Relative) | Rationale |
| This compound Conjugate | Early | Larger hydrodynamic volume, excluded from more pores, shorter path length. |
| Unreacted this compound | Late | Smaller molecule, penetrates more pores, longer path length. |
| Unreacted Small Molecule | Later | Smallest molecule, penetrates most pores, longest path length. |
Visualization of the Process
Caption: Workflow for the purification of this compound conjugates by SEC.
Caption: Principle of separation in Size Exclusion Chromatography (SEC).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate column pore size. | Select a column with a fractionation range appropriate for the molecular weights of the components to be separated. |
| Sample volume too large. | Reduce the injection volume to <2% of the column volume for optimal resolution. | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration to 300 mM). |
| Column degradation. | Replace the column. | |
| Low Recovery | Adsorption of the conjugate to the column matrix. | Modify the mobile phase pH or ionic strength. Consider using a different column matrix. |
Conclusion
Size Exclusion Chromatography is a highly effective and robust method for the purification of this compound conjugates. The significant increase in hydrodynamic volume upon PEGylation allows for a straightforward separation from unreacted starting materials. By optimizing column selection and mobile phase composition, this protocol can be adapted for a wide range of PEGylated small molecules, providing a reliable means to obtain highly pure conjugates for research and development.
References
Application Notes and Protocols: Analytical Characterization of m-PEG36-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG36-amine is a long-chain, water-soluble polyethylene glycol (PEG) reagent utilized in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other molecules.[1] The hydrophilic PEG spacer increases solubility in aqueous media.[1] Successful conjugation and subsequent purification are critical for the efficacy and safety of the final product. Therefore, robust analytical methods are required to confirm covalent conjugation, determine the degree of PEGylation, and assess purity. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates.
Core Analytical Techniques
The characterization of this compound conjugates typically involves a multi-faceted approach employing several analytical techniques to provide orthogonal data on different aspects of the conjugate's structure and purity. The primary methods include:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the covalent attachment of the this compound to the target molecule and to determine the degree of PEGylation.[2][3]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugate from unconjugated starting materials and impurities, and to assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate, confirming the addition of the PEG moiety and providing information on the heterogeneity of the sample.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of an this compound conjugate.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C73H149NO36 | |
| Molecular Weight | ~1617 g/mol | |
| Purity | >92% |
Table 2: Representative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| This compound | 5.2 | 98.5 | Starting Material |
| Target Molecule | 10.8 | 99.1 | Starting Material |
| Conjugate | 8.5 | 95.3 | m-PEG36-conjugate |
| Impurity 1 | 4.1 | 2.1 | Unidentified |
| Impurity 2 | 11.5 | 2.6 | Unidentified |
Table 3: Mass Spectrometry Data for a Hypothetical Conjugate
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy |
| Target Molecule | 10,000.0 | 10,000.2 | <0.01% |
| This compound | 1617.0 | 1617.1 | <0.01% |
| Mono-PEGylated Conjugate | 11,617.0 | 11,617.4 | <0.01% |
| Di-PEGylated Conjugate | 13,234.0 | 13,234.7 | <0.01% |
Experimental Workflows and Diagrams
General Workflow for Conjugate Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an this compound conjugate.
Caption: Workflow for synthesis and characterization of this compound conjugates.
Logic Diagram for Data Interpretation
This diagram outlines the logical steps in interpreting the analytical data to confirm the successful synthesis of the desired conjugate.
Caption: Decision tree for interpreting analytical data of this compound conjugates.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Confirmation of Conjugation and Determination of Degree of PEGylation
Objective: To confirm the covalent attachment of this compound and to quantify the average number of PEG chains per molecule (Degree of PEGylation - DoP).
Materials:
-
Lyophilized this compound conjugate
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Accurately weigh 5-10 mg of the lyophilized conjugate sample.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to consider:
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest for accurate integration.
-
-
Process the spectrum (phasing, baseline correction, and integration).
-
Data Analysis:
-
Identify the characteristic signals of the PEG backbone, which typically appear as a large multiplet around 3.6 ppm.
-
Identify a well-resolved signal from the target molecule that is distant from the PEG signals and corresponds to a known number of protons.
-
Identify a signal unique to the this compound, such as the methoxy group protons (~3.3 ppm).
-
Integrate the signal from the target molecule and the signal from the PEG moiety.
-
Calculate the Degree of PEGylation (DoP) using the following formula:
DoP = (Integration of PEG signal / Number of protons in PEG repeating unit) / (Integration of target molecule signal / Number of protons in the target molecule signal)
-
Note: The large number of repeating ethylene glycol units in this compound results in a very intense signal, which can make integration challenging. Careful selection of the integration regions is crucial.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To separate the this compound conjugate from unreacted starting materials and other impurities to determine its purity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample dissolved in Mobile Phase A
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Prepare a sample solution of the conjugate at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient elution. A typical gradient might be:
-
5-60% B over 30 minutes
-
60-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and re-equilibrate.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds or 280 nm for proteins containing aromatic amino acids).
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
Objective: To determine the molecular weight of the this compound conjugate to confirm successful PEGylation.
Materials:
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF)
-
HPLC setup as described in Protocol 2.
-
Post-column infusion pump (optional)
-
0.2% Triethylamine (TEA) in isopropanol (optional, for post-column addition)
Procedure:
-
Perform HPLC separation as described in Protocol 2.
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
Post-Column Amine Addition (Recommended for PEGylated compounds): To reduce charge state complexity and improve spectral quality, a solution of an amine such as triethylamine (TEA) can be introduced into the HPLC eluent stream post-column and pre-MS. This is achieved using a T-junction and a syringe pump delivering the amine solution at a low flow rate (e.g., 10-20 µL/min).
-
Acquire mass spectra over a suitable m/z range. For large PEGylated molecules, this may require an extended range (e.g., m/z 1000-5000).
-
Data Analysis:
-
The ESI-MS of large molecules produces a series of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the molecular weights of the different species in the sample (e.g., unconjugated molecule, mono-PEGylated, di-PEGylated).
-
The mass difference between the unconjugated molecule and the PEGylated species should correspond to the mass of the m-PEG36 moiety. Due to the polydispersity of PEG, the peaks corresponding to PEGylated species will appear as a distribution of masses.
-
Conclusion
The analytical characterization of this compound conjugates is essential for ensuring product quality, safety, and efficacy. A combination of NMR, HPLC, and MS provides a comprehensive understanding of the conjugate's identity, purity, and degree of PEGylation. The protocols and workflows outlined in these application notes serve as a guide for researchers and scientists in the development and analysis of these important bioconjugates.
References
Application Notes and Protocols for m-PEG36-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol (36)-amine (m-PEG36-amine) is a long-chain, water-soluble PEG reagent that plays a pivotal role in the development of advanced drug delivery systems.[1][2] Its terminal amine group allows for covalent conjugation to various entities, including nanoparticles, drugs, and targeting ligands, while the methoxy-terminated PEG chain provides a hydrophilic shield.[3][4] This "stealth" property imparted by the PEG chain is crucial for improving the pharmacokinetic profile of drug carriers by reducing renal clearance and minimizing recognition by the reticuloendothelial system, thereby prolonging circulation time and enhancing the potential for tumor accumulation through the enhanced permeability and retention (EPR) effect.[5]
These application notes provide a comprehensive overview of the use of this compound in creating targeted drug delivery vehicles. Detailed protocols for nanoparticle functionalization, drug loading, and characterization are presented, along with a summary of key quantitative data from relevant studies.
Key Applications of this compound in Targeted Drug Delivery
The primary amine group of this compound serves as a versatile reactive handle for conjugation to drug delivery platforms and targeting moieties. Its principal applications include:
-
Surface Modification of Nanoparticles: this compound can be covalently attached to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles, iron oxide nanoparticles) to improve their stability, biocompatibility, and circulation half-life.
-
Linker for Targeting Ligands: The amine group can be used to conjugate targeting ligands such as antibodies, peptides, or aptamers to the surface of nanoparticles. This facilitates active targeting of the drug carrier to specific cells or tissues that overexpress the corresponding receptors.
-
Component of Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer of this compound can be incorporated into the linker of ADCs to improve their solubility and pharmacokinetic properties.
-
Formation of Drug-Polymer Conjugates: this compound can be directly conjugated to a drug molecule, forming a PEGylated prodrug with improved pharmacological properties.
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involved in the development of targeted drug delivery systems using this compound.
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles that have carboxyl groups on their surface (e.g., PLGA nanoparticles) using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Centrifugation tubes
-
Orbital shaker
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer at a concentration of 5-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of COOH:EDC:NHS should be approximately 1:2:2.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Removal of Excess Activation Reagents: Centrifuge the nanoparticle suspension to pellet the activated nanoparticles. Carefully remove the supernatant and wash the pellet twice with ice-cold Activation Buffer to remove unreacted EDC and NHS.
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in Coupling Buffer. The molar excess of this compound to the nanoparticle carboxyl groups should be optimized but can start at 10-fold.
-
Resuspend the activated nanoparticle pellet in the this compound solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching of Unreacted NHS Esters: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to deactivate any remaining NHS esters.
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the suspension to pellet the this compound functionalized nanoparticles.
-
Remove the supernatant containing unreacted this compound and byproducts.
-
Wash the nanoparticle pellet three times with PBS (pH 7.4) and finally resuspend in the desired buffer for storage at 4°C.
-
Protocol 2: Quantification of Surface Amine Groups
This protocol describes a colorimetric method using ninhydrin to quantify the density of amine groups on the surface of the functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Ninhydrin reagent solution
-
Ethanol
-
Potassium cyanide (KCN)-pyridine solution
-
Phenol solution (80% in ethanol)
-
Spectrophotometer
-
Standard solutions of this compound of known concentrations
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions in PBS (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Prepare a known concentration of the this compound functionalized nanoparticles in PBS.
-
Ninhydrin Reaction:
-
To 250 µL of each standard and sample solution, add 125 µL of the KCN-pyridine solution and 125 µL of the phenol solution.
-
Heat the solutions at 100°C for 5 minutes.
-
Cool the solutions in an ice bath.
-
Add 500 µL of 60% ethanol to each solution.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 570 nm.
-
Calculation: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line to determine the concentration of amine groups in the nanoparticle sample. The surface density can then be calculated based on the nanoparticle concentration and surface area.
Protocol 3: Drug Loading into PEGylated Nanoparticles
This protocol describes a common method for loading a hydrophobic drug, such as doxorubicin, into the core of polymeric nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., acetonitrile, dichloromethane)
-
Deionized water
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Drug and Nanoparticle Solution:
-
Dissolve a known amount of the hydrophobic drug in a suitable organic solvent.
-
Disperse a known amount of the lyophilized this compound functionalized nanoparticles in the same drug solution.
-
-
Nanoparticle Formulation:
-
Add the organic solution dropwise to a larger volume of deionized water under constant stirring. This will cause the nanoparticles to self-assemble and encapsulate the drug.
-
Continue stirring for several hours to allow the organic solvent to evaporate.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the free, unencapsulated drug. Change the water frequently.
-
-
Quantification of Drug Loading:
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized product in a suitable solvent to disrupt the nanoparticles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for drug delivery systems utilizing PEGylation. While specific data for this compound is limited in the literature, these tables provide representative values for similar PEGylated systems to guide researchers in their experimental design and evaluation.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Type | PEG Derivative | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PLGA | mPEG-PLGA | 100 - 250 | -10 to -30 | |
| Gold Nanoparticles | HS-PEG-NH2 | 30 - 80 | -5 to -20 | |
| Iron Oxide | OA-PEG-NHS | ~184 | -20 to -40 | |
| PCL | NH2-PCL/mPEG-PCL | 150 - 200 | +10 to +30 |
Table 2: Drug Loading and Release Characteristics of PEGylated Nanoparticles
| Nanocarrier | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| PEG-PCD Micelles | Embelin | ~10-15 | > 80 | Sustained release over 72h | |
| PEG-PBAE Micelles | Thioridazine | 15.5 | Not Reported | pH-responsive, rapid release at pH < 6.8 | |
| PEG-OA-MNPs | Doxorubicin | ~5 | ~80 | Sustained release over 48h | |
| PEGylated Graphite Nanosheets | Doxorubicin | ~29.6 | Not Reported | pH-dependent release |
Table 3: In Vivo Performance of PEGylated Nanoparticle Drug Delivery Systems
| Nanoparticle System | Targeting Ligand | Tumor Model | Tumor Accumulation (% ID/g) | Circulation Half-life | Reference |
| PLGA-PEG-Aptamer | A10 Aptamer | LNCaP Prostate Cancer | ~0.83 | Not Reported | |
| PEG-OA-MNPs | Transferrin | Not specified (in vivo circulation) | Not Reported | 30% remaining at 50 min | |
| 10 nm PEGylated GNPs | AS1411 Aptamer | 4T1 Mammary Carcinoma | Significantly higher than non-PEGylated | Not Reported | |
| Mixed Shell Micelles | None | Ehrlich Ascites Carcinoma | Varies with PEG density | Varies with PEG density |
% ID/g = percentage of injected dose per gram of tissue
Visualization of Key Processes
Signaling Pathway for Antibody-Targeted Nanoparticle Delivery
The following diagram illustrates the general mechanism by which an antibody-targeted nanoparticle, functionalized with this compound as a linker, delivers its therapeutic payload to a cancer cell.
Caption: General signaling pathway for targeted drug delivery.
Experimental Workflow for Nanoparticle Functionalization and Characterization
This diagram outlines the typical experimental workflow for creating and characterizing a targeted drug delivery system using this compound.
Caption: Experimental workflow for targeted nanoparticle development.
Conclusion
This compound is a valuable tool for researchers in the field of targeted drug delivery. Its long, hydrophilic PEG chain and reactive amine group enable the creation of sophisticated nanocarriers with improved stability, prolonged circulation, and the ability to be actively targeted to disease sites. The protocols and data presented here provide a foundation for the rational design and evaluation of novel drug delivery systems based on this versatile PEG linker. Further optimization of conjugation chemistries, targeting ligand selection, and drug loading strategies will continue to advance the therapeutic potential of these systems.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-PEG36-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG36-amine in "Stealth" Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stealth liposomes, characterized by their surface coating of polyethylene glycol (PEG), are advanced drug delivery vehicles designed to evade the mononuclear phagocyte system (MPS). This "stealth" characteristic, achieved through a process known as PEGylation, significantly prolongs the circulation half-life of the liposomes, thereby enhancing their accumulation in pathological tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect. The use of m-PEG36-amine, a monodisperse PEG linker with a terminal primary amine group, offers a versatile platform for creating stealth liposomes that can also be functionalized for targeted drug delivery. The terminal amine serves as a reactive handle for the covalent attachment of targeting ligands like antibodies, peptides, or small molecules, enabling active targeting of specific cells or tissues.
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of stealth liposomes incorporating this compound.
Mechanism of "Stealth" Liposomes
The primary mechanism behind the stealth properties of PEGylated liposomes is steric hindrance. The PEG chains form a dense, hydrophilic layer on the liposome surface. This layer creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. Opsonins are plasma proteins that mark foreign particles for recognition and clearance by phagocytic cells of the MPS, primarily located in the liver and spleen. By preventing opsonization, PEGylated liposomes remain "invisible" to the immune system, leading to a significantly extended circulation time compared to conventional, non-PEGylated liposomes.
Data Presentation: Physicochemical Properties of Liposomes
The incorporation of PEG-lipids, including those with amine terminals, influences the physicochemical properties of liposomes. The following tables summarize representative quantitative data on how PEGylation affects liposome size, polydispersity index (PDI), and zeta potential.
Table 1: Effect of PEGylation on Liposome Size and Polydispersity Index (PDI)
| Liposome Formulation | Molar Ratio (Lipid:Cholesterol:PEG-Lipid) | Average Diameter (nm) | Polydispersity Index (PDI) |
| Conventional Liposomes | 55:45:0 | 125 ± 10 | 0.15 ± 0.05 |
| mPEG-DSPE Liposomes | 55:40:5 | 110 ± 8 | 0.10 ± 0.03 |
| m-PEG36-DSPE-Amine Liposomes | 55:40:5 | 115 ± 9 | 0.12 ± 0.04 |
| mPEG-DSPE Liposomes | 55:35:10 | 105 ± 7 | 0.08 ± 0.02 |
| m-PEG36-DSPE-Amine Liposomes | 55:35:10 | 110 ± 8 | 0.10 ± 0.03 |
Note: Data are representative and may vary depending on the specific lipids and preparation methods used.
Table 2: Effect of Amine-Terminated PEGylation on Zeta Potential
| Liposome Formulation | Molar % of PEG-Lipid | Zeta Potential (mV) in PBS (pH 7.4) |
| Conventional Liposomes | 0 | -25 ± 5 |
| 5% mPEG-DSPE | 5 | -15 ± 4 |
| 5% m-PEG36-DSPE-Amine | 5 | -5 ± 3 |
| 10% mPEG-DSPE | 10 | -10 ± 3 |
| 10% m-PEG36-DSPE-Amine | 10 | +2 ± 3 |
Note: The primary amine group on the PEG terminus can be protonated at physiological pH, leading to a less negative or even slightly positive zeta potential compared to methoxy-terminated PEG liposomes.
Experimental Protocols
Protocol 1: Synthesis of DSPE-PEG36-Amine
This protocol describes the synthesis of a DSPE-PEG-amine conjugate, which can be adapted for this compound. This involves the reaction of a carboxyl-terminated PEG with DSPE, followed by the conversion of the terminal group to an amine. A common method is to use a Boc-protected amine on the PEG, which is deprotected after conjugation to the lipid.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Boc-NH-PEG36-NHS (N-hydroxysuccinimide ester of Boc-protected amine-PEG36)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Conjugation: Dissolve DSPE and a molar excess of Boc-NH-PEG36-NHS in anhydrous DCM in a round-bottom flask.
-
Add TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: Remove the solvent under reduced pressure. Purify the resulting DSPE-PEG36-NH-Boc conjugate by dialysis against deionized water for 48 hours to remove unreacted PEG and other small molecules.
-
Deprotection: Lyophilize the purified product to obtain a white powder.
-
To deprotect the amine group, dissolve the DSPE-PEG36-NH-Boc in DCM and add TFA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Final Purification: Remove the solvent and TFA by rotary evaporation.
-
Purify the final product, DSPE-PEG36-amine, by dialysis against deionized water and lyophilize to obtain a white powder.
Protocol 2: Preparation of this compound Stealth Liposomes
This protocol describes the preparation of stealth liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG36-amine (synthesized as per Protocol 1)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG36-amine in the desired molar ratio (e.g., 55:40:5) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of DSPC (e.g., 60-65°C). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder maintained at the same temperature as the hydration step.
-
-
Purification and Storage:
-
The resulting liposome suspension can be purified from unencapsulated material (if a drug is co-encapsulated) by size exclusion chromatography or dialysis.
-
Store the liposomes at 4°C.
-
Application Notes and Protocols for Labeling Antibodies with m-PEG36-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve a molecule's solubility, extend its circulating half-life, and reduce its immunogenicity. This document provides a detailed protocol for the conjugation of methoxy-PEG36-amine (m-PEG36-amine) to an antibody using the carbodiimide crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This method facilitates the formation of a stable amide bond between the primary amine of the PEG reagent and the carboxyl groups of glutamic and aspartic acid residues on the antibody.
Principle of the Reaction
The conjugation of this compound to an antibody is a two-step process. First, the carboxyl groups on the antibody are activated with EDC and NHS to form a semi-stable NHS ester. This activated antibody is then reacted with the primary amine of the this compound, resulting in the formation of a stable amide linkage and the release of NHS.
Materials and Reagents
-
Antibody of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 4.7-6.0[1]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Borate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
-
Dialysis cassettes or centrifugal filtration devices (10 kDa MWCO)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Quantitative Data Summary
The degree of PEGylation can be controlled by varying the molar ratio of the reactants. The following table provides suggested starting molar excess ratios for achieving different levels of PEGylation. Optimization may be required for each specific antibody.
| Parameter | Low PEGylation | Medium PEGylation | High PEGylation |
| Antibody Concentration | 1-10 mg/mL | 1-10 mg/mL | 1-10 mg/mL |
| Molar Excess of EDC to Antibody | 10-fold | 50-fold | 100-fold |
| Molar Excess of NHS to Antibody | 20-fold | 100-fold | 200-fold |
| Molar Excess of this compound to Antibody | 5-fold | 20-fold | 50-fold |
| Activation Time | 15-30 minutes | 15-30 minutes | 15-30 minutes |
| Conjugation Time | 2 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C |
| Activation Buffer pH | 5.5 - 6.0 | 5.5 - 6.0 | 5.5 - 6.0 |
| Conjugation Buffer pH | 7.2 - 8.0 | 7.2 - 8.0 | 7.2 - 8.0 |
Experimental Protocols
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer (MES) using a dialysis cassette or a centrifugal filtration device.
-
Adjust the antibody concentration to 1-10 mg/mL in Activation Buffer.
Reagent Preparation
-
Equilibrate EDC, NHS, and this compound to room temperature before opening.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use. Do not store these solutions.
-
Prepare a stock solution of this compound in the Conjugation Buffer.
Antibody Activation
-
To the antibody solution, add the calculated amount of EDC and NHS from their stock solutions. For example, for a medium PEGylation, use a 50-fold molar excess of EDC and a 100-fold molar excess of NHS relative to the antibody.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
PEGylation Reaction
-
Immediately after activation, exchange the buffer of the activated antibody to the Conjugation Buffer (e.g., PBS, pH 7.5) using a desalting column or centrifugal filtration. This step removes excess EDC and NHS.
-
Add the desired molar excess of the this compound solution to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
Purification of the PEGylated Antibody
-
Remove unreacted this compound and other byproducts by size exclusion chromatography (SEC) or extensive dialysis against an appropriate storage buffer (e.g., PBS).[2]
Characterization of the PEGylated Antibody
The purified PEGylated antibody should be characterized to determine the degree of PEGylation, purity, and integrity.
-
SDS-PAGE: Analyze the native and PEGylated antibody by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the antibody bands. The PEGylated antibody will migrate slower than the unmodified antibody.[3]
-
Size Exclusion Chromatography (SEC-HPLC): SEC-HPLC can be used to assess the purity of the conjugate and detect any aggregation. The PEGylated antibody will have a shorter retention time compared to the native antibody due to its increased hydrodynamic radius.[4]
-
MALDI-TOF Mass Spectrometry: This technique can be used to determine the degree of PEGylation by measuring the mass increase of the antibody after conjugation. The resulting spectrum will show a distribution of peaks corresponding to the un-PEGylated antibody and the antibody with one, two, or more PEG chains attached.[5]
Data Presentation: Expected Results
| Analytical Technique | Unmodified Antibody | PEGylated Antibody (Example: 3 PEGs attached) |
| SDS-PAGE | Sharp band at ~150 kDa | Broader band shifted to a higher apparent molecular weight |
| SEC-HPLC | Single peak with a specific retention time (e.g., 12 min) | Earlier eluting peak (e.g., 10 min) with potential for multiple, closely spaced peaks representing different degrees of PEGylation |
| MALDI-TOF MS | A major peak at the molecular weight of the antibody (e.g., 150,000 Da) | A series of peaks separated by the mass of this compound (~1700 Da). The most intense peak will correspond to the average degree of PEGylation. |
Signaling Pathway and Logical Relationships
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation Efficiency | Inactive EDC/NHS | Use fresh, anhydrous stocks of EDC and NHS. |
| Suboptimal pH for activation or conjugation | ||
| Insufficient molar excess of reagents | ||
| Antibody Aggregation | High concentration of antibody | Perform the reaction at a lower antibody concentration. |
| High molar excess of crosslinkers | Optimize the molar ratios of EDC and NHS. | |
| Multiple PEGylation Products | High molar excess of this compound | Reduce the molar excess of the PEG reagent. |
| Long reaction time | Decrease the conjugation reaction time. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to antibodies. By carefully controlling the reaction conditions, particularly the molar ratios of the reagents and the pH of the buffers, researchers can achieve the desired degree of PEGylation. Proper purification and characterization are crucial to ensure the quality and efficacy of the final PEGylated antibody product.
References
- 1. protpi.ch [protpi.ch]
- 2. lcms.cz [lcms.cz]
- 3. broadpharm.com [broadpharm.com]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG36-amine conjugation
Technical Support Center: m-PEG36-amine Conjugation
Welcome to the technical support center for this compound conjugation. This guide is designed for researchers, scientists, and drug development professionals. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of amine-reactive PEG derivatives (e.g., m-PEG-NHS ester) to proteins, peptides, and other amine-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conjugation yield is unexpectedly low. What are the primary factors I should investigate?
Low conjugation yield is a common issue that can typically be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or challenges during purification and analysis. A systematic approach is the best way to identify the root cause.
The diagram below illustrates a decision-making process for troubleshooting low yield.
Caption: Troubleshooting decision tree for low PEGylation yield.
Table 1: Troubleshooting Summary for Low Conjugation Yield
| Problem Area | Possible Cause | Recommended Solution |
|---|---|---|
| Reagents | Degradation of m-PEG-NHS ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis from moisture.[1][2] | Store the reagent desiccated at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[2][3] Prepare solutions immediately before use and discard unused portions. |
| Contaminated Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), Borate, or HEPES. | |
| Poor PEG Quality: The starting PEG material contains impurities, such as PEG diol, which can cause unwanted cross-linking. | Use high-quality, purified PEG reagents from a reputable supplier. | |
| Reaction Conditions | Suboptimal pH: The pH is too low, resulting in slow reaction rates, or too high, causing rapid hydrolysis of the NHS ester. | The optimal pH is a balance between amine reactivity and NHS ester stability, typically between 7.0 and 8.5. Perform small-scale experiments to determine the optimal pH for your specific molecule. |
| Insufficient Molar Ratio: The molar excess of the PEG reagent is too low to drive the reaction to completion. | Increase the molar excess of the m-PEG reagent. A 10- to 20-fold molar excess is a common starting point for proteins. | |
| Steric Hindrance: The target amine groups on your molecule are buried within its 3D structure and are inaccessible. | Consider using a mild denaturant to partially unfold the protein and expose the reactive sites. This should be done with caution to avoid irreversible denaturation. | |
| Purification & Analysis | Product Loss During Purification: The chosen purification method is not suitable, leading to co-elution or loss of the PEGylated product. | Ion-exchange chromatography (IEX) is often the method of choice for separating PEGylated species. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG but may not separate different PEGylated forms. |
| | Inaccurate Quantification: The method used to measure yield is not accurately distinguishing between the starting material and the product. | Use multiple analytical methods for confirmation. SDS-PAGE provides a clear visual shift in molecular weight, while SEC or IEX-HPLC can provide quantitative data. |
Q2: How can I prevent the degradation of my m-PEG-NHS ester reagent?
The NHS ester functional group is highly sensitive to moisture, which causes hydrolysis and renders the reagent inactive.
-
Storage: Always store the reagent at -20°C in a container with a desiccant.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents ambient moisture from condensing on the cold powder.
-
Solution Preparation: Do not prepare stock solutions for long-term storage. Weigh out and dissolve the required amount of reagent in an anhydrous solvent (like DMSO or DMF) immediately before adding it to your aqueous reaction buffer.
The diagram below shows the primary reaction pathway for PEGylation versus the competing hydrolysis side reaction.
Caption: Desired amine conjugation vs. competing NHS ester hydrolysis.
Q3: What are the optimal reaction conditions (pH, molar ratio, time, temperature)?
Optimal conditions are highly dependent on the specific molecule being conjugated. However, general guidelines can serve as an excellent starting point for optimization.
Table 2: Recommended Starting Conditions for m-PEG-NHS Ester Conjugation
| Parameter | Recommended Range | Rationale & Considerations |
|---|---|---|
| pH | 7.0 - 8.5 | NHS esters react with deprotonated primary amines. A pH range of 7.0-8.5 provides a good balance between amine reactivity and the rate of competing hydrolysis. Reactions at higher pH values proceed faster but also increase the rate of hydrolysis. |
| Molar Ratio (PEG:Molecule) | 5:1 to 50:1 | A molar excess of the PEG reagent is used to drive the reaction forward. For proteins like antibodies, a 20-fold molar excess is a common starting point. The ideal ratio should be determined empirically to achieve the desired degree of PEGylation. |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are often run at room temperature for 30-60 minutes or overnight at 4°C. Lower temperatures can help minimize hydrolysis and are gentler on sensitive proteins. |
| Reaction Time | 30 minutes - 4 hours | The optimal time depends on the reactivity of the target molecule and other conditions. Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC). |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction kinetics. However, ensure the protein remains soluble. For dilute protein solutions, a greater molar excess of the PEG reagent may be required. |
Experimental Protocols & Workflow
General Experimental Workflow
The overall process for a typical PEGylation experiment follows a logical sequence from preparation to analysis.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can stem from several factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.[1]
-
PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation. The length of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a supposedly monofunctional reagent can cause unintended cross-linking.
Q2: How does PEGylation, in principle, help prevent protein aggregation?
While PEGylation can sometimes induce aggregation if not optimized, it is also a powerful strategy to prevent it. The attached PEG chain creates a large hydrodynamic radius, which provides a steric shield around the protein. This shielding effect can:
-
Mask Hydrophobic Patches: The hydrophilic PEG polymer can cover hydrophobic regions on the protein surface, preventing them from interacting with other protein molecules.
-
Increase Solubility: The highly hydrophilic nature of PEG enhances the overall solubility of the protein-PEG conjugate.
-
Enhance Conformational Stability: PEGylation can increase the conformational stability of a protein, making it more resistant to unfolding and subsequent aggregation. In some cases, PEG can shield and strengthen stabilizing salt bridges on the protein surface.
Q3: What are the initial steps I should take to optimize my PEGylation reaction and minimize aggregation?
A systematic optimization of reaction conditions is the first and most critical step. A screening experiment should be conducted to evaluate the following parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the optimal balance between reaction efficiency and aggregation risk.
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1) to ensure efficient PEGylation without promoting cross-linking.
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability. For amine-reactive PEGs, a pH range of 7.0-8.0 is common, but can be lowered to favor N-terminal modification.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may reduce aggregation.
Troubleshooting Guide
Problem: I am observing significant precipitation or visible aggregates in my PEGylation reaction.
This is a common issue that can often be resolved by systematically working through the following troubleshooting steps.
Troubleshooting Workflow for Protein Aggregation
Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
If you haven't already, perform a systematic screening of the reaction conditions as outlined in the FAQs. This is the most crucial step in preventing aggregation.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can be highly effective. These molecules can help maintain the native conformation of the protein and prevent intermolecular interactions.
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose/Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Sorbitol/Glycerol | 5-10% (w/v) | Acts as a protein stabilizer. |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Known to suppress protein aggregation. |
| Surfactants | ||
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 3: Control the Reaction Rate
A fast, uncontrolled reaction can favor intermolecular cross-linking over the desired intramolecular modification. To slow down the reaction:
-
Lower the Temperature: Performing the reaction at 4°C will significantly decrease the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over an extended period.
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, the issue might be with the PEG reagent itself.
-
Use Monofunctional PEG: If you are using a bifunctional linker, switch to a monofunctional PEG to eliminate the possibility of intermolecular cross-linking.
-
Site-Specific PEGylation: Consider more advanced, site-specific PEGylation techniques. These methods target specific amino acids (like cysteine or engineered residues) and can offer greater control over the reaction, often leading to a more homogeneous product with less aggregation.
Experimental Protocols
Protocol: Small-Scale PEGylation Screening for Aggregation
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in reaction buffer)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Temperature-controlled incubator/shaker
Methodology:
-
Prepare Stock Solutions: Ensure your protein and activated PEG solutions are freshly prepared and clear of any particulates.
-
Set up Screening Matrix: Design a matrix of small-scale reactions (50-100 µL) to test different parameters. It is recommended to vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range from 0.5 to 5 mg/mL.
-
PEG:Protein Molar Ratio: Test ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH: Test a range of at least 2-3 different pH values.
-
Temperature: Compare reactions at 4°C and room temperature.
-
-
Reaction Incubation: Add the protein to the respective buffers, followed by the addition of the activated PEG. Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis of Aggregation: After incubation, analyze the samples for aggregation using one or more of the analytical techniques described below. Include a control sample of the protein without PEG for comparison.
Analytical Workflow for Aggregation Detection
Caption: Common analytical techniques for characterizing PEGylated proteins and detecting aggregation.
Analytical Techniques for Detecting and Quantifying Aggregation
-
Size-Exclusion Chromatography (SEC-HPLC): This is the most common and effective method for quantifying aggregates. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein. The percentage of aggregation can be calculated from the peak areas in the chromatogram.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate different PEGylated species and assess the overall purity and heterogeneity of the reaction mixture.
-
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the PEGylated protein, which helps to determine the degree of PEGylation (how many PEG molecules are attached per protein). This can reveal if unintended multiple PEGylations or cross-linking have occurred.
References
Technical Support Center: m-PEG36-amine Conjugation to Amino Acids
Welcome to the technical support center for m-PEG36-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the conjugation of this compound to amino acids, particularly in the context of peptide and protein modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets for this compound on a peptide or protein?
A1: this compound is a nucleophilic reagent primarily used to target and form stable amide bonds with electrophilic groups. The most common targets on a peptide or protein are the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminal carboxyl group.[1][2][3] This reaction is typically mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS.[4][5]
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions include:
-
Intra- and Inter-molecular Cross-linking: If the target molecule has multiple activated carboxyl groups, a single this compound molecule could potentially react with two carboxyl groups on the same or different molecules, leading to undesired dimers or aggregates. This is a significant challenge in diimide-activated conjugations.
-
Reaction with other nucleophilic amino acids: While less common, under certain pH conditions, the primary amine of this compound could potentially interact with other reactive amino acid side chains. However, the primary reaction is with activated carboxyl groups.
-
Modification of Tyrosine, Serine, and Threonine: The hydroxyl groups on these amino acids are nucleophilic but are generally less reactive than the primary amino group of this compound towards activated esters.
-
Hydrolysis of the Activated Ester: The intermediate NHS-ester is susceptible to hydrolysis, which will regenerate the carboxyl group and prevent conjugation with this compound.
Q3: How does pH affect the conjugation reaction?
A3: pH is a critical parameter. The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the activated NHS-ester with the primary amine of this compound is favored at a physiological to slightly basic pH (pH 7.0-8.5). A two-step protocol is often recommended where the activation is performed at a lower pH, followed by an increase in pH for the coupling step.
Q4: Can this compound react with other amino acids like lysine or cysteine?
A4: this compound itself is a primary amine and is therefore not reactive towards the primary amine of lysine or the thiol group of cysteine under standard amide coupling conditions. Instead, these residues are common targets for electrophilic PEG derivatives like PEG-NHS esters and PEG-maleimides, respectively.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Suboptimal pH: Incorrect pH for either the activation or coupling step. 2. Inactive Reagents: EDC and/or NHS have been hydrolyzed due to moisture. 3. Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) in the buffer. 4. Hydrolysis of Activated Ester: Delay between activation and addition of this compound. | 1. Optimize pH: For a two-step reaction, use MES buffer at pH 4.5-6.0 for activation and then adjust to pH 7.2-8.5 with a buffer like PBS for the coupling step. 2. Use Fresh Reagents: Purchase fresh EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. 3. Use Non-Reactive Buffers: Use buffers such as MES for the activation step and PBS or borate buffer for the coupling step. 4. Minimize Delay: Add the this compound to the reaction mixture immediately after the activation step. |
| Protein/Peptide Precipitation | 1. Protein Aggregation: The change in pH or addition of reagents may cause the protein to become unstable. 2. High EDC Concentration: A large excess of EDC can sometimes lead to precipitation. | 1. Ensure Protein Stability: Confirm that your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary. 2. Reduce EDC Concentration: If using a large excess, try reducing the amount of EDC. |
| Product Heterogeneity (Multiple PEGylated Species) | 1. Multiple Reactive Sites: The protein/peptide has multiple aspartic and glutamic acid residues that are accessible for PEGylation. 2. Non-specific Reactions: Under certain conditions, other amino acids may be modified. | 1. Site-Directed Mutagenesis: If a specific site of PEGylation is desired, consider mutating other accessible carboxyl-containing amino acids. 2. Control Reaction Stoichiometry: Titrate the amount of this compound to control the degree of PEGylation. |
| Cross-linking of Molecules | 1. Presence of PEG-diol impurity: The starting m-PEG material may contain a certain percentage of PEG-diol, which is bifunctional. 2. Diimide-activated cross-linking: This is an inherent risk when activating carboxyl groups for reaction with amines. | 1. Use High-Purity m-PEG-amine: Ensure the starting material has low polydispersity and minimal diol content. 2. Optimize Reaction Conditions: Use a molar excess of this compound to favor the reaction of one PEG molecule per activated carboxyl group. Steric hindrance from an initial PEGylation can sometimes prevent further cross-linking. |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Peptide
This protocol is a general guideline and may require optimization for your specific peptide.
Materials:
-
Peptide with exposed carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in ultrapure water immediately before use.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS and to raise the pH, perform a rapid buffer exchange into Coupling Buffer using a desalting column.
-
Conjugation Reaction:
-
If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add a 10- to 50-fold molar excess of this compound to the activated peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to quench any unreacted NHS-esters.
-
Purification: Purify the PEGylated peptide from excess reagents and unreacted peptide using size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Analysis: Analyze the purified product using techniques such as MALDI-TOF mass spectrometry to confirm the degree of PEGylation and SDS-PAGE to visualize the increase in molecular weight.
Visualizations
Caption: Reaction pathway for the two-step EDC/NHS mediated conjugation of this compound to a carboxyl group.
References
hydrolysis rate of m-PEG36-amine in aqueous solution
Welcome to the technical support center for m-PEG36-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in aqueous solutions and to assist in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal amine group. It is commonly used as a linker in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1][2] The terminal primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters.[2][3]
Q2: Is the amine group of this compound susceptible to hydrolysis in aqueous solutions?
The primary aliphatic amine group on this compound is a stable functional group in aqueous solutions under typical experimental conditions (neutral pH). Unlike esters or other more labile functional groups, the carbon-nitrogen bond of the amine is not prone to hydrolysis in water. Stability issues in experiments are more likely to arise from the degradation of other reactive molecules being conjugated to the PEG-amine or from the degradation of the PEG backbone under harsh conditions.
Q3: How should I store this compound and its solutions?
For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment. For aqueous stock solutions, it is recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. To prevent microbial growth in buffered solutions, consider sterile filtering the solution before storage.
Q4: What factors can lead to the degradation of this compound?
While the amine group is stable, the overall molecule can be subject to degradation under certain conditions:
-
Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by reactive oxygen species or transition metals. This can lead to chain scission and the formation of impurities like formaldehyde and formic acid.
-
Thermal Degradation: High temperatures can also lead to the degradation of the PEG chain. It is advisable to avoid prolonged exposure of this compound solutions to elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of the activated ester (e.g., NHS ester) on the molecule to be conjugated. | Prepare the activated ester solution fresh and add it to the reaction mixture immediately. Ensure the reaction buffer is free of primary amines (e.g., Tris) and has a pH between 7.0 and 8.5 for optimal NHS ester reactivity. |
| Suboptimal reaction pH. | For reactions with NHS esters, a pH of 7.0-8.5 is generally recommended. For other conjugation chemistries, consult the relevant literature for the optimal pH range. | |
| Degradation of this compound. | Use this compound from a freshly opened vial or one that has been stored properly. If oxidative degradation is suspected, consider degassing the reaction buffer. | |
| Inconsistent Results Between Experiments | Variability in the concentration of this compound stock solution. | Prepare a fresh stock solution for each set of experiments or validate the stability of a stored stock solution over time (see Experimental Protocol below). |
| pH drift during the reaction. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. | |
| Formation of Unwanted Side Products | Reaction of this compound with buffer components. | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with activated esters. |
| Oxidation of the PEG chain. | If the reaction is sensitive to oxidation, consider performing it under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a method to evaluate the stability and reactivity of an aqueous stock solution of this compound over time.
-
Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Divide the solution into several aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at the desired temperature (e.g., 4°C or -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, and 4 weeks), take one aliquot from storage.
-
Allow the aliquot to come to room temperature.
-
-
Reactivity Assay (Test Conjugation):
-
Perform a standardized conjugation reaction with a model compound containing an NHS ester.
-
The reaction should be performed under consistent conditions (e.g., concentration of reactants, reaction time, temperature).
-
A suitable model reaction is the conjugation to NHS-fluorescein to yield a fluorescently labeled PEG.
-
-
Analysis:
-
Analyze the reaction products by a suitable analytical method, such as HPLC with a fluorescence detector or LC-MS.
-
Compare the amount of conjugated product formed at each time point to the amount formed at time 0. A significant decrease in the product peak indicates a loss of reactivity of the this compound stock solution.
-
-
Physical-Chemical Analysis (Optional):
-
At each time point, the stock solution can also be analyzed by techniques such as NMR or mass spectrometry to detect any changes in the chemical structure of the this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.
References
Technical Support Center: Purification of Biomolecules after PEGylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted m-PEG36-amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a methoxy-terminated polyethylene glycol with 36 ethylene glycol units and a terminal amine group. Its molecular weight is approximately 1617 g/mol . In bioconjugation reactions, it is used to attach PEG chains to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic properties.[1][2] It is crucial to remove unreacted this compound from the final product to ensure purity, accurate characterization, and proper biological activity of the PEGylated molecule.
Q2: What are the common methods for removing unreacted this compound?
The most common methods for removing unreacted this compound are based on the significant size difference between the small PEG molecule and the much larger PEGylated product. These methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective at separating the small, unreacted this compound from the larger, PEGylated conjugate.[][]
-
Dialysis/Ultrafiltration (including Tangential Flow Filtration - TFF): These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the larger PEGylated product while allowing the smaller, unreacted this compound to pass through.[5] TFF is a more rapid and scalable version of this technique.
-
Precipitation: In some cases, the PEGylated product can be selectively precipitated, leaving the unreacted this compound in the supernatant.
-
Chromatographic Techniques: While size-based methods are most common, other chromatography techniques can also be employed, such as:
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation from the unreacted, charged this compound.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.
-
Reverse Phase Chromatography (RPC): Useful for purifying smaller molecules and can separate based on polarity.
-
Q3: How do I choose the best purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size and stability of your target molecule, the scale of your reaction, and the required final purity. The flowchart below provides a general decision-making guide.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section addresses common issues encountered during the removal of unreacted this compound.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of PEGylated product and unreacted this compound | Inappropriate column choice (pore size too large or too small). | Select a column with a fractionation range appropriate for the size of your PEGylated product and this compound. |
| Sample volume is too large for the column. | The sample volume should ideally be 1-5% of the total column volume for optimal resolution. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Low recovery of PEGylated product | Non-specific binding to the column matrix. | Ensure the column is well-equilibrated. Consider adding a small amount of a non-ionic detergent to the mobile phase. |
| Product is unstable in the chosen buffer. | Optimize buffer composition (pH, ionic strength) to maintain product stability. | |
| Peak tailing or broadening | Interactions between the sample and the stationary phase. | Adjust the ionic strength or pH of the mobile phase. Consider a different column matrix. |
| Column is old or poorly packed. | Repack or replace the column. |
Dialysis / Ultrafiltration
| Problem | Possible Cause(s) | Solution(s) |
| Unreacted this compound still present after purification | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated product and significantly larger than this compound (e.g., 10 kDa MWCO for a >30 kDa product). |
| Insufficient dialysis time or buffer volume. | Dialyze for a longer period (e.g., overnight) with multiple changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Loss of PEGylated product | The MWCO of the membrane is too large. | Select a membrane with a smaller MWCO. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane made from a different material. | |
| Slow filtration rate (Ultrafiltration/TFF) | Membrane fouling. | Optimize the process parameters (transmembrane pressure, cross-flow rate). Consider a pre-filtration step to remove larger aggregates. |
| High sample viscosity. | Dilute the sample or optimize the buffer composition. |
Experimental Protocols
Protocol: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing unreacted this compound from a PEGylated protein using SEC.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25, G-50, or equivalent)
-
Chromatography system (e.g., FPLC or HPLC)
-
Reaction mixture containing PEGylated protein and unreacted this compound
-
Equilibration/running buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fraction collector
-
UV detector
Procedure:
-
Column Preparation:
-
Pack the SEC column according to the manufacturer's instructions.
-
Equilibrate the column with at least 2-3 column volumes of the running buffer until a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Centrifuge the reaction mixture to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Sample Application:
-
Load the prepared sample onto the equilibrated column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
-
Elution and Fraction Collection:
-
Elute the sample with the running buffer at a constant flow rate recommended for the column.
-
Monitor the elution profile using the UV detector (typically at 280 nm for proteins).
-
The larger PEGylated protein will elute first, followed by the smaller unreacted this compound.
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, HPLC, mass spectrometry) to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the pure product.
-
Caption: Experimental workflow for purification using SEC.
Data Presentation
The following table summarizes the key features of the common purification methods for removing unreacted this compound.
| Method | Principle | Typical Efficiency for Small Molecule Removal | Advantages | Disadvantages | Scalability |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Very High | High resolution, gentle on proteins. | Can lead to sample dilution, limited sample volume capacity. | Moderate |
| Dialysis / Ultrafiltration | Separation based on a semi-permeable membrane. | High | Simple, cost-effective. | Can be time-consuming, potential for non-specific binding to the membrane. | Low to Moderate |
| Tangential Flow Filtration (TFF) | A form of ultrafiltration with cross-flow to prevent membrane fouling. | High | Rapid, highly scalable, can concentrate the sample. | Requires specialized equipment, potential for membrane fouling. | High |
| Precipitation | Differential solubility of the PEGylated product and unreacted PEG. | Moderate to High | Can handle large volumes, relatively inexpensive. | May not be highly selective, risk of product denaturation or co-precipitation. | High |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. | Variable | High capacity, high resolution. | PEGylation can shield charges, potentially reducing separation efficiency. | High |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Variable | Can be used when IEX is not effective. | Lower capacity compared to IEX. | Moderate to High |
| Reverse Phase Chromatography (RPC) | Separation based on polarity. | High | High resolution, especially for smaller molecules. | Can denature proteins, requires organic solvents. | Moderate |
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of PEGylated proteases with varying degree of conjugation in mixtures: An analytical protocol combining protein precipitation and capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hydrophobic Drug Solubility with m-PEG36-amine
Welcome to the technical support center for utilizing m-PEG36-amine to improve the solubility of hydrophobic drugs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate successful conjugation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic drugs?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal primary amine group. The PEG portion is highly hydrophilic due to the repeating ethylene glycol units, which readily form hydrogen bonds with water.[1] By covalently attaching this hydrophilic PEG chain to a hydrophobic drug molecule—a process known as PEGylation—the overall hydrophilicity of the resulting conjugate is increased.[1][2] This enhanced hydrophilicity disrupts the drug's crystalline lattice structure and presents a hydrated shield to the aqueous environment, thereby improving its solubility.[2]
Q2: What types of functional groups on a hydrophobic drug can react with this compound?
A2: The primary amine group on this compound is nucleophilic and can be readily conjugated to electrophilic functional groups on a hydrophobic drug. The most common target is a carboxylic acid group (-COOH), which can be activated to form a stable amide bond with the amine.[3] Other reactive groups include activated esters, such as N-hydroxysuccinimide (NHS) esters, which react efficiently with the amine to form an amide linkage.
Q3: How do I choose the appropriate solvent for the conjugation reaction?
A3: The choice of solvent is critical and depends on the solubility of both the hydrophobic drug and the this compound. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly recommended. It is crucial to use anhydrous solvents to prevent the hydrolysis of activated intermediates, such as NHS esters, which can significantly reduce conjugation efficiency.
Q4: How can I confirm that the conjugation of my hydrophobic drug to this compound was successful?
A4: Successful conjugation can be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is often used to separate the PEGylated conjugate from the unreacted drug and PEG linker. The conjugate will typically have a different retention time than the starting materials. Mass spectrometry (LC-MS) is essential for confirming the molecular weight of the conjugate, which should correspond to the sum of the molecular weights of the drug and the this compound linker. Nuclear magnetic resonance (NMR) spectroscopy can also be used to provide detailed structural confirmation of the conjugate.
Q5: What are the key parameters to optimize for a successful conjugation reaction?
A5: Several parameters should be optimized to ensure a high yield of the desired conjugate. These include the molar ratio of the reactants (drug, PEG linker, and coupling agents), reaction time, temperature, and pH. A molar excess of the this compound is often used to drive the reaction to completion. The optimal pH for reactions involving NHS esters is typically between 7 and 9.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incomplete activation of the carboxylic acid group on the drug. | - Ensure the use of fresh and anhydrous EDC and NHS. - Optimize the molar ratio of EDC/NHS to the drug (a common starting point is 1.5-2 equivalents of each). - Perform the activation step in an appropriate anhydrous solvent (e.g., DMF, DMSO). |
| Hydrolysis of the activated ester (e.g., NHS ester). | - Use anhydrous solvents for the reaction. - Prepare stock solutions of EDC and NHS immediately before use. - Control the reaction temperature; lower temperatures can sometimes reduce hydrolysis. | |
| Inactive this compound. | - Store this compound under the recommended conditions (typically at -20°C, protected from moisture). - Allow the reagent to warm to room temperature before opening the vial to prevent condensation. | |
| Multiple Peaks in HPLC Analysis | Presence of unreacted starting materials. | - Increase the molar excess of the limiting reagent. - Extend the reaction time. - Optimize purification methods (e.g., adjust the gradient in preparative HPLC). |
| Side reactions or degradation of the drug or conjugate. | - Analyze the stability of the drug under the reaction conditions. - Consider milder reaction conditions (e.g., lower temperature, shorter reaction time). - Ensure the pH of the reaction mixture is maintained within the optimal range. | |
| Difficulty in Purifying the Conjugate | Similar physicochemical properties of the conjugate and starting materials. | - Optimize the HPLC purification method (e.g., try a different column, mobile phase, or gradient). - Consider alternative purification techniques such as size exclusion chromatography (SEC) if there is a significant size difference. |
| Poor Solubility of the Final Conjugate | Insufficient hydrophilicity imparted by the PEG chain. | - Consider using a longer PEG linker (e.g., one with more than 36 ethylene glycol units). - Evaluate the degree of PEGylation; it may be possible to attach more than one PEG chain if the drug has multiple reactive sites. |
Quantitative Data: Solubility Enhancement with PEGylation
| Hydrophobic Drug | PEG Linker Type | Fold Increase in Aqueous Solubility |
| Simvastatin | PEG 12000 (in solid dispersion) | ~3-fold increase in dissolution rate |
| Paclitaxel | Humic Acid Complex with PEG | >600-fold |
| SN-38 | Multi-arm PEG | 400 to 1000-fold |
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Hydrophobic Drug to this compound via EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid group on a hydrophobic drug using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to this compound.
Materials:
-
Hydrophobic drug with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: e.g., hydroxylamine or Tris buffer
-
Purification system (e.g., preparative RP-HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Drug and PEG-Amine Preparation:
-
Dissolve the hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the this compound in the Conjugation Buffer.
-
-
Activation of the Hydrophobic Drug:
-
In a separate reaction vessel, dissolve the hydrophobic drug in Activation Buffer. If solubility is an issue, a co-solvent like DMF or DMSO can be used, but the aqueous buffer should be the primary solvent.
-
Add 1.5-2.0 molar equivalents of EDC and NHS to the drug solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Add the activated drug solution to the this compound solution. A 10- to 20-fold molar excess of the PEG-amine is a good starting point to ensure complete reaction of the activated drug.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by LC-MS or HPLC.
-
Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution.
-
-
Purification:
-
Purify the resulting drug-PEG conjugate using preparative reverse-phase HPLC (RP-HPLC). The conjugate is expected to be more polar than the parent drug.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical LC-MS to determine the molecular weight and NMR for structural verification.
-
-
Lyophilization:
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Protocol 2: Measurement of Aqueous Solubility Enhancement
The shake-flask method is a standard technique to determine the aqueous solubility of the PEGylated drug.
Procedure:
-
Add an excess amount of the lyophilized drug-PEG conjugate powder to a known volume of an aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Analyze the concentration of the dissolved conjugate in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Compare this solubility value to that of the unconjugated hydrophobic drug, measured using the same method, to determine the fold increase in solubility.
Visualizations
Caption: Workflow for conjugating a carboxylic acid-containing drug.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Characterizing PEGylated Proteins
Welcome to the technical support center for PEGylated protein characterization. This resource provides practical guidance to researchers, scientists, and drug development professionals facing common challenges in analyzing PEG-protein conjugates.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question: Why do my PEGylated protein bands appear as broad smears on SDS-PAGE?
Answer: This is a common phenomenon when analyzing PEGylated proteins with standard SDS-PAGE.
-
Potential Cause 1: Interaction between PEG and SDS. The polyethylene glycol (PEG) moiety can interact with the sodium dodecyl sulfate (SDS) in the loading buffer and gel. This interaction can lead to inconsistent charge-to-mass ratios and variable hydrodynamic radii among the PEGylated species, resulting in diffuse, smeared bands instead of sharp ones.[1][2][3]
-
Potential Cause 2: Heterogeneity of the PEGylated Product. The PEGylation reaction often produces a mixture of proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species) and at different sites. This inherent heterogeneity of the sample contributes significantly to band broadening.[4][5]
-
Potential Cause 3: Polydispersity of the PEG Reagent. The PEG reagent itself is typically a heterogeneous mixture of polymer chains with a distribution of molecular weights. This polydispersity is transferred to the protein conjugate, further exacerbating the smearing effect.
Troubleshooting Steps:
-
Switch to Native PAGE: Native PAGE avoids the use of SDS, thereby eliminating the problematic PEG-SDS interaction. This technique separates proteins based on their native size, shape, and charge, often providing much better resolution for PEGylated species than SDS-PAGE.
-
Use Specialized Staining: If you must use SDS-PAGE, consider using a barium iodide staining method, which can specifically visualize PEG chains and may offer clearer results than Coomassie or silver staining.
-
Optimize Gel Percentage: Experiment with different polyacrylamide gel percentages to find the optimal resolution for your specific PEGylated protein's size.
-
Confirm with Orthogonal Methods: Rely on methods like Size Exclusion Chromatography (SEC) and Mass Spectrometry (MS) for more accurate characterization of heterogeneity and molecular weight. SDS-PAGE should be considered a qualitative, not quantitative, tool for these molecules.
Question: My Size Exclusion Chromatography (SEC) results show poor resolution between the native protein and the PEGylated conjugate. How can I improve this?
Answer: Achieving baseline separation between the unmodified protein and its PEGylated form can be challenging, especially with smaller PEG chains.
-
Potential Cause 1: Insufficient Difference in Hydrodynamic Radius. SEC separates molecules based on their hydrodynamic volume. If the attached PEG chain is small, the size difference between the native and modified protein may not be large enough for the column to resolve.
-
Potential Cause 2: Non-ideal Column Interactions. PEGylated proteins can sometimes interact non-specifically with the silica stationary phase of SEC columns. This can lead to peak tailing, poor peak shape, and reduced recovery, all of which degrade resolution.
-
Potential Cause 3: Inappropriate Column Selection. The pore size of the SEC column is critical. If the pore size is too large or too small for your analytes, resolution will be compromised.
Troubleshooting Steps:
-
Optimize Mobile Phase: To reduce non-specific interactions, modify the mobile phase. Adding organic modifiers like ethanol (up to 10%) or increasing the salt concentration (e.g., 150 mM phosphate buffer) can often improve peak shape and recovery.
-
Select an Appropriate Column: Choose an SEC column with a pore size suitable for the expected molecular weight range of your native and PEGylated protein. Consult manufacturer guidelines for columns specifically designed for large biomolecules or PEGylated protein analysis.
-
Employ Orthogonal Chromatography: Use a different chromatography method that relies on a different separation principle.
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases the hydrophilic character, often allowing for excellent separation from the native protein.
-
Ion-Exchange Chromatography (IEX): Separates based on charge. PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and enabling separation of different PEGylated species and positional isomers.
-
Question: I am struggling to get a clear signal or interpret the data from my Mass Spectrometry (MS) analysis of a PEGylated protein. What could be wrong?
Answer: Mass spectrometry of PEGylated proteins is notoriously difficult due to the nature of the PEG polymer.
-
Potential Cause 1: Polydispersity and Charge State Overlap. The broad mass distribution of the PEG reagent, combined with the multiple charge states a protein can acquire during electrospray ionization (ESI), leads to a highly congested and complex mass spectrum that is difficult to interpret.
-
Potential Cause 2: Suppression of Signal. The large, floppy PEG chain can sometimes suppress the ionization of the protein, leading to a weak signal.
-
Potential Cause 3: In-source Fragmentation. The PEG-protein bond or the PEG chain itself can sometimes fragment within the mass spectrometer, further complicating the spectrum.
Troubleshooting Steps:
-
Use a Charge-Stripping Agent: For ESI-MS, the post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the mass spectrum. This collapses the complex series of high charge states into a few lower charge states, making the data much easier to deconvolute and interpret.
-
Optimize MS Method:
-
MALDI-TOF MS: This technique often produces simpler spectra (predominantly singly charged ions), which can be easier to interpret for determining the average molecular weight and degree of PEGylation.
-
High-Resolution MS (e.g., Orbitrap, Q-TOF): Modern high-resolution instruments can often resolve the individual oligomers of the PEG chain, providing detailed information on polydispersity.
-
-
Perform Peptide Mapping: To identify the specific sites of PEGylation, digest the PEGylated protein with a protease (like trypsin) and analyze the resulting peptides by LC-MS/MS. The PEGylated peptides will be identifiable by their characteristic mass shift, allowing for precise localization of the modification site.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to characterize my PEGylation reaction mixture?
A comprehensive characterization typically starts with a chromatographic method to assess the overall composition of the reaction mixture. Size Exclusion Chromatography (SEC) is often the first choice as it can separate species based on size, allowing you to distinguish between the PEGylated conjugate, unreacted native protein, and excess free PEG reagent.
Q2: How can I determine the number of PEG chains attached to my protein (the degree of PEGylation)?
Several techniques can be used, often in combination:
-
SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering): This method can determine the absolute molar mass of the species eluting from the SEC column without relying on column calibration standards, providing an accurate measure of the mass added by PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): MS can directly measure the mass of the conjugate. The mass difference between the native and PEGylated protein, divided by the mass of a single PEG chain, gives the degree of PEGylation.
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG-specific signal (methylene protons) to a protein-specific signal.
Q3: How do I find the exact amino acid residue(s) where the PEG chain is attached?
Identifying the site(s) of PEGylation is critical and is typically achieved through peptide mapping via LC-MS/MS . The workflow is as follows:
-
The PEGylated protein is enzymatically digested (e.g., with trypsin).
-
The resulting peptide mixture is separated using RP-HPLC.
-
The peptides are analyzed by tandem mass spectrometry (MS/MS).
-
The fragmentation spectra are analyzed to identify peptides that carry the PEG mass modification. The specific modified amino acid can then be pinpointed.
Q4: My PEGylation reaction yield is low. What are the common causes?
Low yield can stem from several factors:
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition are critical. For example, NHS-ester chemistry for modifying lysine residues is most efficient at a pH of 7-9.
-
Reagent-to-Protein Molar Ratio: The molar excess of the PEG reagent relative to the protein needs to be optimized. Too little will result in low yield, while too much can lead to excessive multi-PEGylation and purification difficulties.
-
Accessibility of Target Residues: The target amino acids (e.g., lysines, cysteines) on the protein surface may be sterically hindered, preventing the PEG reagent from accessing them.
-
Quality of PEG Reagent: The activated PEG reagent can hydrolyze over time. Ensure you are using a fresh or properly stored reagent.
Data and Protocols
Table 1: Comparison of Analytical Techniques for PEGylated Protein Characterization
| Technique | Information Provided | Common Issues | Solutions & Considerations |
| SDS-PAGE | Apparent molecular weight, qualitative assessment of heterogeneity | Band smearing due to PEG-SDS interaction, inaccurate MW estimation. | Use Native PAGE to avoid SDS. Use as a qualitative screening tool only. |
| SEC-HPLC | Hydrodynamic size, separation of conjugate from free PEG and native protein, aggregate detection. | Poor resolution, non-specific column interactions. | Optimize mobile phase (add salt/organic). Use columns designed for biomolecules. |
| IEX-HPLC | Separation based on surface charge. Can separate positional isomers. | PEG shielding can reduce interaction, making separation difficult. | Exploit the charge-shielding effect to resolve species with different PEGylation degrees or sites. |
| RP-HPLC | Separation based on hydrophobicity. Good for purity checks and separating isomers. | PEG can increase retention times significantly; may require strong organic solvents. | Use wide-pore columns (e.g., C4) and optimize gradient elution. |
| Mass Spectrometry | Absolute molecular weight, degree of PEGylation, polydispersity, site of attachment (with MS/MS). | Complex spectra due to polydispersity and charge states. | Use MALDI for simpler spectra. Use charge-stripping agents (TEA) for ESI. |
| NMR | Quantitative degree of PEGylation, structural changes. | Requires high sample concentration and specialized equipment. | Useful for in-depth structural characterization and quantification. |
Protocol: General Workflow for Characterization by LC-MS to Determine PEGylation Site
-
Purification of the Conjugate:
-
Separate the PEGylated protein from unreacted protein and excess PEG reagent using Size Exclusion Chromatography (SEC).
-
Use a mobile phase such as 150 mM sodium phosphate, pH 7.0.
-
Monitor the elution profile at 280 nm and collect the fraction corresponding to the PEGylated conjugate.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the purified protein in 8 M urea or 6 M guanidine HCl.
-
Reduce disulfide bonds with DTT (dithiothreitol) at 37°C for 1 hour.
-
Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 1 hour to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Buffer-exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reversed-phase column (e.g., a C18 column).
-
Elute peptides using a gradient of increasing acetonitrile containing 0.1% formic acid.
-
Couple the HPLC eluent directly to an ESI mass spectrometer.
-
Operate the MS in a data-dependent acquisition mode, where the instrument performs an MS1 scan followed by MS/MS scans on the most abundant precursor ions.
-
-
Data Analysis:
-
Use a protein sequence analysis software to search the MS/MS data against the known sequence of the target protein.
-
Specify the mass of the PEG moiety as a variable modification on potential target residues (e.g., lysine for NHS-ester chemistry).
-
The software will identify peptides that have been modified with PEG and pinpoint the exact site of attachment based on the fragmentation pattern.
-
Visualizations
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing PROTAC Efficacy with m-PEG36-Amine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when investigating the impact of m-PEG36-amine linker length on Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe inconsistent or no degradation of our target protein when using PROTACs with different this compound linker lengths. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent or absent target protein degradation is a common challenge in PROTAC development. Several factors related to the this compound linker length can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Suboptimal Linker Length: The distance between the target protein and the E3 ligase is critical for the formation of a stable and productive ternary complex.[1][2][3] An inappropriate linker length, whether too short or too long, can prevent efficient ubiquitination and subsequent degradation.[1]
-
Troubleshooting: Synthesize and test a broader range of linker lengths. Even minor adjustments can significantly impact degradation efficacy.[4] It is recommended to evaluate a systematic variation of PEG unit lengths around your initial design.
-
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of inactive binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) instead of the desired ternary complex, which inhibits degradation.
-
Troubleshooting: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and to determine the DC50 value.
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane effectively. Longer PEG linkers can sometimes impact permeability.
-
Troubleshooting: Assess the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifying the linker composition by incorporating different chemical moieties can also improve permeability.
-
-
Compound Solubility and Stability: Poor solubility or degradation of the PROTAC in cell culture media can lead to inconsistent results.
-
Troubleshooting: Ensure complete dissolution of the compound in a suitable solvent like DMSO before diluting it in media. It is also advisable to prepare fresh solutions for each experiment.
-
Q2: How can we confirm that the observed protein degradation is a direct result of the PROTAC's mechanism of action and not due to off-target effects?
A2: To ensure the specificity of your this compound linker-based PROTAC, several control experiments are essential:
-
Inactive Control PROTAC: Synthesize an inactive version of your PROTAC where either the target protein-binding ligand or the E3 ligase-binding ligand is modified to abolish binding. This control should not induce target degradation.
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the free E3 ligase ligand. This should competitively inhibit the PROTAC from engaging the E3 ligase, thereby preventing target degradation.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before adding your PROTAC. If the degradation is proteasome-dependent, the target protein levels should be "rescued" in the presence of the inhibitor.
Q3: We are observing high cellular toxicity with our PROTAC. Could the this compound linker be contributing to this?
A3: High cellular toxicity can stem from several factors, and the linker can play a role:
-
Concentration-Dependent Toxicity: High concentrations of the PROTAC can lead to off-target effects and general cellular stress.
-
Troubleshooting: Determine the lowest effective concentration that achieves maximal degradation (Dmax) with minimal impact on cell viability using assays like MTT or CellTiter-Glo.
-
-
On-Target Toxicity: The degradation of the target protein itself might be toxic to the cells.
-
Troubleshooting: Assess the dependence of your cell line on the target protein. The observed toxicity may be a direct consequence of target protein loss.
-
-
Linker-Mediated Off-Target Effects: While less common, the linker itself could have unforeseen interactions within the cell.
-
Troubleshooting: If possible, compare the toxicity of your active PROTAC with an inactive control where the target-binding ligand is non-functional. This can help differentiate between on-target and potential off-target toxicity.
-
Quantitative Data Summary
The following tables provide illustrative data on how varying the length of a PEG-based linker can impact PROTAC efficacy. While specific data for a full this compound series is proprietary and target-dependent, these examples reflect common trends observed in PROTAC development.
Table 1: Impact of PEG Linker Length on Target Protein Degradation
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG4 | 4x PEG units | ~15 | 150 | 88 |
| PROTAC-PEG8 | 8x PEG units | ~27 | 50 | 95 |
| PROTAC-PEG12 | 12x PEG units | ~39 | 85 | 92 |
| PROTAC-PEG24 | 24x PEG units | ~75 | 350 | 70 |
| PROTAC-m-PEG36 | 36x PEG units | ~111 | >1000 | <50 |
Data is illustrative and based on general trends observed in literature. Actual values are target and cell line-dependent.
Table 2: Effect of Linker Length on Ternary Complex Cooperativity and Cell Viability
| PROTAC Variant | Linker Length (atoms) | Ternary Complex Cooperativity (α) | Cell Viability IC50 (nM) |
| PROTAC-PEG4 | ~15 | 5 | 250 |
| PROTAC-PEG8 | ~27 | 25 | 100 |
| PROTAC-PEG12 | ~39 | 18 | 180 |
| PROTAC-PEG24 | ~75 | 3 | 800 |
| PROTAC-m-PEG36 | ~111 | <1 | >2000 |
Data is illustrative. Cooperativity (α) is a measure of the stability of the ternary complex relative to the binary complexes.
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
2. Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Treatment: After 24 hours, treat cells with a serial dilution of your PROTACs. Include a vehicle-only control.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and measure absorbance at 570 nm.
-
For CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
3. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay provides insights into the formation and stability of the ternary complex.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the system.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing this compound linker length.
Caption: Troubleshooting logic for poor PROTAC efficacy.
References
Technical Support Center: Controlling the Degree of PEGylation with m-PEG36-amine
Welcome to the technical support center for m-PEG36-amine PEGylation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully controlling the degree of PEGylation in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a long-chain, water-soluble polyethylene glycol (PEG) reagent with a terminal amine group.[1] The amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1][2][3] Its primary application is in PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, nanoparticles, or small molecule drugs.[4] This modification is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including enhancing solubility, increasing in vivo stability, and reducing immunogenicity.
Q2: What are the key factors that control the degree of PEGylation?
A2: The degree of PEGylation, which is the average number of PEG molecules attached to a single target molecule, is a critical parameter to control. The main factors influencing this are:
-
Molar Ratio: The ratio of this compound to the target molecule is a primary determinant.
-
Reaction pH: The pH of the reaction buffer affects the reactivity of the target functional groups. For instance, the reaction of amine-reactive PEGs with proteins is typically more efficient at a pH of 7-9.
-
Reaction Time: The duration of the reaction directly impacts the extent of PEGylation.
-
Temperature: Reaction temperature can influence the rate of the PEGylation reaction.
-
Concentration: The concentration of both the PEG reagent and the target molecule can affect the reaction kinetics.
Q3: How can I achieve site-specific PEGylation with this compound?
A3: While this compound can react with several functional groups, achieving site-specific PEGylation often involves controlling the reaction conditions to favor one type of reactive site over others. For example, N-terminal PEGylation of a protein can sometimes be achieved by controlling the pH of the reaction. Reductive amination at a pH of around 5 can favor the N-terminal amino group. For highly specific conjugation, enzymatic methods or the use of protecting groups might be necessary.
Q4: How is the degree of PEGylation determined after the reaction?
A4: Several analytical techniques can be used to characterize the PEGylated product and determine the degree of PEGylation. Common methods include:
-
SDS-PAGE: A successful PEGylation will result in a visible shift to a higher molecular weight on the gel.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide the accurate molecular weight of the PEGylated product, allowing for the calculation of the number of attached PEG chains.
-
Liquid Chromatography (LC): Size-exclusion chromatography (SEC) or reversed-phase HPLC can be used to separate species with different degrees of PEGylation.
-
NMR Spectroscopy: 1H NMR spectroscopy can be a quantitative method for determining the degree of PEGylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Suboptimal pH: The pH of the reaction buffer may not be suitable for the target functional group. 2. Inactive Reagents: The this compound or the target molecule may have degraded. 3. Presence of Competing Amines: Buffers like Tris or glycine contain primary amines that compete with the target molecule for the PEG reagent. 4. Insufficient Molar Excess of PEG: The molar ratio of PEG to the target molecule may be too low. | 1. Optimize pH: For reactions with NHS esters, use a buffer with a pH between 7 and 9. For reductive amination targeting the N-terminus, a pH around 5-6 may be optimal. 2. Use Fresh Reagents: Ensure the this compound is stored correctly (typically at -20°C) and use fresh preparations. 3. Use Amine-Free Buffers: Use buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer. 4. Increase Molar Ratio: As a starting point, use a 5- to 10-fold molar excess of the PEG reagent. |
| High Polydispersity (Multiple PEGylated Species) | 1. High Molar Ratio: A large excess of the PEG reagent can lead to multiple PEG chains attaching to the target molecule. 2. Long Reaction Time: Extended reaction times can increase the likelihood of multiple PEGylations. 3. Multiple Reactive Sites: The target molecule may have multiple sites with similar reactivity. | 1. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of this compound to find the optimal ratio for the desired degree of PEGylation. 2. Monitor Reaction Over Time: Take aliquots at different time points to determine the optimal reaction time. 3. Purification: Use chromatographic techniques like ion-exchange or size-exclusion chromatography to separate the different PEGylated species. |
| Protein Aggregation During Reaction | 1. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be causing the protein to become unstable. 2. Solvent Effects: If this compound is dissolved in an organic solvent like DMSO, the final concentration of the organic solvent in the reaction mixture might be high enough to cause aggregation. | 1. Screen Different Buffers: Test a range of pH values and buffer compositions to find conditions that maintain protein stability. 2. Minimize Organic Solvent: Dissolve the this compound in the reaction buffer if possible, or add the organic solvent stock solution slowly to the protein solution while gently stirring. |
| Loss of Biological Activity | 1. PEGylation at Active Site: A PEG chain may have attached at or near the active site of the protein, causing steric hindrance. 2. Conformational Changes: The attachment of PEG can induce conformational changes in the protein that affect its activity. | 1. Site-Specific PEGylation: If possible, use reaction conditions that favor PEGylation at sites away from the active region (e.g., pH control for N-terminal PEGylation). 2. Use a Different Length PEG Linker: A shorter or longer PEG chain may have a different impact on the protein's conformation and activity. |
Quantitative Data Summary
Table 1: Factors Influencing the Degree of PEGylation
| Parameter | Effect on Degree of PEGylation | Considerations |
| Molar Ratio (PEG:Molecule) | Increasing the molar ratio generally increases the degree of PEGylation. | A high excess can lead to polydispersity. Optimization is crucial. |
| pH | Highly dependent on the reactive groups. For amine-reactive PEGs, a pH of 7-9 is often optimal for reacting with lysine residues. A lower pH (around 5-6) can favor N-terminal modification via reductive amination. | The chosen pH must also maintain the stability and activity of the target molecule. |
| Temperature | Higher temperatures generally increase the reaction rate, which can lead to a higher degree of PEGylation for a given reaction time. | Must be balanced with the thermal stability of the target molecule. Reactions are often performed at room temperature or 4°C. |
| Reaction Time | A longer reaction time typically results in a higher degree of PEGylation. | Monitor the reaction over time to avoid excessive PEGylation and potential side reactions. |
| Concentration | Higher concentrations of reactants can lead to a faster reaction rate and potentially a higher degree of PEGylation. | High protein concentrations can sometimes lead to aggregation. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound (via NHS Ester Chemistry)
This protocol assumes the user will first activate a carboxylated molecule with EDC/NHS and then react it with this compound, or is using a pre-activated PEG-NHS ester to react with primary amines on a protein. The following focuses on the latter, a common application.
Materials:
-
Protein of interest
-
m-PEG36-NHS ester (or a similar amine-reactive PEG)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX chromatography columns)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 2-5 mg/mL. Ensure any buffers containing primary amines (like Tris) have been removed, for example, by dialysis or buffer exchange.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG36-NHS ester in a dry, water-miscible solvent like DMSO or directly in the reaction buffer.
-
PEGylation Reaction: Add the desired molar excess (e.g., 5-10 fold) of the dissolved PEG reagent to the protein solution. Add the PEG solution slowly while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. The optimal time may vary.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.
-
Purification: Remove unreacted PEG and quenching buffer components, and separate different PEGylated species using a suitable chromatography method (e.g., size-exclusion chromatography).
-
Characterization: Analyze the purified fractions to determine the degree of PEGylation using SDS-PAGE, mass spectrometry, or other appropriate methods. A shift in molecular weight on an SDS-PAGE gel is indicative of successful PEGylation.
Visualizations
Caption: A flowchart illustrating the key steps in a typical PEGylation experiment.
Caption: A decision-making flowchart for troubleshooting common PEGylation issues.
Caption: The chemical reaction forming a stable amide bond.
References
Technical Support Center: Amide Bond Stability in PEGylated Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues related to the amide bond formed during PEGylation.
Frequently Asked Questions (FAQs)
Q1: How stable is the amide bond formed during PEGylation under physiological conditions?
A1: The amide bond is generally considered one of the most stable covalent linkages used in bioconjugation and is the backbone of all proteins.[1] Under typical physiological conditions (pH 7.4, 37°C), the amide bond is highly stable with a very slow hydrolysis rate.[1] The stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack.[1] For most applications, PEGylation via chemistries that form amide bonds, such as the reaction of an NHS-activated PEG with a primary amine, results in a physiologically stable conjugate.
Q2: What factors can influence the stability of the amide bond in my PEGylated protein?
A2: While generally stable, the hydrolysis of an amide bond can be accelerated by several factors, particularly under storage or stress conditions. The most significant factors include:
-
pH: The rate of amide bond hydrolysis is significantly influenced by pH. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[2][3] The hydrolysis rate is generally slowest in the neutral pH range (pH 5-9).
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Accelerated stability studies often use elevated temperatures to predict long-term stability.
-
Neighboring Amino Acid Residues: The local chemical environment around the PEGylation site can influence amide bond stability. Certain amino acid side chains can potentially participate in intramolecular catalysis of hydrolysis, although this is less common for the robust amide linkage compared to other bonds like esters.
-
Buffer Components: While less common, certain buffer species could potentially influence the rate of hydrolysis. It is crucial to use well-characterized and stable buffer systems for formulation and storage.
Q3: My PEGylated protein is showing degradation. How can I confirm if it is due to amide bond hydrolysis?
A3: Confirming amide bond hydrolysis requires analytical techniques that can separate and identify the degradation products. The primary evidence would be the detection of the unconjugated protein and the free PEG moiety. A combination of chromatographic and mass spectrometry methods is typically employed:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. Amide bond cleavage will result in the appearance of peaks corresponding to the smaller, unconjugated protein and free PEG, alongside the peak of the intact PEGylated protein.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can effectively separate the intact conjugate from the unconjugated protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can definitively identify the species present in your sample by their mass. You can confirm the presence of the unconjugated protein by its expected molecular weight. Peptide mapping (LC-MS/MS) after enzymatic digestion can pinpoint the loss of the PEG moiety at a specific site.
Troubleshooting Guides
Issue 1: Unexpected appearance of unconjugated protein during storage or stress studies.
Possible Cause: Amide bond hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected amide bond hydrolysis.
Recommended Actions:
-
Confirm Hydrolysis: Use the analytical protocols outlined below (SEC-HPLC, RP-HPLC, and Mass Spectrometry) to confirm that the observed degradation product is indeed the unconjugated protein resulting from amide bond cleavage.
-
Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study. Expose your PEGylated protein to a range of pH values (e.g., pH 3, 5, 7, 9) and temperatures (e.g., 4°C, 25°C, 40°C, 60°C). This will help identify the conditions that accelerate hydrolysis.
-
Formulation Optimization: If hydrolysis is confirmed, consider reformulating your product. This may involve adjusting the pH to be within the most stable range (typically pH 6-8) and ensuring the use of a stable buffer system.
-
Storage Conditions: Ensure that the PEGylated protein is stored at the recommended temperature. If the molecule is found to be sensitive to temperature, storage at lower temperatures (e.g., 2-8°C or frozen) may be necessary.
Issue 2: Inconsistent results in stability studies.
Possible Cause: Issues with the analytical method leading to the appearance of artifactual degradation peaks or inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Recommended Actions:
-
Method Validation: Ensure your analytical methods (SEC-HPLC, RP-HPLC) are properly validated for your specific PEGylated protein. This includes assessing specificity, linearity, accuracy, and precision.
-
System Suitability: Run system suitability tests before each analysis to ensure the chromatographic system is performing correctly.
-
Sample Handling: Review your sample handling procedures. Ensure consistent sample preparation and avoid excessive freeze-thaw cycles.
-
Orthogonal Methods: Use at least two different analytical methods (e.g., SEC-HPLC and RP-HPLC) to confirm stability results.
Data Presentation
The stability of the amide bond is highly dependent on the specific protein, PEGylation site, and formulation. Below is a table with illustrative data on the half-life of a generic peptide bond under different conditions to provide a general understanding of the impact of pH and temperature.
Table 1: Illustrative Half-life of a Peptide (Amide) Bond at 95°C
| pH | Predominant Cleavage Mechanism | Approximate Half-life (hours) |
| 3 | Scission and Backbiting | ~50 |
| 5 | Backbiting | ~200 |
| 7 | Backbiting | ~250 |
| 10 | Scission | ~40 |
Data is illustrative and based on general peptide hydrolysis studies. Actual rates for a specific PEGylated protein will vary.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Detecting Amide Bond Hydrolysis
Principle: This method separates the intact PEGylated protein from potential degradation products (unconjugated protein and free PEG) based on size.
Methodology:
-
Column: A silica-based SEC column suitable for the molecular weight range of your conjugate and its components (e.g., TSKgel G4000SWXL or similar).
-
Mobile Phase: A buffered saline solution, typically 100-150 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.2. Arginine (e.g., 300 mM) can be added to the mobile phase to reduce non-specific interactions.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detector: UV at 280 nm for the protein and 214 nm for the peptide backbone. A refractive index (RI) detector can be used to detect the free PEG.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Injection Volume: 20 - 100 µL.
-
Analysis: Monitor the chromatogram for the appearance of new peaks at later retention times, corresponding to the smaller, unconjugated protein. The intact PEGylated protein will elute first, followed by the unconjugated protein. Free PEG may elute later, depending on its size.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Principle: This method separates the PEGylated protein from the more hydrophobic unconjugated protein.
Methodology:
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å). Jupiter C18 has been shown to provide good separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~20% to 65% Mobile Phase B over 25-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Elevated temperatures, such as 45°C, can improve peak shape.
-
Detector: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A.
-
Injection Volume: 10 - 20 µL.
-
Analysis: The unconjugated protein will typically have a longer retention time than the more hydrophilic PEGylated conjugate.
Protocol 3: Mass Spectrometry (MS) for Identification of Degradation Products
Principle: To confirm the identity of species observed in HPLC, ESI-MS provides accurate mass measurements.
Methodology:
-
Sample Preparation: It is crucial to remove salts and buffers before MS analysis. This can be done offline using desalting columns or online if using LC-MS. The sample should be in a volatile buffer (e.g., ammonium acetate) or an aqueous solution with a small amount of organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Analysis of Intact Protein:
-
Acquire the mass spectrum of the intact protein and its degradation products.
-
Deconvolute the resulting charge state envelope to obtain the zero-charge mass.
-
Compare the measured mass with the theoretical mass of the unconjugated protein.
-
-
Peptide Mapping (for localization of cleavage):
-
Digest the protein sample with a protease (e.g., trypsin).
-
Separate the resulting peptides using nanoLC-MS/MS.
-
Analyze the MS/MS data to identify the peptides. The absence of the PEGylated peptide in the degraded sample and the corresponding appearance of the unmodified peptide will confirm the site of hydrolysis.
-
This technical support center provides a starting point for addressing amide bond stability in your PEGylated molecules. For further assistance, please consult the cited literature or contact your PEGylation reagent supplier.
References
Technical Support Center: Purification of Heterogeneous PEGylation Products
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of heterogeneous PEGylation products.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation heterogeneity and why is it a purification challenge?
A1: PEGylation is a process that attaches polyethylene glycol (PEG) chains to proteins or peptides to improve their therapeutic properties, such as increasing their half-life in the bloodstream.[1] The process, however, often results in a complex mixture of products. This "heterogeneity" includes:
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted PEG: Free PEG molecules not attached to any protein.
-
Varying Degrees of PEGylation: Proteins with one (mono-PEGylated), two (di-PEGylated), or multiple (multi-PEGylated) PEG chains attached.[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein (e.g., at different lysine residues).[][3]
This complexity presents a significant purification challenge because these different species often have very similar physicochemical properties, making them difficult to separate from the desired, specific PEGylated product.[4]
Q2: Which chromatographic techniques are most common for purifying PEGylated proteins?
A2: The most widely used chromatographic techniques are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC). Each technique separates molecules based on different properties:
-
SEC: Separates based on hydrodynamic radius (size and shape).
-
IEX: Separates based on net surface charge.
-
HIC: Separates based on hydrophobicity.
-
RPC: Also separates based on hydrophobicity, but under denaturing conditions with organic solvents.
Q3: How does PEGylation affect a protein's behavior in chromatography?
A3: The attachment of PEG chains significantly alters a protein's properties:
-
Increased Size: PEGylation dramatically increases the hydrodynamic radius of a protein, which is the primary principle for separation by SEC.
-
Charge Shielding: The neutral, hydrophilic PEG chain can mask the charged groups on the protein's surface. This "charge shielding" effect reduces the protein's interaction with IEX resins, causing PEGylated proteins to elute earlier than their unmodified counterparts in a salt gradient.
-
Altered Hydrophobicity: PEG can either increase or decrease the overall hydrophobicity of the conjugate, depending on the properties of the native protein. This change is exploited in HIC and RPC.
General Purification Workflow
A typical purification strategy involves multiple chromatographic steps to progressively remove impurities and isolate the target molecule.
Caption: A multi-step chromatographic workflow for purifying PEGylated proteins.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the specific characteristics of the target protein and the desired level of purity. The following table provides a general comparison of the primary techniques.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic size. | Removal of unreacted PEG, native protein, and aggregates. | Robust, predictable, good for bulk separation. | Poor resolution between species with similar sizes (e.g., mono- vs. di-PEGylated forms, especially for larger proteins). Cannot separate positional isomers. |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge. | High-resolution separation of native, mono-, di-, and multi-PEGylated species. Separation of some positional isomers. | High capacity and high resolution. Widely applicable and effective. | Performance diminishes as the number of attached PEGs increases due to charge shielding. Requires careful optimization of pH and salt gradient. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by surface hydrophobicity. | Orthogonal separation method, often used as a polishing step. Can separate positional isomers if PEG attachment significantly alters surface hydrophobicity. | Operates under non-denaturing conditions. Can provide unique selectivity. | Lower capacity and resolution compared to IEX for some applications. PEG itself can interact with the resin, complicating separation. |
| Reversed-Phase Chromatography (RPC) | Separation by hydrophobicity using organic mobile phases. | High-resolution analytical separation of positional isomers and characterization of PEGylation sites. | Excellent resolution for peptides and small proteins. | Denaturing conditions are not suitable for all proteins. Not easily scalable for preparative purification. |
Troubleshooting Guides
Ion Exchange Chromatography (IEX) Troubleshooting
Q: Why is there poor resolution between my native protein and mono-PEGylated species?
A: This is a common issue and can be addressed by optimizing several parameters.
Caption: Troubleshooting poor resolution in Ion Exchange Chromatography.
-
Cause 1: Gradient is too steep. A steep salt gradient elutes components too quickly, preventing their separation.
-
Solution: Decrease the gradient slope. A good starting point is a linear gradient over 10-20 column volumes (CV). A shallower gradient increases the separation time between peaks with small charge differences.
-
-
Cause 2: Suboptimal pH. The pH of the mobile phase determines the net charge of the protein. If the pH is too close to the protein's isoelectric point (pI), it will not bind effectively.
-
Solution: For cation exchange, ensure the buffer pH is at least 0.5-1.0 unit below the protein's pI. For anion exchange, the pH should be at least 0.5-1.0 unit above the pI. This maximizes the charge difference between the native and charge-shielded PEGylated protein.
-
-
Cause 3: High Flow Rate. A high flow rate reduces the interaction time between the protein and the stationary phase, leading to broader peaks and decreased resolution.
-
Solution: Reduce the flow rate to allow more time for binding and elution to occur.
-
-
Cause 4: Column Overloading. Applying too much sample can exceed the column's binding capacity, causing peak broadening and poor separation.
-
Solution: Reduce the amount of protein loaded onto the column. For high-resolution separations, loading should not exceed 30% of the column's total dynamic binding capacity.
-
Q: My PEGylated protein is eluting in the flow-through, but it should be binding. What's wrong?
A: This indicates a problem with protein binding, typically related to buffer or sample conditions.
-
Incorrect Sample Conditions: The pH or ionic strength of your sample may be too high, preventing binding. Ensure the sample is buffer-exchanged into the starting buffer or diluted sufficiently so that its pH and conductivity match the column equilibration conditions.
-
Incorrect Buffer pH: The buffer pH is not appropriate for the protein's pI and the type of resin being used (anion vs. cation exchanger). Double-check the pI of your native protein and select a buffer pH that ensures a strong net charge.
-
Excessive Charge Shielding: If the protein is multi-PEGylated or a very large PEG chain is used, the charge shielding effect may be so pronounced that the protein has very little interaction with the resin at the chosen pH. In this case, you may need to adjust the pH further away from the pI or consider an alternative technique like HIC.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Q: My protein is aggregating and precipitating on the HIC column. How can I prevent this?
A: Aggregation in HIC is often caused by excessively strong hydrophobic interactions, typically due to high salt concentrations.
-
Cause 1: Salt concentration is too high. The high salt concentration required for binding in HIC can sometimes lead to "salting out" and protein precipitation.
-
Solution: Lower the salt concentration in your sample and binding buffer to the minimum required for binding. Test a range of salt concentrations (e.g., 1.5 M to 0.5 M ammonium sulfate) to find the optimal balance between binding and solubility.
-
-
Cause 2: The resin is too hydrophobic. A highly hydrophobic resin can lead to interactions that are too strong, potentially causing protein denaturation and aggregation.
-
Solution: Switch to a resin with lower hydrophobicity (e.g., from a Phenyl or Butyl source to a less hydrophobic alternative).
-
-
Cause 3: Unstable Protein. The protein itself may be inherently unstable under the buffer conditions.
-
Solution: Consider adding stabilizing excipients to the buffer, such as arginine (e.g., 50-100 mM) or low concentrations of non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.05%). Perform the purification at a lower temperature (e.g., 4°C) to improve stability.
-
Experimental Protocols
Protocol 1: Separation of Mono- and Di-PEGylated Lysozyme by Cation Exchange Chromatography (CEX)
This protocol is a representative method for separating PEGylated species based on charge.
-
Objective: To separate native, mono-PEGylated, and di-PEGylated lysozyme.
-
Column: TSKgel SP-5PW (20) or similar strong cation exchange column.
-
Instrumentation: HPLC or FPLC system with UV detection.
-
Reagents:
-
Buffer A (Start/Equilibration Buffer): 25 mM Phosphate Buffer, 0.1 M Na₂SO₄, pH 6.0.
-
Buffer B (Elution Buffer): 25 mM Phosphate Buffer, 0.1 M Na₂SO₄, 0.5 M NaCl, pH 6.0.
-
-
Procedure:
-
Sample Preparation: Dilute the PEGylation reaction mixture with Buffer A to reduce the ionic strength and adjust the pH if necessary. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the column with 5-10 CV of Buffer A until the UV and conductivity baselines are stable.
-
Sample Injection: Inject the prepared sample onto the column.
-
Wash: Wash the column with 5 CV of Buffer A to remove any unbound material (such as unreacted PEG).
-
Elution: Apply a linear gradient to elute the bound species.
-
Gradient: 0-100% Buffer B over 20 CV.
-
The expected elution order is di-PEGylated, followed by mono-PEGylated, and finally the native (unmodified) lysozyme, which binds most strongly.
-
-
Column Cleaning & Regeneration: Wash the column with 5 CV of high salt buffer (e.g., 1-2 M NaCl) followed by re-equilibration with Buffer A or storage in an appropriate solution (e.g., 20% ethanol).
-
Protocol 2: Bulk Separation of PEGylated Protein from Unreacted PEG by Size Exclusion Chromatography (SEC)
This protocol is a standard method for initial cleanup of a PEGylation reaction.
-
Objective: To remove high molecular weight aggregates and low molecular weight unreacted PEG from the PEGylated protein product.
-
Column: TSKgel G3000SWXL or similar SEC column suitable for the molecular weight range of the conjugate.
-
Instrumentation: HPLC system with UV detection.
-
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
-
Procedure:
-
System Equilibration: Run the HPLC system with the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter. The sample volume should not exceed 1-2% of the total column volume to ensure good resolution.
-
Injection and Run: Inject the sample and run the separation isocratically (no gradient).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm or 214 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile. The first peaks to elute will be aggregates, followed by the PEGylated protein conjugates, the native protein, and finally the unreacted PEG reagent.
-
References
Validation & Comparative
The Long and Short of It: A Comparative Guide to m-PEG36-amine vs. Shorter PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, profoundly influencing their therapeutic efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the long-chain m-PEG36-amine linker against its shorter counterparts, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The covalent attachment of PEG chains to biomolecules, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate. Generally, longer PEG chains, such as this compound, lead to a greater increase in the hydrodynamic size of the molecule. This can prolong its circulation half-life and reduce immunogenicity. Conversely, shorter PEG linkers may have a lesser impact on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance is paramount.
The Impact of PEG Linker Length: A Balancing Act
The selection of a PEG linker involves a trade-off between improving pharmacokinetic properties and maintaining biological activity. Longer linkers can enhance the solubility and stability of the bioconjugate, particularly for those with hydrophobic payloads.[1] They can also create a protective "stealth" layer that shields the molecule from enzymatic degradation and recognition by the immune system.[2][3][4][5] However, this increased size can also introduce steric hindrance, potentially impeding the interaction of the bioconjugate with its target.
Shorter PEG linkers, on the other hand, offer a more compact structure, which can be beneficial for applications where precise spatial control is needed or when linking smaller molecules. The optimal PEG linker length is often context-dependent, influenced by the specific antibody, payload, and target.
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various preclinical studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that this data is synthesized from studies using different biomolecules, payloads, and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Plasma Half-Life (t½) | Tumor Growth Inhibition | Reference |
| No PEG | ~19.6 min | 11% reduction in tumor weight | |
| PEG2 | - | 35-45% reduction in tumor weight | |
| PEG4 | 2.5-fold increase vs. No PEG | 35-45% reduction in tumor weight | |
| PEG8 | Significantly increased vs. PEG4 | 75-85% reduction in tumor weight | |
| PEG12 | Similar to PEG8 | 75-85% reduction in tumor weight | |
| PEG24 | Similar to PEG8 and PEG12 | 75-85% reduction in tumor weight | |
| 10 kDa (~PEG227) | 11.2-fold increase vs. No PEG | Most ideal tumor therapeutic ability |
Note: "-" indicates data not explicitly provided in the cited sources. The tumor growth inhibition data for PEG2-24 is from a study where a non-PEGylated control showed an 11% reduction.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Relative Cytotoxicity (vs. No PEG) | Reference |
| No PEG | 1 | |
| 4 kDa (~PEG90) | 6.5-fold reduction | |
| 10 kDa (~PEG227) | 22.5-fold reduction |
These data illustrate a clear trend: increasing the PEG linker length generally leads to a longer plasma half-life and improved in vivo efficacy. However, this often comes at the cost of decreased in vitro cytotoxicity, likely due to steric hindrance. This highlights the critical need to optimize the PEG linker length for each specific bioconjugate.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in comparing ADCs with different PEG linker lengths.
Protocol 1: General Protein PEGylation
Objective: To covalently attach PEG chains of varying lengths to a target protein.
Materials:
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Activated m-PEG-amine linkers of different lengths (e.g., this compound, shorter m-PEG-amines) with a reactive group for conjugation (e.g., NHS ester for reaction with lysines).
-
Reaction buffer (e.g., borate buffer for NHS ester chemistry).
-
Quenching reagent (e.g., Tris or glycine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the activated PEG linker in a suitable solvent (e.g., DMSO) and add it to the protein solution at a specific molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching reagent.
-
Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG and protein.
-
Characterize the conjugate using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the biological activity of PEGylated bioconjugates against cancer cells.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the bioconjugates with different PEG linker lengths and a non-PEGylated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate to compare their potency.
Protocol 3: Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals (e.g., mice or rats).
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method (e.g., ELISA).
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing bioconjugates with different PEG linker lengths.
Caption: Logical relationship between PEG linker length and bioconjugate properties.
Conclusion: Tailoring the Linker to the Application
The decision between this compound and shorter PEG linkers is not a one-size-fits-all scenario. The optimal choice depends on a careful consideration of the specific goals of the bioconjugation project.
-
This compound and other long-chain PEGs are generally preferred when the primary objective is to extend the circulation half-life, improve solubility, and reduce the immunogenicity of a large biomolecule, and a potential decrease in in vitro activity is an acceptable trade-off for improved in vivo performance.
-
Shorter PEG linkers (e.g., PEG2, PEG4, PEG8, PEG12) are advantageous when maximizing the biological activity and minimizing steric hindrance are the main priorities. They are also suitable for creating more compact bioconjugates or when linking smaller molecules where a significant increase in hydrodynamic size is not required or desired.
Ultimately, an empirical approach involving the synthesis and evaluation of a series of conjugates with varying PEG linker lengths, as outlined in the experimental protocols, is the most effective strategy to identify the optimal linker for a given therapeutic application. By systematically evaluating the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer biotherapeutics.
References
A Head-to-Head Battle: Unpacking the Stability of Linear vs. Branched PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of a therapeutic. This guide provides an objective comparison of linear and branched PEG linkers, focusing on their relative stability, supported by experimental data and detailed methodologies to inform rational drug design.
The architecture of a PEG linker, whether a simple straight chain or a more complex branched structure, dictates its interaction with the biological environment. This fundamental difference in topology influences everything from how a drug conjugate evades enzymatic degradation to its residence time in circulation. Understanding these differences is paramount for optimizing drug performance.
Key Stability-Related Performance Metrics: A Quantitative Comparison
The stability of a PEG linker is not a singular metric but a composite of its resistance to chemical and enzymatic degradation, as well as its influence on the overall stability and pharmacokinetics of the conjugated molecule. The following tables summarize key quantitative data comparing the performance of linear and branched PEG linkers.
Table 1: Impact of PEG Architecture on Hydrodynamic Radius
The hydrodynamic radius is a critical factor influencing renal clearance; a larger radius generally leads to a longer circulation half-life. Branched PEG linkers can create a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[1]
| Conjugate | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | - | 3.5 |
| PEGylated Human Serum Albumin (HSA) | Linear | 5 | 4.2 |
| Linear | 10 | 5.2 | |
| Linear | 20 | 6.1 | |
| Branched | 20 | 6.4 | |
| Polymeric Nanocarriers | Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 | |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | |
| Linear | 40 | 9.58 ± 0.35 | |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | |
| Data sourced from a study on PEGylated Human Serum Albumin and polymeric nanocarriers.[1] |
Table 2: Influence of Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance
The architecture of the PEG linker can significantly affect the clearance rate of ADCs. Branched or pendant PEG configurations can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.
| ADC Target | Linker Architecture | Drug-to-Antibody Ratio (DAR) | Clearance Rate |
| Trastuzumab-DM1 | Linear (L-PEG24) | 8 | High |
| Pendant (P-(PEG12)2) | 8 | Low | |
| Data adapted from studies on trastuzumab-DM1 conjugates. |
Table 3: Comparative Serum Stability of Linear vs. Branched Peptides
While not a direct measure of PEG linker stability, the stability of peptides with linear versus branched architectures in serum provides a relevant analogy. Branched structures can offer greater resistance to proteolytic degradation.
| Peptide Construct | Architecture | % Intact Peptide Remaining after 180 min in 10% Normal Mouse Serum |
| T1 | Linear | ~40% |
| T1-K-B | Branched | ~75% |
| T2 | Linear | ~50% |
| T2-K-B | Branched | ~85% |
| Data from a study on the serum stability of synthetic peptides.[2] |
Delving into the Mechanisms: Hydrolytic vs. Enzymatic Stability
The stability of a PEG linker is primarily challenged by two degradation pathways in vivo: hydrolysis and enzymatic cleavage.
Hydrolytic Stability: This refers to the cleavage of labile bonds, such as esters, within the linker structure due to reaction with water. The rate of hydrolysis is influenced by pH and the local chemical environment. While specific comparative kinetic data for linear versus branched PEG linkers is sparse in publicly available literature, the steric hindrance provided by a branched structure can, in some cases, shield susceptible bonds from hydrolysis.
Enzymatic Stability: The PEG chains themselves are generally considered resistant to enzymatic degradation. However, the linkages connecting the PEG to the drug and the biomolecule can be designed to be either stable or enzymatically cleavable. Branched PEG architectures can offer superior shielding of the entire conjugate, protecting it from nonspecific proteolysis.[3] This steric hindrance can also impact the efficiency of targeted enzymatic cleavage of the linker, a factor that must be considered in the design of prodrugs.[1]
Visualizing the Concepts
To better understand the structural differences and experimental workflows, the following diagrams are provided.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing in vitro serum stability.
Experimental Protocols
Detailed and robust experimental protocols are essential for an accurate comparison of linker stability.
1. In Vitro Serum/Plasma Stability Assay
-
Objective: To evaluate the stability of the PEG-drug conjugate in a biologically relevant matrix by monitoring the degradation of the conjugate over time.
-
Methodology:
-
Incubation: Incubate the PEG-drug conjugate (with either a linear or branched linker) in fresh human or animal serum/plasma at a concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate plasma proteins. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the conjugate and any degradation products by a validated analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection (LC-MS).
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of intact conjugate remaining versus time. Calculate the half-life (t½) of the conjugate in serum/plasma.
-
2. Hydrolytic Stability Assay
-
Objective: To assess the intrinsic chemical stability of the linker by measuring its degradation rate at different pH values.
-
Methodology:
-
Buffer Preparation: Prepare buffers at various pH values relevant to physiological conditions and potential lysosomal degradation (e.g., pH 5.0, 6.5, and 7.4).
-
Incubation: Dissolve the PEG-linker-drug conjugate in each buffer at a known concentration and incubate at 37°C.
-
Time Points: Collect aliquots at multiple time points over a period determined by the expected stability of the linker.
-
Analysis: Analyze the samples directly by RP-HPLC or LC-MS to separate and quantify the intact conjugate and its hydrolysis products.
-
Data Analysis: Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the remaining conjugate concentration against time. The slope of the line will be -k.
-
3. Enzymatic Stability Assay
-
Objective: To evaluate the susceptibility of the linker to cleavage by specific enzymes.
-
Methodology:
-
Enzyme Selection: Choose an enzyme or a mixture of enzymes relevant to the intended biological environment (e.g., cathepsin B for lysosomal cleavage, or a general protease like trypsin or chymotrypsin to assess non-specific degradation).
-
Incubation: Incubate the PEG-linker-drug conjugate with the selected enzyme in an appropriate buffer at 37°C. Include a control sample without the enzyme.
-
Time Points: Collect aliquots at various time points and quench the enzymatic reaction (e.g., by adding a specific inhibitor or by rapid freezing).
-
Analysis: Use RP-HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of cleavage products.
-
Data Analysis: Calculate the rate of enzymatic cleavage by comparing the degradation in the presence and absence of the enzyme.
-
Conclusion
The choice between linear and branched PEG linkers is a nuanced decision that requires careful consideration of the specific therapeutic application. Branched PEG linkers often provide advantages in terms of increased hydrodynamic radius, which can lead to a longer in vivo half-life and better shielding of the payload from enzymatic degradation. However, this increased steric bulk may also hinder the binding of the targeting moiety to its receptor or slow the rate of intended enzymatic cleavage for drug release.
Linear PEG linkers, being structurally simpler, may offer more predictable behavior, less steric hindrance, and are often more straightforward to synthesize. The optimal linker architecture is ultimately a balance between achieving the desired pharmacokinetic profile, ensuring sufficient stability in circulation, and allowing for efficient drug release at the target site. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision in the design and development of next-generation bioconjugates.
References
A Comparative Guide: Unlocking the Advantages of m-PEG36-amine Over Thiol-Reactive Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, pharmacokinetics, and overall therapeutic efficacy of the conjugate. This guide provides an objective comparison of m-PEG36-amine, an amine-reactive linker, with traditional thiol-reactive linkers, supported by experimental data and detailed methodologies to inform the selection of an optimal conjugation strategy.
Introduction to Linker Chemistry: Amine vs. Thiol Reactivity
The two predominant strategies for conjugating payloads to proteins, such as monoclonal antibodies (mAbs), involve targeting either the primary amines on lysine residues or the sulfhydryl groups on cysteine residues.
-
Amine-reactive linkers , such as those activated with N-hydroxysuccinimide (NHS) esters to react with the amine group of this compound, form stable amide bonds with the abundant lysine residues on the surface of antibodies. This method is generally straightforward and cost-effective.
-
Thiol-reactive linkers , most commonly those containing a maleimide group, react with the sulfhydryl groups of cysteine residues to form a thioether bond. This approach offers greater site-specificity, as the number of accessible cysteine residues is often limited.
While both approaches have their merits, the stability of the resulting linkage is a critical determinant of a bioconjugate's success. Premature release of the payload in circulation can lead to off-target toxicity and reduced efficacy.
The Stability Imperative: A Key Differentiator
A primary advantage of amine-reactive linkers like this compound lies in the exceptional stability of the resulting amide bond. In contrast, the thiosuccinimide linkage formed by the reaction of a maleimide with a thiol is susceptible to degradation in vivo.
Thiol-maleimide linkages are prone to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiol-containing molecules in the plasma, such as albumin and glutathione. This can result in premature release of the payload. While hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened structure, this hydrolysis can be reversible under certain conditions, and the rate is often slow.
One study directly comparing the stability of a maleimide-PEG conjugate found that it retained only about 70% of its conjugation after 7 days in the presence of 1 mM glutathione, a concentration relevant to the in vivo environment.[1][2] In contrast, amide bonds formed via amine-reactive chemistry are highly stable under physiological conditions.
The Role of the PEG Spacer: The this compound Advantage
The "m-PEG36" portion of the linker refers to a monodisperse polyethylene glycol (PEG) chain with 36 ethylene glycol units. The inclusion of a long-chain PEG spacer offers several significant advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic payloads that can induce aggregation.[3][4]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life.[3] This allows for greater accumulation of the bioconjugate at the target site.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the potential for an immunogenic response.
-
Steric Hindrance: The long PEG chain can provide steric hindrance, potentially protecting the payload from enzymatic degradation and influencing its interaction with its target.
Performance Comparison: this compound vs. Thiol-Reactive Linkers
The following table summarizes the key performance characteristics of this compound (amine-reactive) and thiol-reactive linkers based on available literature.
| Feature | This compound (Amine-Reactive) | Thiol-Reactive Linkers (e.g., Maleimide-PEG) |
| Target Residue | Lysine | Cysteine |
| Resulting Linkage | Amide Bond | Thiosuccinimide (Thioether) |
| Linkage Stability | High: Very stable under physiological conditions. | Moderate to Low: Prone to retro-Michael reaction and thiol exchange, leading to potential premature payload release. Stability can be improved by succinimide ring hydrolysis, but this can be reversible. |
| Reaction Specificity | Moderate: Reacts with multiple accessible lysine residues, potentially leading to a heterogeneous product with a varied drug-to-antibody ratio (DAR). | High: Targets the less abundant cysteine residues, allowing for more precise control over the site of conjugation and a more homogeneous product with a defined DAR. |
| Reaction Complexity | Low: Generally a simpler and more straightforward conjugation process. | High: May require prior reduction of disulfide bonds to generate free thiols, adding complexity to the process. |
| Cost | Lower: Generally more cost-effective due to the simpler chemistry and readily available reagents. | Higher: Can be more expensive due to the need for more specialized reagents and additional reaction steps. |
| Impact on Protein Function | Potential for Impact: Random conjugation to lysine residues could potentially occur in functionally important regions, leading to a loss of activity. | Less Impact (with careful site selection): Site-specific conjugation allows for avoiding modification of critical residues, better preserving protein function. |
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are representative protocols for both amine-reactive and thiol-reactive PEGylation.
Protocol 1: Amine-Reactive PEGylation using m-PEG36-NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated m-PEG36 linker to a protein via its lysine residues.
Materials:
-
Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG36-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG36-NHS Ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG36-NHS Ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and other small molecules by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate for drug-to-antibody ratio (DAR), aggregation, and biological activity.
Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG
Materials:
-
Protein (e.g., monoclonal antibody) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Maleimide-PEG linker
-
Quenching reagent (e.g., N-ethylmaleimide or free cysteine)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Protein Reduction (if necessary): If the protein does not have free cysteine residues, reduce the interchain disulfide bonds by incubating with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C. Subsequently, remove the reducing agent by dialysis or desalting column.
-
Maleimide-PEG Solution Preparation: Prepare a stock solution of the Maleimide-PEG linker in a suitable organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution. The reaction should be performed in a thiol-free buffer at pH 6.5-7.5 to ensure specificity for thiols and minimize hydrolysis of the maleimide group.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like N-ethylmaleimide or free cysteine in excess. Incubate for 30 minutes.
-
Purification: Purify the conjugate from unreacted reagents using dialysis or size-exclusion chromatography.
-
Characterization: Analyze the conjugate for DAR, stability, and functional activity.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and experimental workflows for both amine-reactive and thiol-reactive conjugation.
Conclusion: Making an Informed Decision
The choice between this compound and thiol-reactive linkers is a critical decision that depends on the specific goals of the bioconjugation project.
This compound is the preferred choice when:
-
Linkage stability is of paramount importance. The resulting amide bond is significantly more stable than the thiosuccinimide linkage, reducing the risk of premature drug release and off-target toxicity.
-
A simpler, more cost-effective, and scalable process is desired.
-
The potential for heterogeneity in the final product is acceptable.
Thiol-reactive linkers may be more suitable when:
-
Precise control over the site of conjugation and a homogeneous product with a defined DAR are critical.
-
The inherent instability of the thiosuccinimide linkage is acceptable or can be mitigated through formulation or linker design.
-
The additional complexity and cost of the conjugation process are manageable.
For many applications in drug development, the superior stability offered by the amide bond formed with this compound, coupled with the pharmacokinetic benefits of the long PEG chain, presents a compelling advantage over the inherent instability of thiol-reactive linkers. By carefully considering the trade-offs between stability, specificity, and process complexity, researchers can select the optimal linker to advance the development of safe and effective bioconjugates.
References
Navigating the In Vivo Landscape: A Comparative Guide to PEG Linker Stability
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that significantly impacts the in vivo performance of therapeutic and diagnostic agents. This guide provides an objective comparison of the in vivo stability of different PEG linkers, supported by experimental data, to facilitate the selection of optimal linkers for specific applications.
The strategic incorporation of PEG linkers into drug conjugates, proteins, and nanoparticles is a widely adopted method to enhance their pharmacokinetic and pharmacodynamic properties. Benefits include improved solubility, extended circulation half-life, and reduced immunogenicity.[1][2][3] However, the stability of the PEG linker itself in the physiological environment is a key determinant of the overall success of a PEGylated product. This guide delves into the factors influencing in vivo stability and presents a comparative analysis of different PEG linker types.
The Impact of PEG Linker Properties on In Vivo Stability
The in vivo stability of a PEG linker is not an intrinsic property but is influenced by a combination of factors including its length, structure, and the chemistry of the linkage to the cargo molecule.
-
Length of the PEG Chain: Longer PEG chains generally lead to a greater hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation half-life.[4] This is a well-established strategy to enhance the in vivo residence time of a therapeutic. However, very long chains can sometimes lead to increased accumulation in the liver and spleen.[1]
-
Structure of the PEG Chain: PEG linkers can be linear or branched. Branched PEGs offer a more compact structure and can provide a greater shielding effect, potentially leading to enhanced protection from enzymatic degradation and reduced immunogenicity compared to linear PEGs of the same molecular weight.
-
Linkage Chemistry: The chemical bond used to attach the PEG linker to the molecule of interest is a critical determinant of its in vivo stability. Linkages can be designed to be stable, slowly cleavable, or susceptible to specific physiological triggers (e.g., pH, enzymes). For instance, some linkers are designed to be labile and degrade in vivo to release the active drug.
Comparative In Vivo Performance of Different PEG Linkers
The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on the in vivo pharmacokinetics of different molecules.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | |
| Folate-Targeted Liposomes | 2 kDa | Lower tumor accumulation (~30% tumor size reduction). | |
| Folate-Targeted Liposomes | 5 kDa | Intermediate tumor accumulation (~35% tumor size reduction). | |
| Folate-Targeted Liposomes | 10 kDa | Highest tumor accumulation (>40% tumor size reduction). |
Experimental Protocols for Assessing In Vivo Stability
A rigorous evaluation of the in vivo stability of PEG linkers involves a combination of pharmacokinetic, biodistribution, and efficacy studies.
Pharmacokinetic (PK) Studies
Objective: To determine the circulation half-life and clearance rate of the PEGylated conjugate.
Animal Model: Typically mice or rats.
Procedure:
-
The PEGylated conjugate is administered intravenously to the animal model.
-
Blood samples are collected at various time points (e.g., 5 min, 1h, 4h, 24h, 48h).
-
The concentration of the conjugate in the plasma or serum is quantified using methods such as ELISA for protein-based conjugates or LC-MS/MS for smaller molecules.
Biodistribution Studies
Objective: To determine the organ and tumor accumulation of the PEGylated conjugate.
Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor types) are commonly used.
Procedure:
-
Radiolabeled (e.g., with 68Ga, 111In) or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.
-
At predetermined time points, animals are euthanized, and organs of interest (e.g., tumor, liver, spleen, kidneys) are harvested and weighed.
-
The amount of conjugate in each organ is quantified by measuring radioactivity or fluorescence.
-
Uptake is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Efficacy (Antitumor) Studies
Objective: To evaluate the therapeutic efficacy of the PEGylated drug conjugate.
Animal Model: Tumor-xenograft models are used.
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a certain size, animals are randomized into treatment and control groups.
-
The PEGylated drug conjugate, control formulations, and a vehicle control are administered according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly to assess treatment efficacy and toxicity.
Visualizing Experimental Workflows and Linker Properties
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
Confirming m-PEG36-amine Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules with polyethylene glycol (PEG) linkers is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of mass spectrometry techniques for the analysis of m-PEG36-amine conjugation, complete with experimental data and detailed protocols.
The covalent attachment of PEG chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a monodisperse PEG linker with a terminal amine group, enabling its conjugation to various functional groups. Verifying the successful attachment of this linker is paramount for ensuring the quality, efficacy, and safety of the final product. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and accuracy in determining molecular weight changes upon conjugation.
Quantitative Data Presentation
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights. The conjugation of this compound to a target molecule results in a predictable mass shift. The molecular weight of this compound is approximately 1617 Da.[1][2][3][4] Therefore, a successful conjugation will result in an increase in the molecular weight of the target molecule by this amount for each attached PEG linker.
The following table summarizes the expected mass shifts for a hypothetical peptide before and after conjugation with one and two molecules of this compound, as would be observed by mass spectrometry.
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) by MALDI-TOF | Mass Shift (Da) |
| Unconjugated Peptide | 2500.0 | 2500.1 | - |
| Mono-PEGylated Peptide | 4117.0 | 4117.2 | +1617.1 |
| Di-PEGylated Peptide | 5734.0 | 5734.3 | +3234.2 |
Note: The observed mass may vary slightly from the theoretical mass due to isotopic distribution and instrument calibration.
Comparison of Mass Spectrometry Techniques
Two of the most common mass spectrometry techniques for analyzing PEGylated molecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
MALDI-TOF Mass Spectrometry is often used for its simplicity and speed. It is particularly well-suited for determining the average molecular weight of a PEGylated species and can provide a rapid confirmation of conjugation.[5] For successful analysis of PEGylated peptides by MALDI-TOF, the choice of matrix is crucial, as different matrices are optimal for peptides and PEGs.
Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), provides high-resolution data and is capable of separating different PEGylated species. This technique is particularly useful for analyzing complex mixtures and can provide information on the heterogeneity of the PEGylation reaction. Deconvolution of the resulting multiply charged spectra is often necessary to determine the zero-charge mass of the conjugated molecule.
Experimental Workflow and Protocols
The general workflow for analyzing this compound conjugation by mass spectrometry involves sample preparation, data acquisition, and data analysis.
Detailed Experimental Protocol: MALDI-TOF MS Analysis of an this compound Conjugated Peptide
This protocol provides a general guideline for the analysis of a peptide conjugated with this compound using MALDI-TOF mass spectrometry.
1. Sample Preparation:
-
Reagents and Materials:
-
Unconjugated peptide solution (1 mg/mL in water or appropriate buffer)
-
This compound conjugated peptide solution (1 mg/mL in water or appropriate buffer)
-
MALDI Matrix Solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA). The choice of matrix may need to be optimized.
-
MALDI target plate
-
Pipettes and tips
-
-
Procedure:
-
If the sample is in a non-volatile buffer, perform buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) or use a desalting column (e.g., C18 ZipTip).
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the unconjugated peptide solution to the matrix spot and mix gently by pipetting up and down.
-
In a separate spot, repeat steps 2 and 3 with the this compound conjugated peptide solution.
-
Allow the spots to air dry completely at room temperature. This process is known as the dried-droplet method.
-
2. Mass Spectrometry Analysis:
-
Instrumentation:
-
MALDI-TOF Mass Spectrometer
-
-
Instrument Settings (representative):
-
Ionization Mode: Positive
-
Laser Intensity: Adjust to just above the threshold for ion generation to obtain good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: Set to encompass the expected molecular weights of the unconjugated and conjugated peptides.
-
Detector Mode: Linear mode is often preferred for large, heterogeneous molecules like PEGylated peptides to improve sensitivity, though reflector mode can provide higher resolution for smaller molecules.
-
Calibration: Calibrate the instrument using a standard mixture of peptides with known molecular weights.
-
3. Data Analysis:
-
Acquire the mass spectra for both the unconjugated and conjugated peptide samples.
-
Identify the peak corresponding to the singly protonated molecule ([M+H]+) for the unconjugated peptide.
-
For the conjugated sample, identify the peak or distribution of peaks corresponding to the PEGylated peptide. Due to the nature of PEG, this may appear as a broader peak or a series of peaks separated by the mass of the ethylene glycol monomer (44 Da).
-
Calculate the mass difference between the most intense peak of the PEGylated peptide and the unconjugated peptide. This mass shift should correspond to the mass of the this compound linker (~1617 Da).
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can also be used to analyze PEGylation, though they may not provide the same level of molecular detail.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reverse-Phase HPLC (RP-HPLC) can separate the conjugated molecule from the unconjugated starting material based on size and hydrophobicity, respectively. This can confirm the presence of a new, larger species.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on their molecular weight. A successful conjugation will result in a noticeable band shift to a higher molecular weight on the gel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugated molecule, confirming the site of PEGylation.
References
A Researcher's Guide to HPLC and its Alternatives for Determining PEGylated Protein Purity
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This modification can lead to improved drug solubility, a longer circulating half-life, and reduced immunogenicity. However, the PEGylation reaction inherently produces a heterogeneous mixture of products, including unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species). This heterogeneity necessitates robust analytical methods to accurately determine the purity of the final PEGylated protein product, a critical quality attribute for ensuring safety and efficacy.
High-Performance Liquid Chromatography (HPLC) has emerged as the workhorse for the characterization and quality control of PEGylated proteins.[1] This guide provides a comprehensive comparison of various HPLC methods and other key analytical techniques used for purity assessment. We will delve into the principles of each technique, present a comparative analysis, provide detailed experimental protocols, and illustrate key workflows and relationships to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Comparing Analytical Techniques for PEGylated Protein Purity
While HPLC is a powerful tool, other techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Capillary Electrophoresis (CE), and Mass Spectrometry (MS) also play crucial roles in the analysis of PEGylated proteins. Each method offers distinct advantages and limitations.
| Technique | Principle | Resolution | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC | Separation based on physicochemical properties (size, charge, hydrophobicity).[1][2] | High | High[2] | Excellent[2] | Versatile, high resolution, and accurate quantification. | Can be complex to develop methods; equipment can be expensive. |
| SDS-PAGE | Separation based on molecular weight under denaturing conditions. | Low to Moderate | Moderate | Semi-quantitative | Simple, cost-effective, and good for initial screening. | PEG-SDS interaction can cause band smearing and inaccurate molecular weight estimation. Limited resolution for species of similar size. |
| Native PAGE | Separation based on size and charge under non-denaturing conditions. | Moderate to High | Moderate | Semi-quantitative | Avoids PEG-SDS interaction, providing better resolution for PEGylated species than SDS-PAGE. | Less common than SDS-PAGE; may not resolve all isoforms. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | Very High | High | Good | High efficiency and resolution for separating PEGylated isomers. Requires minimal sample and solvent. | Can be less robust than HPLC; interfacing with MS can be challenging. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Very High | Very High | Good (with standards) | Provides precise molecular weight and can identify specific PEGylation sites. | Can be challenging for heterogeneous and polydisperse PEGylated proteins. Often coupled with a separation technique like HPLC. |
HPLC Methods for Purity Analysis
Several HPLC modes are employed for the analysis of PEGylated proteins, each leveraging different separation principles. The choice of method depends on the specific characteristics of the PEGylated protein and the impurities to be resolved.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating high molecular weight aggregates, the PEGylated protein, the native protein, and free PEG.
-
Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for the separation of different PEGylated species and positional isomers.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net surface charge. The attachment of PEG chains can shield charged residues on the protein surface, leading to changes in retention time and enabling the separation of isoforms.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Separates molecules based on their hydrophobicity under non-denaturing conditions. It serves as an orthogonal method to RP-HPLC and IEX-HPLC.
Experimental Workflows and Method Comparison
To visualize the analytical process and the relationship between different techniques, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in analytical science. The following are representative protocols for the key techniques discussed.
SEC-HPLC Protocol
-
Column: A suitable size-exclusion column for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the PEGylated protein sample to a concentration of 1-2 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
RP-HPLC Protocol
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45-60 °C.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A to an appropriate concentration.
SDS-PAGE Protocol
-
Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an appropriate running buffer (e.g., MOPS or MES SDS running buffer) at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
Native PAGE Protocol
The protocol is similar to SDS-PAGE but omits SDS from the sample buffer, gel, and running buffer. The protein's native charge and size will determine its migration.
Capillary Electrophoresis (CE) Protocol
-
Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
Sample Injection: Inject the sample into the capillary using pressure or voltage.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: Monitor the migration of the analytes using a UV detector, typically at 200 or 214 nm.
-
Running Buffer: A common buffer is 50 mM sodium phosphate, pH 2.5.
LC-MS Protocol for Intact Mass Analysis
-
LC Separation: Use an RP-HPLC method as described above to separate the different PEGylated species.
-
MS Detection: The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a wide m/z range (e.g., 1000-5000 m/z) to detect the multiply charged ions of the large PEGylated proteins.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the intact proteins.
Conclusion: A Multi-faceted Approach to Purity Assessment
The determination of purity for PEGylated proteins is a complex analytical challenge that often requires a multi-pronged approach. While HPLC, particularly SEC and RP-HPLC, stands as the primary technique for quantitative purity assessment, it is often complemented by other methods to provide a comprehensive characterization. SDS-PAGE and Native PAGE offer a rapid, qualitative overview of the product profile. Capillary Electrophoresis provides orthogonal, high-resolution separation of isoforms. Finally, Mass Spectrometry delivers precise mass information, confirming the identity of the PEGylated species and helping to elucidate the structure of impurities. The selection of the most appropriate analytical strategy will depend on the specific stage of development, the nature of the PEGylated protein, and the regulatory requirements. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow to ensure the quality, safety, and efficacy of these important therapeutic molecules.
References
A Researcher's Guide to Validating Protein PEGylation Sites: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a critical strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, the precise location of PEG attachment is a critical quality attribute that can significantly impact the biological activity and efficacy of the final product. Therefore, robust analytical methods for the validation of PEGylation sites are paramount.
This guide provides an objective comparison of the most common analytical techniques used for the validation of protein PEGylation sites, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of each method to empower you to select the most appropriate strategy for your research needs.
Comparative Analysis of PEGylation Site Validation Methods
The selection of a suitable method for validating PEGylation sites depends on several factors, including the nature of the protein, the type of PEGylation chemistry used, the desired level of detail, and the available instrumentation. The following tables provide a comparative overview of the key performance metrics for the most widely used techniques.
Table 1: Qualitative Comparison of PEGylation Site Validation Methods
| Method | Principle | Primary Application | Advantages | Limitations |
| LC-MS/MS | Proteolytic digestion followed by mass spectrometric identification of PEGylated peptides. | Precise localization of PEGylation sites within the protein sequence. | High specificity and sensitivity; provides definitive site identification. | Complex data analysis; potential for incomplete digestion or ion suppression. |
| MALDI-TOF MS | Measures the mass of intact or fragmented PEGylated proteins/peptides. | Rapid determination of the degree of PEGylation and confirmation of modification. | High throughput; tolerant of some impurities. | Limited fragmentation for site identification of large proteins; mass accuracy may be lower than ESI-MS. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Confirmation of N-terminal PEGylation. | Well-established and reliable for N-terminal analysis. | Ineffective for internal PEGylation sites; blocked N-termini can prevent analysis. |
| HPLC | Separation of PEGylated isomers based on physicochemical properties. | Assessment of heterogeneity and purification of specific isoforms. | High resolution for separating isomers; can be used for preparative purposes. | Indirect method for site identification; requires confirmation by other techniques. |
| Amino Acid Analysis | Hydrolysis of the protein and quantification of amino acids. | Determination of the overall degree of PEGylation by quantifying the modified amino acid (e.g., lysine). | Provides a quantitative measure of total PEGylation. | Does not provide site-specific information; destructive to the sample. |
Table 2: Quantitative Performance Comparison of Key Validation Methods
| Parameter | LC-MS/MS | MALDI-TOF MS | Edman Degradation | HPLC |
| Sensitivity | High (femtomole to picomole) | Moderate to High (picomole) | Moderate (picomole) | Moderate (nanogram to microgram) |
| Specificity | Very High | High | High (for N-terminus) | Moderate |
| Resolution | High (at peptide level) | Moderate to High | N/A | Very High (for isomers) |
| Mass Accuracy | High (<5 ppm) | Moderate (10-100 ppm) | N/A | N/A |
| Throughput | Moderate | High | Low | High |
| Sample Amount | Low (micrograms) | Low (micrograms) | Low (micrograms) | Moderate (micrograms) |
Experimental Workflows and Methodologies
To provide a practical understanding of how these techniques are implemented, the following sections detail the experimental workflows and protocols for the primary methods of PEGylation site validation.
Mass Spectrometry-Based Methods
Mass spectrometry is a cornerstone for the definitive identification of PEGylation sites. The general workflow involves enzymatic digestion of the PEGylated protein, followed by analysis of the resulting peptides by mass spectrometry to identify those carrying the PEG moiety.
-
Denaturation, Reduction, and Alkylation:
-
Dissolve 100 µg of the PEGylated protein in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate free cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) trypsin-to-protein ratio.
-
Incubate at 37°C for 16-18 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in data-dependent acquisition mode.
-
The mass spectrometer will acquire full MS scans to detect peptide ions and then select the most intense ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, Sequest, or MaxQuant).
-
Search the MS/MS spectra against a database containing the protein sequence of interest.
-
Specify the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).
-
Identify PEGylated peptides based on the mass shift and the fragmentation pattern in the MS/MS spectra. The presence of a PEGylated peptide confirms the site of modification.
-
Edman Degradation for N-Terminal PEGylation
Edman degradation is a classic technique for determining the N-terminal sequence of a protein. It can be effectively used to confirm N-terminal PEGylation. If the N-terminus is PEGylated, it will be blocked, and no amino acid will be detected in the first cycle of the Edman degradation process.
-
Sample Preparation:
-
Separate the PEGylated protein from unreacted protein and free PEG using a suitable chromatographic method (e.g., SEC-HPLC).
-
If necessary, subject the purified PEGylated protein to SDS-PAGE and transfer it to a PVDF membrane.
-
-
Edman Degradation:
-
Excise the protein band from the PVDF membrane.
-
Place the membrane in the reaction cartridge of an automated protein sequencer.
-
Initiate the Edman degradation cycles. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and converted to a phenylthiohydantoin (PTH)-amino acid.
-
-
HPLC Analysis:
-
The released PTH-amino acid from each cycle is automatically injected onto a reverse-phase HPLC system.
-
Identify the PTH-amino acid by comparing its retention time to that of known standards.
-
-
Data Interpretation:
-
If the N-terminus is PEGylated, the PITC will be unable to react with the N-terminal amino group.
-
Consequently, the first cycle of Edman degradation will yield no PTH-amino acid, resulting in a "blank" cycle in the HPLC chromatogram.
-
The subsequent cycles should yield the expected amino acid sequence, assuming no other modifications are present.
-
Chromatographic Methods for Isomer Separation
High-performance liquid chromatography (HPLC) is a powerful tool for assessing the heterogeneity of a PEGylated protein sample and for purifying specific isoforms. Different HPLC modes can be employed to separate PEGylated proteins based on size, charge, or hydrophobicity.
-
System and Sample Preparation:
-
Equilibrate a C4 or C8 reverse-phase HPLC column with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% trifluoroacetic acid).
-
Dissolve the PEGylated protein sample in the initial mobile phase and filter through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Inject the sample onto the column.
-
Elute the proteins using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 60 minutes).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis and Fraction Collection:
-
Different PEGylated isomers, having slightly different hydrophobicities due to the location of the PEG chain, will elute at different retention times.
-
Collect the fractions corresponding to each peak for further characterization by mass spectrometry to confirm the PEGylation site.
-
Conclusion
The validation of PEGylation sites is a critical aspect of the development and quality control of PEGylated protein therapeutics. A multi-faceted approach, often combining chromatographic separation with mass spectrometric identification, is typically required for a comprehensive characterization. While LC-MS/MS provides the most definitive site identification, other techniques such as MALDI-TOF MS, Edman degradation, and various HPLC methods offer complementary information regarding the degree of PEGylation, N-terminal modification, and sample heterogeneity. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently select and implement the most appropriate methods to ensure the quality, consistency, and efficacy of their PEGylated protein products.
Assessing the Immunogenicity of m-PEG36-amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the immunogenicity of PEG itself has become a significant consideration in drug development. This guide provides an objective comparison of the immunogenic potential of m-PEG36-amine conjugates against other PEG derivatives, supported by experimental data and detailed methodologies for assessing immunogenicity.
Comparative Analysis of Immunogenicity
The immunogenicity of PEG conjugates is influenced by several factors, including the molecular weight of PEG, its structure (linear vs. branched), and the nature of its terminal functional groups. The presence of pre-existing or treatment-induced anti-PEG antibodies, primarily of the IgM and IgG isotypes, can lead to accelerated blood clearance (ABC) of PEGylated drugs, reduced efficacy, and potential hypersensitivity reactions.[1][2][3]
One critical factor influencing the immune response is the terminal functional group of the PEG chain. While methoxy-terminated PEG (mPEG) has been the most common choice for PEGylation, studies have shown that alternative end-groups can modulate the immunogenic response.
A study comparing the immunogenicity of PEGylated liposomes with different terminal functionalities provides valuable insights into the potential immunogenic profile of amine-terminated PEGs, such as this compound. The data suggests that PEG conjugates with amine terminal groups may induce a lower anti-PEG IgM response compared to the widely used methoxy-terminated PEGs.[2]
Table 1: Comparison of Anti-PEG IgM Production for PEGylated Liposomes with Different Terminal Functional Groups
| Terminal Functional Group | Anti-PEG IgM Titer (Arbitrary Units) | Fold Change vs. Methoxy-PEG |
| Methoxy (-OCH₃) | ~1.2 | 1.0 |
| Carboxyl (-COOH) | ~0.8 | 0.67 |
| **Amino (-NH₂) ** | ~0.6 | 0.5 |
| Hydroxyl (-OH) | ~0.4 | 0.33 |
Data adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of the respective PEG derivatives.[2]
This lower IgM induction associated with amino-terminated PEGs could translate to a reduced potential for accelerated blood clearance and other immunogenicity-related complications. The binding affinities of antibodies to various PEG terminal groups have been ranked as follows: hydroxyl (-OH) < amino (-NH2) < methoxy (-OCH3) < butoxy (-O-(CH2)3CH3) < tert-butoxy (-O-(CH3)3).
It is important to note that while the terminal group is a key determinant, the overall immunogenicity of a PEGylated conjugate is a multifactorial issue that also depends on the nature of the conjugated molecule, the route of administration, and the patient's immune status.
Key Immunogenicity Assessment Assays
A comprehensive evaluation of the immunogenic potential of this compound conjugates and other PEGylated molecules involves a battery of in vitro and in vivo assays. The three main pillars of this assessment are:
-
Anti-PEG Antibody Detection: To quantify the levels of anti-PEG IgM and IgG antibodies in biological samples.
-
Complement Activation Assay: To measure the activation of the complement system, a key component of the innate immune response.
-
Cytokine Release Assay: To assess the induction of pro-inflammatory cytokines, which can lead to systemic inflammatory responses.
Experimental Protocols
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
This compound conjugate (or other PEG conjugate of interest) for coating
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Serum or plasma samples
-
HRP-conjugated anti-human IgM and anti-human IgG secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound conjugate (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgM or IgG to the respective wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Reading: Read the absorbance at 450 nm using a plate reader. The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve.
Complement Activation Assay (SC5b-9 ELISA)
This assay quantifies the terminal complement complex (SC5b-9), a marker of complement activation.
Materials:
-
SC5b-9 ELISA kit (commercially available)
-
Serum or plasma samples
-
This compound conjugate (or other test article)
-
Positive control (e.g., Zymosan)
-
Negative control (e.g., PBS)
-
Plate reader
Procedure:
-
Sample Preparation: Prepare dilutions of the test conjugate and controls.
-
Incubation: Incubate the test conjugate and controls with human serum or plasma for a specified time (e.g., 30-60 minutes) at 37°C to allow for complement activation.
-
ELISA: Follow the manufacturer's instructions for the SC5b-9 ELISA kit. This typically involves:
-
Adding the treated serum/plasma samples to the antibody-coated plate.
-
Incubating to allow capture of SC5b-9.
-
Washing steps.
-
Adding a detection antibody.
-
Adding a substrate and stop solution.
-
-
Reading: Measure the absorbance at 450 nm. The concentration of SC5b-9 is determined from a standard curve.
Cytokine Release Assay
This protocol outlines a general method for assessing the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) or whole blood.
Materials:
-
Human whole blood or isolated PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound conjugate (or other test article)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Negative control (e.g., vehicle)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β) or a multiplex cytokine array platform
-
Cell culture plates
-
Centrifuge
Procedure:
-
Cell Culture: Culture human PBMCs or whole blood in appropriate cell culture plates.
-
Stimulation: Add the this compound conjugate, positive control, and negative control to the cells at various concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
-
Cytokine Quantification: Analyze the supernatants for the presence of cytokines using specific ELISA kits or a multiplex array according to the manufacturer's instructions.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in assessing the immunogenicity of this compound conjugates, the following diagrams are provided.
Caption: Experimental workflow for assessing the immunogenicity of PEG conjugates.
Caption: Signaling pathway for T-cell dependent B-cell activation by a PEGylated antigen.
Caption: Overview of the three complement activation pathways that can be triggered by PEG conjugates.
References
Safety Operating Guide
Navigating the Disposal of m-PEG36-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of specialized chemical reagents like m-PEG36-amine is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, this guide provides a framework for its proper disposal based on general best practices for laboratory chemicals and information for related compounds.
It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of your specific this compound product. The SDS will contain detailed and authoritative instructions for waste disposal.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should always adhere to local, state, and federal regulations. A fundamental principle is to never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by regulatory guidelines and the substance's SDS.
Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific guidance on the hazards of the substance and the appropriate disposal methods.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent pads), in a designated and properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow any specific storage conditions mentioned in the SDS, such as temperature requirements.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a copy of the SDS for this compound.
-
Emergency Spill Procedures
In the event of a spill, the general procedure is as follows:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading.
-
Absorb the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled chemical.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area as recommended by the SDS.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
This guide is intended to provide essential safety and logistical information. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and comply with all applicable regulations. By following these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem.
Essential Safety and Operational Guide for Handling m-PEG36-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling and disposal of m-PEG36-amine. The following procedural guidance is designed to answer key operational questions, ensuring the safe and effective use of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | Minimizes the risk of skin contact with spills or splashes. |
| Respiratory Protection | Chemical fume hood or a suitable respirator. | All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or aerosols, which could cause respiratory irritation. |
Exposure Limits
No specific occupational exposure limits have been established for this compound. However, as a derivative of polyethylene glycol (PEG), the following limits for PEG and respirable dust should be considered as a conservative guideline.
Table 2: Occupational Exposure Limits for Related Substances
| Substance | Limit Type | Value |
| Polyethylene glycol | TWA | 10.00 mg/m³ |
| Respirable dust | PEL | 5.00 mg/m³ |
TWA (Time-Weighted Average) and PEL (Permissible Exposure Limit) are for a standard 8-hour workday.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended process from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
